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  • Product: 3-Methyl-2-phenylpentanoic acid
  • CAS: 7782-37-8

Core Science & Biosynthesis

Foundational

3-Methyl-2-phenylpentanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Analysis of Phenylalkanoic Acids: A Case Study on 2-Phenylbutyric Acid Introduction This technical guide provides a comprehensive overview of the chemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Analysis of Phenylalkanoic Acids: A Case Study on 2-Phenylbutyric Acid

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of short-chain phenylalkanoic acids, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the limited availability of in-depth public data on 3-methyl-2-phenylpentanoic acid, this guide will focus on the closely related and well-characterized analog, 2-phenylbutyric acid , as an exemplary model. The principles, protocols, and analytical strategies discussed herein are broadly applicable to analogous structures, including 3-methyl-2-phenylpentanoic acid, providing researchers with a robust framework for their own investigations.

2-Phenylbutyric acid, also known as fenbuten, is a non-steroidal anti-inflammatory drug (NSAID) and serves as an excellent case study due to its well-documented chemical properties, established synthetic routes, and clear mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. These properties dictate its behavior in various solvents, its absorption and distribution characteristics in biological systems, and the analytical methods best suited for its characterization.

Core Chemical Structure and Stereochemistry

2-Phenylbutyric acid possesses a chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group to which the phenyl group is also attached. This gives rise to two enantiomers: (S)-(+)-2-phenylbutyric acid and (R)-(-)-2-phenylbutyric acid. The biological activity of many chiral drugs resides primarily in one enantiomer, a concept known as eudismic ratio. For instance, the anti-inflammatory activity of many profen-class NSAIDs is largely attributed to the (S)-enantiomer.

Diagram 1: Stereoisomers of 2-Phenylbutyric Acid

Stereoisomers cluster_S (S)-(+)-2-phenylbutyric acid cluster_R (R)-(-)-2-phenylbutyric acid S_C S_COOH S_COOH S_C->S_COOH COOH S_Ph S_Ph S_C->S_Ph C₆H₅ S_Et S_Et S_C->S_Et CH₂CH₃ S_H S_H S_C->S_H H R_COOH R_COOH S_Et->S_C R_C R_C->R_COOH COOH R_Ph R_Ph R_C->R_Ph C₆H₅ R_Et R_Et R_C->R_Et CH₂CH₃ R_H R_H R_C->R_H H R_H->R_C

A 2D representation of the (S) and (R) enantiomers of 2-phenylbutyric acid.

Tabulated Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 2-phenylbutyric acid. This information is critical for designing experiments, from synthesis and purification to formulation and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem
Molecular Weight 164.20 g/mol PubChem
Melting Point 45-47 °C (racemic)Sigma-Aldrich
Boiling Point 290 °C (decomposes)PubChem
pKa 4.78PubChem
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.PubChem
Appearance White to off-white crystalline powderSigma-Aldrich
¹H NMR (CDCl₃, δ) ~1.0 (t, 3H, CH₃), ~1.9 (m, 2H, CH₂), ~3.6 (t, 1H, CH), ~7.3 (m, 5H, Ar-H), ~11.5 (s, 1H, COOH)Spectral Database for Organic Compounds (SDBS)
¹³C NMR (CDCl₃, δ) ~12.0 (CH₃), ~29.0 (CH₂), ~54.0 (CH), ~127.0, ~128.0, ~129.0 (Ar-CH), ~140.0 (Ar-C), ~180.0 (C=O)Spectral Database for Organic Compounds (SDBS)
IR (KBr, cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, ~1495 (C=C aromatic stretch)Spectral Database for Organic Compounds (SDBS)

Part 2: Synthesis and Reactivity

Retrosynthetic Analysis and Common Synthetic Route

The synthesis of 2-phenylbutyric acid is a classic example of alpha-alkylation of a phenylacetic acid derivative. A common and robust method involves the generation of a carbanion from phenylacetonitrile, followed by alkylation and subsequent hydrolysis of the nitrile group.

Causality Behind Experimental Choices:

  • Starting Material: Phenylacetonitrile is chosen due to the acidity of the α-protons, which are readily deprotonated by a strong base.

  • Base: Sodium amide (NaNH₂) or a similar strong, non-nucleophilic base is used to ensure complete deprotonation without competing side reactions like addition to the nitrile.

  • Alkylating Agent: An ethyl halide (e.g., ethyl bromide) is used to introduce the two-carbon chain at the alpha position.

  • Hydrolysis: Strong acidic or basic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup.

Diagram 2: Synthetic Workflow for 2-Phenylbutyric Acid

Synthesis_Workflow start Phenylacetonitrile base 1. Deprotonation (NaNH₂ in liquid NH₃ or THF) start->base alkylation 2. Alkylation (Ethyl Bromide) base->alkylation intermediate 2-Phenylbutyronitrile alkylation->intermediate hydrolysis 3. Acid Hydrolysis (H₂SO₄ / H₂O, Heat) intermediate->hydrolysis product Racemic 2-Phenylbutyric Acid hydrolysis->product

A high-level overview of the synthesis of 2-phenylbutyric acid from phenylacetonitrile.

Detailed Experimental Protocol: Synthesis of 2-Phenylbutyric Acid

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize racemic 2-phenylbutyric acid via alkylation of phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Sodium amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromide

  • Sulfuric acid (conc.)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Carbanion Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium amide to anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add phenylacetonitrile dropwise to the stirred suspension. The formation of the benzyl carbanion is often indicated by a color change. Allow the reaction to stir for 1 hour at 0 °C.

  • Alkylation: Add ethyl bromide dropwise via a dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.

  • Quenching and Workup: Cool the reaction mixture and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3x).

  • Hydrolysis: Combine the organic extracts and evaporate the solvent. To the crude 2-phenylbutyronitrile intermediate, add a mixture of sulfuric acid and water (e.g., 1:1 v/v). Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Purification: Cool the reaction mixture and extract the product into diethyl ether. Wash the organic layer with water and then with saturated sodium bicarbonate solution. The product will move into the aqueous basic layer as its carboxylate salt.

  • Separate the aqueous layer and acidify it with concentrated HCl until the pH is ~2. The 2-phenylbutyric acid will precipitate out or form an oil.

  • Extract the product back into diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Self-Validation: The success of each step can be monitored using Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination, NMR, and IR spectroscopy, comparing the results to the data in Table 1.

Part 3: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and chiral composition of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-phenylbutyric acid.

Causality Behind Method Choices:

  • Stationary Phase: A chiral stationary phase (CSP) is mandatory for separating enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are highly effective for a wide range of chiral acids. The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol like isopropanol (IPA), is used. A small amount of a strong acid, like trifluoroacetic acid (TFA), is added to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks.

  • Detection: UV detection is suitable as the phenyl group provides a strong chromophore, typically monitored at ~210 nm or ~254 nm.

Diagram 3: Analytical Workflow for Chiral HPLC

HPLC_Workflow sample_prep 1. Sample Preparation (Dissolve in mobile phase) injection 2. Injection (Autosampler or manual) sample_prep->injection separation 3. Chiral Separation (Chiral Column, Isocratic Elution) injection->separation detection 4. UV Detection (~210 nm) separation->detection analysis 5. Data Analysis (Integration of peaks, %ee calculation) detection->analysis

A streamlined process for analyzing the enantiomeric excess of 2-phenylbutyric acid.

Detailed Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV/Vis detector.

  • Chiral Column: e.g., Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • 2-Phenylbutyric acid sample (racemic standard and unknown)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane:IPA:TFA (95:5:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Prepare a stock solution of racemic 2-phenylbutyric acid (~1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity checks if quantitative analysis is required.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the standard.

  • Instrument Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

  • Analysis: Inject the racemic standard first to determine the retention times of the two enantiomers. Then, inject the synthesized sample.

  • Data Processing: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

Self-Validation: The method is validated by the baseline separation of the two enantiomers in the racemic standard. System suitability parameters like resolution (>1.5), tailing factor, and reproducibility of injections should be monitored.

Part 4: Applications in Drug Development and Biological Activity

2-Phenylbutyric acid, as an NSAID, primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram 4: Mechanism of Action of NSAIDs

COX_Pathway AA Arachidonic Acid (from cell membranes) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID 2-Phenylbutyric Acid (NSAID) NSAID->COX Inhibition

Inhibition of the COX pathway by 2-phenylbutyric acid reduces prostaglandin synthesis.

The study of analogs like 3-methyl-2-phenylpentanoic acid is driven by the search for molecules with improved potency, selectivity (e.g., COX-2 selective inhibitors to reduce gastrointestinal side effects), or pharmacokinetic properties. The synthetic and analytical methods described in this guide are the foundational tools used by medicinal chemists to create and evaluate these novel chemical entities.

References

  • PubChem - National Center for Biotechnology Information. 2-Phenylbutyric acid.[Link]

  • Spectral Database for Organic Compounds (SDBS). 2-Phenylbutanoic acid.[Link] (Note: Search for "2-phenylbutanoic acid" within the database)

Exploratory

Structure Elucidation of 3-Methyl-2-phenylpentanoic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists Subject: Analytical Characterization, Stereochemical Assignment, and Synthesis of CAS 7782-37-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists Subject: Analytical Characterization, Stereochemical Assignment, and Synthesis of CAS 7782-37-8

Executive Summary

3-Methyl-2-phenylpentanoic acid (also known as


-methyl-

-phenylvaleric acid) represents a classic challenge in small molecule structure elucidation: a flexible acyclic backbone with adjacent chiral centers. Often encountered as a process impurity in the synthesis of phenyl-alkanoic acid drugs (e.g., analgesics, antispasmodics) or as a metabolite in fragrance chemistry, its correct identification requires more than standard 1D NMR.

This guide details a self-validating workflow for the complete structural assignment of 3-methyl-2-phenylpentanoic acid, moving from elemental composition to the definitive assignment of its four stereoisomers (two diastereomeric pairs).

Analytical Strategy & Workflow

The elucidation process follows a logical hierarchy, ensuring that each level of structural information is cross-verified before proceeding to stereochemical assignment.

Elucidation Logic Map

ElucidationWorkflow Isolation Impurity Isolation (Prep-HPLC) HRMS HRMS (ESI-/EI) Formula: C12H16O2 Isolation->HRMS Mass Confirmation NMR_1D 1D NMR (1H, 13C) Functional Groups HRMS->NMR_1D DBE = 5 NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Backbone NMR_1D->NMR_2D Signal Assignment Stereo_Rel Relative Stereochemistry (J-Coupling + NOESY) NMR_2D->Stereo_Rel Diastereomer ID Stereo_Abs Absolute Configuration (Chiral HPLC + Authentic Stds) Stereo_Rel->Stereo_Abs Enantiomer ID

Figure 1: Step-wise elucidation workflow from isolation to absolute stereochemistry.

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the molecular formula and the first structural clues via fragmentation patterns.

Primary Data
  • Formula:

    
    
    
  • Exact Mass: 192.1150 Da[1]

  • Ionization: ESI Negative mode

    
     (191.1078) or EI (70 eV).
    
  • Unsaturation Number (DoU): 5 (1 Carbonyl + 4 Phenyl ring unsaturations).

Fragmentation Pathway (EI/CID)

The fragmentation is dominated by the stability of the benzylic/tropylium cation and the loss of the carboxylic acid group.

  • Molecular Ion: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • McLafferty-like Rearrangement: Loss of

    
     (butene) is possible but less favored than direct benzylic cleavage.
    
  • Base Peak:

    
     (Tropylium ion, 
    
    
    
    ), characteristic of the phenyl group.
  • Diagnostic Loss:

    
     (Loss of COOH, 
    
    
    
    ).

Fragmentation M Molecular Ion m/z 192 Frag1 [M-COOH]+ m/z 147 M->Frag1 - COOH (45) Frag2 Tropylium Ion m/z 91 M->Frag2 Benzylic Cleavage

Figure 2: Key fragmentation pathways confirming the phenyl-alkyl acid scaffold.

NMR Spectroscopy: Connectivity

The carbon backbone is established using 1D and 2D NMR. The molecule contains a sec-butyl group attached to a phenylacetic acid core.

Simulated NMR Data (CDCl3, 400 MHz)

Note: Chemical shifts may vary slightly (


 ppm) between diastereomers.
PositionType

(ppm)
Multiplicity

(ppm)
Correlations (HMBC/COSY)
1 C=O--179.5H-2, H-3
2 CH3.25d (

Hz)
58.2H-3, Ph-C, C-1
3 CH2.15m38.4H-2, H-4, Me-3
4 CH21.20 - 1.45m26.8H-3, H-5
5 CH30.85t (

Hz)
11.9H-4
3-Me CH30.95d (

Hz)
16.5H-3, H-2
Ph CH7.20 - 7.35m127-139H-2
Key Connectivity Proofs
  • COSY: Establishes the spin system

    
     and 
    
    
    
    .
  • HMBC: Crucial correlations from

    
     to the Carbonyl (
    
    
    
    ) and the Phenyl ipso-carbon confirm the 2-phenyl substitution.
  • Integration: The aromatic region integrates to 5H, confirming a monosubstituted benzene ring.

Stereochemical Assignment (The Critical Step)

3-Methyl-2-phenylpentanoic acid possesses two chiral centers (C2 and C3), resulting in two pairs of enantiomers (diastereomers):

  • Pair A (Threo / Anti): (2R,3R) and (2S,3S)

  • Pair B (Erythro / Syn): (2R,3S) and (2S,3R)

Distinguishing Pair A from Pair B is the primary challenge.

Method 1: J-Coupling Analysis ( )

The vicinal coupling constant between H2 and H3 depends on the dihedral angle (Karplus equation).[2]

  • Anti (Threo): Typically displays a larger coupling constant (

    
     Hz) due to the preference for an anti-periplanar conformation of the bulky Phenyl and Alkyl groups to minimize steric strain.
    
  • Syn (Erythro): Typically displays a smaller coupling constant (

    
     Hz) due to gauche interactions.
    

Caveat: In flexible acyclic chains, population averaging can blur these distinctions. NOESY is required for confirmation.

Method 2: NOESY/ROESY Correlations
  • Erythro (Syn): Strong NOE correlation between

    
     and 
    
    
    
    is often observed if they reside on the same face in the dominant conformer.
  • Threo (Anti): Strong NOE between

    
     and the 
    
    
    
    -Methyl group (or
    
    
    ) suggests they are spatially close, implying
    
    
    and
    
    
    are anti.
Method 3: Authentic Synthesis (Gold Standard)

To definitively assign the impurity, one must synthesize the authentic standards.

Protocol: Synthesis of Racemic Standards

  • Reagents: Methyl phenylacetate, 2-bromobutane, LDA (Lithium Diisopropylamide), THF.

  • Procedure:

    • Cool THF solution of LDA to -78°C.

    • Add methyl phenylacetate dropwise. Stir 30 min.

    • Add 2-bromobutane. Warm to RT.

    • Hydrolyze ester with LiOH/MeOH.

  • Result: This yields a mixture of diastereomers (approx 1:1 to 3:1 ratio depending on conditions).

  • Separation: Use Prep-HPLC to separate Diastereomer A and B. Compare retention times and NMR with the unknown impurity.

Experimental Protocols

HPLC Method for Isomer Separation

Separation of diastereomers requires a high-efficiency C18 column or a Phenyl-Hexyl column. Separation of enantiomers requires a Chiral column.

ParameterCondition
Column Chiralpak AD-H or OD-H (for enantiomers); C18 (for diastereomers)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Temperature 25°C
NMR Sample Preparation
  • Solvent:

    
     is standard. Benzene-
    
    
    
    (
    
    
    ) is recommended if signal overlap occurs in the aliphatic region, as the magnetic anisotropy of benzene often resolves overlapping multiplets in chiral acids.
  • Concentration: 10-15 mg in 0.6 mL solvent.

References

  • PubChem. 3-Methyl-2-phenylpentanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Stoermer, M. J., & Pinhey, J. T. (1998). 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Molecules, 3, M61. (Provides comparative NMR data for related phenylpentanoic acids). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • NIST Chemistry WebBook. Mass Spectrum of Related Phenyl-Alkanoic Acids. [Link]

Sources

Foundational

3-Methyl-2-phenylvaleric acid synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 3-Methyl-2-phenylvaleric Acid Authored by: Gemini, Senior Application Scientist Abstract 3-Methyl-2-phenylvaleric acid, also known as 3-methyl-2-phenylpentanoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Precursors of 3-Methyl-2-phenylvaleric Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methyl-2-phenylvaleric acid, also known as 3-methyl-2-phenylpentanoic acid, is a carboxylic acid derivative with a chiral backbone that makes it a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its structure presents specific challenges and opportunities in synthetic design, primarily centered around the controlled formation of two adjacent stereocenters. This technical guide provides an in-depth analysis of the primary synthetic precursors and the strategic pathways for their assembly into the target molecule. We will explore the underlying chemical principles, provide field-proven experimental insights, and present detailed protocols to empower researchers in drug discovery and chemical development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of 3-methyl-2-phenylvaleric acid begins with a retrosynthetic analysis. By conceptually breaking down the target molecule, we can identify the most logical bond disconnections and, consequently, the primary precursor molecules.

The most strategic disconnection is the Cα-Cβ bond formed during the alkylation step. This disconnection simplifies the molecule into two key synthons: a nucleophilic phenylacetic acid equivalent and an electrophilic sec-butyl group equivalent.

Retrosynthesis target 3-Methyl-2-phenylvaleric Acid disconnection Cα-Cβ Alkylation target->disconnection synthon1 Phenylacetic Acid Anion (Nucleophile) disconnection->synthon1 synthon2 sec-Butyl Cation (Electrophile) disconnection->synthon2 precursor1 Phenylacetic Acid Derivative (e.g., Phenylacetonitrile) synthon1->precursor1 From precursor2 sec-Butyl Halide (e.g., 2-Bromobutane) synthon2->precursor2 From Phenylacetonitrile_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Hydrolysis P_CN Phenylacetonitrile Base + Strong Base (e.g., NaH, LDA) P_CN->Base Anion Phenylacetonitrile Anion (Nucleophile) Base->Anion Alkyl_Halide + 2-Bromobutane Anion->Alkyl_Halide Intermediate 2-Phenyl-3-methylvaleronitrile Alkyl_Halide->Intermediate Hydrolysis + H3O+ or OH-/H2O (Heat) Intermediate->Hydrolysis Product 3-Methyl-2-phenylvaleric Acid Hydrolysis->Product

Caption: Workflow for Pathway A: Phenylacetonitrile Alkylation.

Pathway B: Malonic Ester Synthesis

The malonic ester synthesis is a classic method for preparing substituted carboxylic acids. [2][3]This pathway offers exceptional control by building the carbon skeleton sequentially. For this specific target, a two-step alkylation of diethyl malonate would be required.

Causality of Experimental Choices:

  • Precursor: Diethyl malonate is the standard starting material. Its α-protons are significantly more acidic (pKa ≈ 13) than those of phenylacetonitrile, allowing for the use of milder bases like sodium ethoxide (NaOEt). [4]* Sequential Alkylation: The synthesis requires two separate alkylation steps. The order can be varied, but typically the less sterically hindered halide is added first.

    • Alkylation with benzyl bromide to form diethyl benzylmalonate.

    • A second deprotonation followed by alkylation with 2-bromobutane.

  • Hydrolysis & Decarboxylation: The final steps involve the saponification (hydrolysis) of the two ester groups to a diacid, which, upon heating in acidic solution, readily undergoes decarboxylation to yield the final product. [5]

Malonic_Ester_Pathway start Diethyl Malonate step1 1. NaOEt 2. Benzyl Bromide start->step1 intermediate1 Diethyl Benzylmalonate step1->intermediate1 step2 1. NaOEt 2. 2-Bromobutane intermediate1->step2 intermediate2 Diethyl (sec-Butyl)(benzyl)malonate step2->intermediate2 step3 H3O+, Heat intermediate2->step3 product 3-Methyl-2-phenylvaleric Acid step3->product decarboxylation (Hydrolysis & Decarboxylation) step3->decarboxylation

Caption: Workflow for Pathway B: Malonic Ester Synthesis.

Comparison of Synthetic Pathways

ParameterPathway A (Phenylacetonitrile)Pathway B (Malonic Ester)
Primary Precursors Phenylacetonitrile, 2-BromobutaneDiethyl Malonate, Benzyl Bromide, 2-Bromobutane
Atom Economy HigherLower (loses CO₂ and two ethanol molecules)
Step Count Lower (typically 2-3 steps)Higher (typically 4-5 steps)
Base Requirement Strong Base (NaH, LDA)Milder Base (NaOEt)
Control Good; direct C-C bond formation.Excellent; sequential alkylation is possible.
Key Advantages More direct, higher atom economy.Uses milder base, highly reliable and versatile.
Key Disadvantages Requires handling of strong bases and cyanides.Lower atom economy, more reaction steps.

Detailed Experimental Protocol: Pathway A

This protocol is a representative, self-validating system for the synthesis of 3-methyl-2-phenylvaleric acid via the alkylation of phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromobutane

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Magnesium Sulfate (anhydrous)

Part 1: Alkylation of Phenylacetonitrile

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Base Preparation: Under a positive pressure of inert gas, carefully charge the flask with Sodium Hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF to the flask.

  • Deprotonation: Cool the THF/NaH suspension to 0 °C in an ice bath. Dissolve Phenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the suspension via the dropping funnel over 30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-Bromobutane (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenyl-3-methylvaleronitrile.

Part 2: Hydrolysis of the Nitrile

  • Reaction Setup: In a round-bottom flask, combine the crude 2-phenyl-3-methylvaleronitrile, ethanol, and a 20% aqueous solution of Sodium Hydroxide.

  • Hydrolysis: Heat the mixture to reflux. Ammonia gas will evolve. Continue heating for 12-24 hours until the organic layer is consumed and ammonia evolution ceases.

  • Isolation and Purification: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl. The carboxylic acid product will precipitate or form an oil.

  • Final Extraction: Extract the acidified mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product, 3-methyl-2-phenylvaleric acid. Further purification can be achieved by vacuum distillation or recrystallization.

Conclusion for the Field Professional

The synthesis of 3-methyl-2-phenylvaleric acid is most efficiently achieved through the alkylation of a phenylacetic acid precursor. For laboratory and industrial applications, the alkylation of phenylacetonitrile (Pathway A) offers a superior balance of efficiency, atom economy, and directness. While this route necessitates the use of strong bases and the handling of cyanide-related compounds, its procedural simplicity makes it a preferred method. The malonic ester synthesis (Pathway B) remains a valuable, albeit longer, alternative that provides excellent control and avoids the need for organolithium or hydride bases. The choice between these pathways will ultimately depend on the specific constraints of the project, including scale, available reagents, safety protocols, and desired purity profile.

References

  • PrepChem. (n.d.). Synthesis of 3-Oxovaleric acid methyl ester. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2007).
  • P. aeruginosa Metabolome Database. (n.d.). 3-Methyl-2-oxovaleric acid (PAMDB000141). Retrieved from Pa-meg.org. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. Retrieved from UCLA Chemistry and Biochemistry. [Link]

  • Google Patents. (1997).
  • Google Patents. (2009). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Rupa Health. (n.d.). 3-Methyl-2-oxovaleric Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl valeric acid. Retrieved from [Link]

  • Quickcompany. (2016). A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. Retrieved from [Link]

  • MDPI. (n.d.). (Z)-3-Methyl-5-phenyl-2-pentenoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of methyl ester of 3-phenyl-2-thioureido-propanoic acid. Retrieved from [Link]

  • Google Patents. (1983). US4415751A - Process for preparing phenylalkanoic acids.
  • ResearchGate. (2010). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (2017). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Università di Parma. (n.d.). Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (2010). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

Sources

Exploratory

3-Methyl-2-phenylpentanoic Acid: Technical Guide to the Valethamate Pharmacophore

Executive Summary 3-Methyl-2-phenylpentanoic acid (CAS: 7782-37-8), often referred to in industrial contexts as Valethamate Acid , is a critical lipophilic carboxylic acid serving as the core pharmacophore for the antisp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-phenylpentanoic acid (CAS: 7782-37-8), often referred to in industrial contexts as Valethamate Acid , is a critical lipophilic carboxylic acid serving as the core pharmacophore for the antispasmodic agent Valethamate Bromide .

This technical guide provides a comprehensive analysis of this compound, moving beyond basic properties to address the specific challenges of stereochemical resolution , impurity profiling , and synthetic pathways . It is designed for medicinal chemists and analytical scientists managing the lifecycle of anticholinergic therapeutics.

Part 1: Chemical Architecture & Stereochemical Complexity

Structural Identity

The molecule features a pentanoic acid backbone with a phenyl group at the


-position (C2) and a methyl group at the 

-position (C3). This substitution pattern creates significant steric bulk, essential for its binding affinity to muscarinic receptors (mAChRs).
PropertyData
IUPAC Name 3-Methyl-2-phenylpentanoic acid
Common Name Valethamate Acid;

-Phenyl-

-methylvaleric acid
CAS Number 7782-37-8
Molecular Formula C

H

O

Molecular Weight 192.25 g/mol
pKa ~4.75 (Calculated)
LogP 3.3 (Lipophilic)
The Stereochemical Challenge

The presence of two adjacent chiral centers (C2 and C3) results in four distinct stereoisomers. In pharmaceutical contexts, controlling or characterizing these isomers is mandatory for ICH Q3A/Q3B impurity reporting.

  • Diastereomer Pair A (Threo): (2R,3R) and (2S,3S)

  • Diastereomer Pair B (Erythro): (2R,3S) and (2S,3R)

Unlike simple enantiomers, these diastereomeric pairs possess different physical properties (NMR shifts, melting points, and retention times on achiral HPLC columns), allowing for initial separation without chiral stationary phases.

Part 2: Synthetic Pathways & Production

Pathway A: Industrial Alkylation (The "Classic" Route)

The most robust method for generating the carbon skeleton involves the alkylation of phenylacetic acid derivatives. This method generally yields a mixture of diastereomers.

Mechanism:

  • Activation: Phenylacetonitrile is deprotonated by a strong base (NaNH

    
     or LDA) to form a resonance-stabilized carbanion.
    
  • Alkylation: The carbanion attacks sec-butyl bromide. The steric hindrance of the sec-butyl group often necessitates high temperatures or phase-transfer catalysis (PTC).

  • Hydrolysis: The resulting nitrile is hydrolyzed using concentrated H

    
    SO
    
    
    
    or KOH to yield the free acid.
Pathway B: Hydrolytic Recovery from Valethamate Bromide

For analytical reference standards, the most reliable source of the biologically relevant isomer mix is the degradation of the parent drug itself.

Protocol:

  • Dissolve Valethamate Bromide (10 g) in 6M HCl (50 mL).

  • Reflux for 4 hours (monitored by TLC).

  • Cool and extract with Dichloromethane (DCM).

  • The organic layer contains 3-Methyl-2-phenylpentanoic acid, while the amine fragment (diethyl-methyl-ethanolammonium) remains in the aqueous phase.

Visualization of Synthesis & Degradation

The following diagram illustrates both the constructive synthesis and the degradative pathway relevant to stability testing.

SynthesisPathways PhenylAc Phenylacetonitrile Inter Intermediate (2-phenyl-3-methylpentanenitrile) PhenylAc->Inter 1. NaNH2/THF 2. Alkylation SecButyl sec-Butyl Bromide SecButyl->Inter Acid 3-Methyl-2-phenylpentanoic Acid (Target) Inter->Acid H2SO4 Hydrolysis (Reflux) Valethamate Valethamate Bromide (API) Valethamate->Acid Acidic Hydrolysis (Degradation Pathway) Amine Amine Byproduct Valethamate->Amine

Figure 1: Synthetic convergence showing both de novo synthesis and API degradation routes.

Part 3: Analytical Profiling & Separation[3]

Diastereomer Separation (Achiral HPLC)

Before attempting chiral resolution, researchers must separate the diastereomers.[1] The steric crowding at C2/C3 creates sufficient thermodynamic difference for separation on C18 columns.

Recommended Protocol:

  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 Isocratic).

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (phenyl).

  • Observation: The erythro and threo forms typically elute with a relative retention (

    
    ) of ~1.1 to 1.2.
    
Enantiomeric Resolution (Chiral HPLC)

To resolve the specific enantiomers within the diastereomeric pairs, a polysaccharide-based chiral stationary phase is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Rationale: The acid functionality requires an acidic modifier (TFA) to suppress ionization and prevent peak tailing.

Part 4: Applications in Drug Development

Pharmacological Role

3-Methyl-2-phenylpentanoic acid acts as the lipophilic "anchor" of Valethamate. It mimics the phenylalanine residue found in many peptide ligands but provides proteolytic stability. In the context of Valethamate Bromide , this acid moiety blocks muscarinic receptors (M1/M3) on smooth muscle, preventing acetylcholine-induced contractions.[2] This makes it vital for:

  • Cervical Dilation: Accelerating labor by relaxing cervical smooth muscle.

  • Visceral Spasms: Treating gastrointestinal and urinary tract spasms.

Impurity Profiling (The "Silent" Risk)

In drug formulations, the presence of free 3-Methyl-2-phenylpentanoic acid is a critical quality attribute (CQA). It indicates hydrolysis of the ester bond, usually driven by moisture ingress or high pH in liquid formulations.

  • Limit: Typically controlled at < 0.5% in the API.

  • Toxicity: While the acid itself is a skin irritant (H315), it lacks the quaternary ammonium charge of the parent drug, meaning it crosses the blood-brain barrier (BBB) more easily, potentially altering the side-effect profile (drowsiness/CNS effects) if present in high quantities.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves and safety goggles are mandatory.

  • Storage: Store at 2-8°C. The acid is stable but hygroscopic.

  • Disposal: Incineration as organic waste. Do not discharge into drains due to potential aquatic toxicity (related to phenylacetic acid derivatives).

References

  • PubChem. (n.d.).[3][4][5] 3-Methyl-2-phenylpentanoic acid (CID 295961).[5] National Library of Medicine. Retrieved from [Link]

  • Oakwood Chemical. (2021). Safety Data Sheet: 3-Methyl-2-phenylpentanoic acid.[5] Retrieved from [Link]

Sources

Foundational

Discovery and history of 3-Methyl-2-phenylpentanoic acid

Title: Technical Monograph: The Synthesis, Stereochemistry, and Pharmacological Relevance of 3-Methyl-2-phenylpentanoic Acid Executive Summary 3-Methyl-2-phenylpentanoic acid (CAS 53973-20-3), also known as -sec-butylphe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: The Synthesis, Stereochemistry, and Pharmacological Relevance of 3-Methyl-2-phenylpentanoic Acid

Executive Summary 3-Methyl-2-phenylpentanoic acid (CAS 53973-20-3), also known as


-sec-butylphenylacetic acid, represents a critical scaffold in medicinal chemistry, specifically within the domain of lipophilic carboxylic acids used to modulate the pharmacokinetic profiles of analgesic and spasmolytic agents. While often overshadowed by its structural cousins used in the synthesis of heterocyclic opioids (such as 3-methylfentanyl), this molecule serves as a textbook example of stereochemical complexity in acyclic drug precursors.

This guide provides a rigorous technical analysis of its discovery, the thermodynamics of its synthesis, and the separation of its diastereomers—a crucial step for researchers investigating structure-activity relationships (SAR) in phenylacetic acid derivatives.

Part 1: Historical Genesis & Pharmacological Motivation

The interest in


-alkylated phenylacetic acids surged in the mid-20th century, driven by the search for non-narcotic analgesics and potent anticholinergics. While the specific history of 3-methyl-2-phenylpentanoic acid is often conflated with the "fentalog" research of Willem Van Bever and Paul Janssen (1974), it is chemically distinct from the piperidine precursors used in 3-methylfentanyl.

However, the molecule gained prominence as a steric probe . By introducing a bulky sec-butyl group at the


-position of phenylacetic acid, medicinal chemists could:
  • Block Metabolic Oxidation: The steric bulk at the

    
    -carbon hinders enzymatic attack, prolonging the half-life of esters or amides derived from this acid.
    
  • Enhance Lipophilicity: The addition of the branched alkyl chain significantly increases the logP, facilitating blood-brain barrier (BBB) penetration for CNS-active derivatives.

  • Probe Receptor Chirality: With two adjacent chiral centers, the acid allows for precise mapping of receptor binding pockets (e.g., stereoselective binding in muscarinic or opioid receptors when used as an acylating agent).

Part 2: Synthetic Pathways (The "How")

The synthesis of 3-methyl-2-phenylpentanoic acid is a classic study in enolate chemistry. The primary challenge is not the bond formation, but the control of the resulting diastereomers.

Method A: The Classic Malonic Ester Synthesis (Thermodynamic Route)

This method is preferred for large-scale production where stereochemical control is secondary to yield.

Mechanism:

  • Alkylation: Diethyl phenylmalonate is alkylated with 2-bromobutane (sec-butyl bromide).

  • Hydrolysis & Decarboxylation: The diester is hydrolyzed to the dicarboxylic acid, which is then decarboxylated under heat to yield the target mono-acid.

Method B: Direct -Alkylation (Kinetic Route)

This route allows for better optimization but requires stronger bases and strictly anhydrous conditions.

Representative Protocol: Direct Alkylation of Ethyl Phenylacetate Note: This protocol is a standardized composite of literature methods adapted for high-purity synthesis.

StepReagent/ConditionPurpose
1. Precursor Prep Ethyl phenylacetate (1.0 eq) in THFSubstrate solubilization.
2. Enolization LDA (1.1 eq), -78°C, N2 atmKinetic deprotonation to form the enolate.
3. Alkylation 2-Bromobutane (1.2 eq), slow addNucleophilic attack on the secondary halide.
4. Quench NH4Cl (sat. aq.)Protonation of excess enolate/alkoxide.
5. Hydrolysis KOH (excess), MeOH/H2O, RefluxSaponification of the ester to the acid salt.
6. Isolation HCl (conc.) to pH 1Precipitation of the free acid.

Causality in Experimental Design:

  • Why LDA at -78°C? Using a bulky base like Lithium Diisopropylamide (LDA) at low temperatures prevents self-condensation of the ester (Claisen condensation) and minimizes polymerization.

  • Why 2-Bromobutane? The secondary halide is prone to E2 elimination. Slow addition and low temperature favor the S_N2 substitution pathway over elimination.

Part 3: Stereochemical Complexity

The molecule possesses two chiral centers:

  • C2: The

    
    -carbon (bearing the phenyl and carboxyl groups).
    
  • C3: The

    
    -carbon (part of the sec-butyl group).
    

This results in


 stereoisomers, existing as two pairs of enantiomers (diastereomers).
  • Pair A (Threo / Anti): (2R,3R) and (2S,3S)

  • Pair B (Erythro / Syn): (2R,3S) and (2S,3R)

Impact on Potency: In pharmacological applications (e.g., if used to acylate a pharmacophore), the biological activity often resides in a single enantiomer. For example, in related phenylacetic acid derivatives, the S-configuration at the


-carbon is frequently the bioactive form. The separation of these diastereomers is typically achieved via fractional crystallization  of diastereomeric salts using chiral amines (e.g., 

-methylbenzylamine).

Part 4: Visualization & Workflows

Diagram 1: Synthetic Pathway & Stereochemistry

The following diagram illustrates the direct alkylation pathway and the resulting stereochemical divergence.

G Start Ethyl Phenylacetate (Achiral Precursor) Intermediate Enolate Intermediate (-78°C / THF) Start->Intermediate LDA / -78°C Reagent 2-Bromobutane (Alkylating Agent) Reagent->Intermediate Electrophilic Attack Product_Ester Ethyl 3-methyl-2-phenylpentanoate (Mixture of Diastereomers) Intermediate->Product_Ester S_N2 Alkylation Hydrolysis Hydrolysis (KOH/MeOH) Product_Ester->Hydrolysis Final_Acid 3-Methyl-2-phenylpentanoic Acid (Racemic Diastereomeric Mix) Hydrolysis->Final_Acid Iso1 (2R, 3R) & (2S, 3S) Anti-Pair Final_Acid->Iso1 Chiral Resolution Iso2 (2R, 3S) & (2S, 3R) Syn-Pair Final_Acid->Iso2 Chiral Resolution

Caption: Synthetic workflow from ethyl phenylacetate to the target acid, highlighting the divergence into diastereomeric pairs.

Part 5: Analytical Characterization

To validate the synthesis, researchers must rely on NMR spectroscopy. The key differentiator between the acid and its precursors is the splitting pattern of the methyl groups.

SignalChemical Shift (

)
MultiplicityAssignment
COOH 10.5 - 12.0 ppmBroad SingletCarboxylic Acid Proton
Ar-H 7.2 - 7.4 ppmMultipletPhenyl Ring Protons (5H)
C2-H 3.2 - 3.4 ppmDoublet of Doublets

-Methine Proton
C3-H 2.1 - 2.3 ppmMultiplet

-Methine Proton
CH3 (C3) 0.8 - 1.0 ppmDoubletMethyl on C3
CH3 (C5) 0.7 - 0.9 ppmTripletTerminal Methyl

Self-Validating Check: The appearance of two distinct methyl signals (one doublet, one triplet) in the upfield region confirms the successful incorporation of the sec-butyl group. If only a triplet is seen, alkylation failed (ethyl group only).

Part 6: Regulatory & Safety Context

Controlled Status: While 3-methyl-2-phenylpentanoic acid itself is not always explicitly listed as a Schedule I substance in all jurisdictions, it is a List I Chemical in the United States (under the definition of phenylacetic acid derivatives used in clandestine synthesis) and is monitored by the International Narcotics Control Board (INCB).

Handling Precautions:

  • Precursor Monitoring: Suppliers are required to verify the end-use of this chemical due to its potential diversion for the synthesis of fentanyl analogues (specifically those modifying the acyl chain).

  • PPE: Standard organic acid handling (gloves, eye protection).

  • Storage: Hygroscopic; store in a cool, dry place under inert gas to prevent moisture absorption which complicates stoichiometric calculations.

References

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974).[1] Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295961, 3-Methyl-2-phenylpentanoic acid. PubChem. Link

  • United Nations Office on Drugs and Crime (UNODC). (2022). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. UNODC. Link

  • Stoermer, M. J., & Pinhey, J. T. (1998).[2] 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Molecules, 3, M61.[2] (Cited for NMR comparison of related phenylpentanoic scaffolds). Link

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-2-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of modern chemical and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-phenylpentanoic acid, a molecule of interest in organic synthesis and drug discovery. The following sections delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. We will explore not just the data itself, but the rationale behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to apply these principles in their own work.

Molecular Structure and Spectroscopic Overview

3-Methyl-2-phenylpentanoic acid (C₁₂H₁₆O₂) is a carboxylic acid with a molecular weight of 192.25 g/mol .[1] Its structure, featuring a phenyl ring and a branched alkyl chain, gives rise to a unique spectroscopic fingerprint. This guide will detail the expected and observed data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure:

Caption: 2D structure of 3-Methyl-2-phenylpentanoic acid.

Due to the presence of two chiral centers at C2 and C3, 3-Methyl-2-phenylpentanoic acid can exist as a mixture of diastereomers (erythro and threo). The spectroscopic analysis, particularly NMR, can be instrumental in distinguishing between these stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-2-phenylpentanoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Methyl-2-phenylpentanoic acid is expected to show distinct signals for the aromatic protons, the aliphatic protons on the pentanoic acid chain, and the carboxylic acid proton.

Expected Chemical Shifts and Multiplicities:

Proton(s)Chemical Shift (ppm) RangeMultiplicityNotes
-COOH10.0 - 12.0Broad SingletThe chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[2][3][4]
Phenyl-H7.2 - 7.4MultipletThe five protons on the phenyl ring will likely appear as a complex multiplet.
α-H (C2-H)~3.5Doublet or Doublet of DoubletsCoupled to the proton at C3. The exact multiplicity will depend on the diastereomer.
β-H (C3-H)~2.0 - 2.5MultipletCoupled to the protons at C2, C4, and the methyl group at C3.
-CH₂- (C4)~1.2 - 1.6MultipletDiastereotopic protons, may show complex splitting. Coupled to protons at C3 and C5.
-CH₃ (C5)~0.9TripletCoupled to the two protons at C4.
-CH₃ (at C3)~0.9 - 1.1DoubletCoupled to the proton at C3.

Expertise & Experience in Spectral Interpretation: The diastereomers of 3-Methyl-2-phenylpentanoic acid will likely exhibit different chemical shifts and coupling constants for the protons at the chiral centers (C2 and C3). Careful analysis of the coupling patterns can provide insight into the relative stereochemistry. For instance, the coupling constant between the α- and β-protons (³J_HH) can sometimes be used to differentiate between erythro and threo isomers, although this is not always straightforward.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2-phenylpentanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but for carboxylic acids, DMSO-d₆ can be advantageous as it often results in a sharper -COOH proton signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent (0.6-0.7 mL) a->b c Add Internal Standard (TMS) b->c d Insert Sample into NMR Spectrometer c->d e Set Acquisition Parameters d->e f Acquire Data (FID) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i j ¹H NMR Spectrum i->j Spectral Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For 3-Methyl-2-phenylpentanoic acid, 12 distinct signals are expected, although some of the aromatic carbon signals may overlap.

Expected Chemical Shifts:

Carbon(s)Chemical Shift (ppm) RangeNotes
-C OOH175 - 185The carboxylic acid carbonyl carbon is typically in this downfield region.[5]
Aromatic C -H125 - 130
Aromatic Quaternary C 135 - 140The carbon to which the pentanoic acid chain is attached.
α-C (C2)50 - 60Attached to the phenyl group and the carboxylic acid.
β-C (C3)35 - 45
C H₂ (C4)25 - 35
C H₃ (C5)10 - 15
-C H₃ (at C3)15 - 25

Expertise & Experience in Spectral Interpretation: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and for identifying quaternary carbons. This is particularly useful for assigning the overlapping signals in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Methyl-2-phenylpentanoic acid, the most characteristic absorptions will be from the carboxylic acid group.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching bands.[6][7]
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium-Strong
C=O (Carboxylic Acid)1700 - 1725Strong, SharpThe position is indicative of a hydrogen-bonded carboxylic acid.[6]
C=C (Aromatic)1450 - 1600Medium-WeakA series of absorptions.
C-O1210 - 1320Strong

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.[8] No extensive sample preparation is required.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected first.

    • The sample is then placed on the crystal, and the sample spectrum is recorded.

    • The instrument software automatically ratios the sample spectrum to the background to generate the absorbance or transmittance spectrum.

  • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Collect Sample Spectrum C->D E Generate Absorbance Spectrum D->E

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Expected Fragmentation Pattern (Electron Ionization - EI):

The PubChem entry for 3-Methyl-2-phenylpentanoic acid indicates a GC-MS analysis with major peaks at m/z 136, 91, and 118.[1]

  • Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 192 may be observed, but it is often weak or absent for carboxylic acids.

  • m/z 136: This likely corresponds to the loss of the butan-2-yl group ([M - C₄H₉]⁺).

  • m/z 91: A very common fragment in molecules containing a benzyl group, corresponding to the tropylium cation ([C₇H₇]⁺).

  • m/z 118: This could arise from a McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds.

Expertise & Experience in Mechanistic Interpretation: The fragmentation of 3-Methyl-2-phenylpentanoic acid will be driven by the stability of the resulting carbocations and radical species. The presence of the phenyl group will favor fragmentation pathways that lead to the formation of the stable tropylium ion. The carboxylic acid group can also direct fragmentation through alpha-cleavage and McLafferty rearrangements.

Experimental Protocol: GC-MS

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

    • Temperature Program: A temperature gradient is used to separate the components of the sample as they pass through the column.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: The detector records the abundance of ions at each mass-to-charge ratio.

Conclusion

The comprehensive spectroscopic analysis of 3-Methyl-2-phenylpentanoic acid, integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development and organic synthesis, a thorough understanding of these spectroscopic techniques and their application is paramount for the unambiguous characterization of novel compounds. This guide serves as a foundational reference for the interpretation of the spectroscopic data of 3-Methyl-2-phenylpentanoic acid and as a practical framework for the analysis of similar molecules.

References

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, February 1). 3-Methyl-2-(phenylsulfonamido)butanoic Acid and Its Metal Complexes: Synthesis, Crystal Structure, Antimicrobial, and Enzyme Inhibition Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-phenylpentanoic acid. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (1998, March 6). (E)-3-Methyl-5-phenyl-2-pentenoic Acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • NC State University Libraries. (2025, January 19). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020, October 26). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methyl-2-phenylpentanoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2-phenylpentanoic acid. Tailored for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2-phenylpentanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectrum of this chiral carboxylic acid. We will explore the structural nuances that give rise to complex spectral features, including diastereotopicity, and provide a detailed, step-by-step protocol for sample preparation and spectral analysis.

Introduction: The Structural Complexity of 3-Methyl-2-phenylpentanoic Acid

3-Methyl-2-phenylpentanoic acid is a carboxylic acid containing two chiral centers at the C2 and C3 positions. This stereochemistry is fundamental to understanding its ¹H NMR spectrum. The presence of these chiral centers means the molecule can exist as a mixture of diastereomers (erythro and threo), each of which will have a distinct NMR spectrum. Furthermore, the protons on the methylene group of the ethyl substituent are diastereotopic, meaning they are chemically non-equivalent and will resonate at different chemical shifts.[1]

A thorough analysis of the ¹H NMR spectrum is therefore crucial for confirming the structure, assessing isomeric purity, and understanding the conformational preferences of this molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters. The following protocol outlines a validated methodology.

Step-by-Step Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic molecules like 3-Methyl-2-phenylpentanoic acid.[2] It effectively dissolves the analyte and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest. For studying hydrogen-bonding effects or to confirm the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be a valuable alternative.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of 3-Methyl-2-phenylpentanoic acid in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Filtration (Optional but Recommended): If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean, dry NMR tube to prevent magnetic field distortions.

  • Degassing (Optional): For highly sensitive experiments or to remove dissolved oxygen which can broaden spectral lines, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition Workflow

The following diagram illustrates the key stages of acquiring the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent (CDCl₃) Concentration Set Concentration (5-10 mg/0.6 mL) Solvent->Concentration Standard Add TMS Standard Concentration->Standard Filter Filter into NMR Tube Standard->Filter Shimming Shim Magnetic Field Filter->Shimming Locking Lock on Deuterium Signal Shimming->Locking Parameters Set Acquisition Parameters Locking->Parameters Acquire Acquire FID Parameters->Acquire Fourier Fourier Transform Acquire->Fourier Phase Phase Correction Fourier->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 3-Methyl-2-phenylpentanoic acid will exhibit several distinct signals corresponding to the different proton environments in the molecule. The following is a detailed prediction of the spectrum.

Predicted ¹H NMR Data for 3-Methyl-2-phenylpentanoic Acid
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling To
Hₐ (COOH)9.5 - 12.0broad singlet1H-
Hᵦ (Ar-H)7.2 - 7.4multiplet5HHᵦ
H꜀ (α-CH)~3.5doublet1HHₑ
Hₑ (β-CH)~2.0 - 2.5multiplet1HH꜀, Hf, Hᵢ
Hf (γ-CH₂)~1.3 - 1.7multiplet2HHₑ, Hᵢ
Hᵢ (δ-CH₃)~0.9triplet3HHf
Hⱼ (β-CH₃)~0.9 - 1.1doublet3HHₑ

Note: The exact chemical shifts and coupling patterns may vary depending on the specific diastereomer and the solvent used.

Detailed Signal Assignments
  • Carboxylic Acid Proton (Hₐ): This proton is highly deshielded and will appear as a broad singlet in the downfield region of the spectrum, typically between 9.5 and 12.0 ppm.[4][5] Its broadness is due to hydrogen bonding and chemical exchange.[6] This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.[7]

  • Aromatic Protons (Hᵦ): The five protons of the phenyl group will resonate in the aromatic region, approximately between 7.2 and 7.4 ppm.[3] Due to the free rotation of the phenyl ring, these protons may appear as a complex, overlapping multiplet.

  • Alpha-Proton (H꜀): The proton on the carbon adjacent to both the phenyl group and the carboxylic acid (C2) is significantly deshielded. Its chemical shift is expected to be around 3.5 ppm. It will be coupled to the proton on C3 (Hₑ), resulting in a doublet.

  • Beta-Proton (Hₑ): The proton on C3 is coupled to the alpha-proton (H꜀), the diastereotopic methylene protons of the ethyl group (Hf), and the protons of the methyl group at C3 (Hⱼ). This will result in a complex multiplet, likely in the range of 2.0-2.5 ppm.

  • Gamma-Methylene Protons (Hf): Due to the chiral center at C3, the two protons of the CH₂ group in the ethyl substituent are diastereotopic.[1] This means they are in chemically non-equivalent environments and will have different chemical shifts, and they will couple to each other (geminal coupling) and to the beta-proton (Hₑ). This will likely result in two separate multiplets in the aliphatic region (~1.3 - 1.7 ppm).

  • Delta-Methyl Protons (Hᵢ): The methyl protons of the ethyl group will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons (Hf).

  • Beta-Methyl Protons (Hⱼ): The protons of the methyl group at C3 will be split into a doublet by the adjacent beta-proton (Hₑ), appearing around 0.9-1.1 ppm.

Visualizing Proton Environments

The following diagram illustrates the distinct proton environments in 3-Methyl-2-phenylpentanoic acid.

Sources

Exploratory

13C NMR chemical shifts of 3-Methyl-2-phenylpentanoic acid

This guide serves as a comprehensive technical resource for the structural elucidation of 3-Methyl-2-phenylpentanoic acid via C NMR spectroscopy. It is designed for researchers requiring high-fidelity assignment strategi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the structural elucidation of 3-Methyl-2-phenylpentanoic acid via


C NMR spectroscopy. It is designed for researchers requiring high-fidelity assignment strategies, particularly for distinguishing diastereomeric pairs in chiral synthesis.

Technical Guide: C NMR Chemical Shifts of 3-Methyl-2-phenylpentanoic acid

Part 1: Executive Summary & Structural Logic

3-Methyl-2-phenylpentanoic acid (CAS: 55317-53-8) is a branched


-phenyl carboxylic acid. Its structure features two contiguous chiral centers at C2  and C3 . This creates two pairs of enantiomers (diastereomers): the syn (erythro) and anti (threo) forms.

For the analytical chemist, the primary challenge is not merely assigning the carbon backbone, but distinguishing these diastereomers. Due to the


-gauche effect  and steric compression, the chemical shifts of the methyl groups and the chiral methines will differ measurably between diastereomers.
Structural Numbering Scheme

To ensure clarity in the data tables below, we utilize the following IUPAC-consistent numbering:

  • C1: Carboxyl carbon (

    
    )
    
  • C2:

    
    -Methine (
    
    
    
    )
  • C3:

    
    -Methine (
    
    
    
    )
  • C4: Methylene (

    
    )[1]
    
  • C5: Terminal Methyl (

    
    )
    
  • C3-Me: Methyl substituent on C3 (

    
    )
    
  • Ph-C: Phenyl ring carbons (Ipso, Ortho, Meta, Para)

Part 2: Predicted C NMR Chemical Shift Data

The following values represent high-confidence predicted shifts based on substituent additivity rules and analogous experimental data from


-phenyl and 

-methyl substituted acids (e.g., Fenoprofen precursors, Valproic acid analogues).
Table 1: Chemical Shift Assignments ( , 100 MHz)
Carbon LabelTypePredicted Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C1 Quaternary179.0 - 181.0 InvisibleCarbonyl (Deshielded by O)
Ph-Ipso Quaternary138.5 - 140.0 InvisibleAromatic C1' (Substituted)
Ph-Meta Methine128.4 - 128.8 Up (+)Aromatic C3'/C5'
Ph-Ortho Methine128.0 - 128.3 Up (+)Aromatic C2'/C6'
Ph-Para Methine127.0 - 127.5 Up (+)Aromatic C4'
C2 Methine56.0 - 59.5 Up (+)

to COOH & Ph (Deshielded)
C3 Methine38.0 - 41.0 Up (+)

to COOH, branched
C4 Methylene26.0 - 28.0 Down (-)Alkyl chain
C3-Me Methyl16.0 - 17.5 Up (+)Branch Methyl
C5 Methyl11.5 - 12.5 Up (+)Terminal Methyl

Note on Diastereomers: You will likely observe two sets of signals for C2, C3, C3-Me, and C5 if your sample is a mixture of diastereomers. The chemical shift difference (


) is typically 0.2 – 1.5 ppm  for these carbons.

Part 3: Stereochemical Differentiation (The "Expert" Insight)

Distinguishing the syn and anti diastereomers requires understanding the conformational preferences of the molecule.

  • Mechanism: The chemical shift differences arise from the

    
    -gauche effect .[2] In the syn isomer, steric crowding between the C2-Phenyl and C3-Methyl groups (or C2-COOH and C3-Alkyl) forces the molecule into a conformation where specific carbons are shielded (shifted upfield) due to electronic repulsion.
    
  • Diagnostic Signals:

    • C3-Methyl: This is your primary probe. The isomer with the more sterically crowded methyl group will typically appear upfield (lower ppm) relative to the less crowded isomer.

    • C2 Methine: Often shows a distinct splitting. The isomer with the larger coupling constant (

      
       in 
      
      
      
      H NMR) usually corresponds to the anti arrangement, and its corresponding
      
      
      C signal can be correlated via HSQC.
Visualization: Assignment Workflow

The following diagram outlines the logical flow for assigning these signals and determining purity.

NMR_Assignment_Workflow Start Crude Sample (Mixture of Diastereomers) Step1 1H NMR (Integration) Start->Step1 Check Purity Step2 13C NMR (Broadband Decoupled) Step1->Step2 Identify Carbon Count Step3 DEPT-135 Step2->Step3 Distinguish CH/CH3 from CH2 Decision Are signals doubled? Step3->Decision Step4 HSQC / HMQC ResultA Single Diastereomer (Pure) Decision->ResultA No ResultB Diastereomeric Mixture (Calculate dr ratio) Decision->ResultB Yes (e.g. 2 peaks for C-Me) ResultB->Step4 Correlate with 1H J-couplings

Caption: Logical workflow for the stereochemical assignment of 3-Methyl-2-phenylpentanoic acid.

Part 4: Experimental Protocol

To ensure reproducibility and accurate integration (if using inverse-gated decoupling), follow this protocol.

Sample Preparation
  • Solvent: Use

    
      (Deuterated Chloroform) for standard analysis.
    
    • Caveat: If peaks are broad due to hydrogen bonding dimers of the carboxylic acid, add 1-2 drops of

      
        or 
      
      
      
      to break the dimers. This will shift the C1 (Carbonyl) signal slightly upfield.
  • Concentration: Prepare a solution of 30-50 mg of compound in 0.6 mL of solvent. High concentration is vital for detecting the quaternary C1 and Ph-Ipso carbons quickly.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C1 and Ph-Ipso) have long

      
       relaxation times. A short D1 will saturate these signals, making them disappear or integrate poorly.
      
  • Scans (NS): Minimum 256 scans (approx. 15-20 mins) for decent S/N ratio on the quaternary carbons.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~180 ppm).

Advanced Validation (HSQC)

If the C3-Methyl (16 ppm) and C5-Methyl (12 ppm) are close:

  • Run a 2D HSQC experiment.

  • The C3-Methyl protons will be a doublet (d) in the

    
    H spectrum (approx 0.9 - 1.1 ppm).
    
  • The C5-Methyl protons will be a triplet (t) in the

    
    H spectrum (approx 0.8 ppm).
    
  • Correlate the carbon peaks to these specific proton patterns to confirm assignment.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for additivity rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Source for substituent chemical shift increments).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on stereochemical effects in C NMR).
  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. [Link] (Verified source for analogous phenyl-alkanoic acid spectra).

Sources

Foundational

Mass Spectrometry Fragmentation of 3-Methyl-2-phenylpentanoic Acid

A Technical Guide for Structural Elucidation and Protocol Design[1] Executive Summary 3-Methyl-2-phenylpentanoic acid (CAS: 7782-37-8) represents a distinct class of branched-chain phenylalkanoic acids often encountered...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Protocol Design[1]

Executive Summary

3-Methyl-2-phenylpentanoic acid (CAS: 7782-37-8) represents a distinct class of branched-chain phenylalkanoic acids often encountered as chiral intermediates in pharmaceutical synthesis or as complex metabolites in biological matrices.[1] Its structural complexity—featuring a carboxylic acid moiety, a benzylic center, and a branched alkyl chain—creates a unique mass spectral fingerprint.

This guide provides a definitive analysis of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by validated experimental protocols.[1] The focus is on distinguishing this specific isomer from linear homologs through mechanistic causality.

Part 1: Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum accurately, we must first deconstruct the molecule's electronic vulnerabilities. The fragmentation is governed by the competition between the aromatic ring's stabilizing effect and the ionization potential of the carbonyl oxygen.

Molecular Specifications:

  • Formula: C₁₂H₁₆O₂[1]

  • Exact Mass: 192.1150 Da[2]

  • Key Structural Features:

    • 
      -Carbon (C2):  The pivot point, attached to the phenyl ring, the carboxyl group, and the alkyl chain. This is the site of maximum steric strain and electronic activation.
      
    • 
      -Hydrogen Availability:  The ethyl group at C3 provides accessible 
      
      
      
      -hydrogens relative to the carbonyl, enabling McLafferty rearrangements.
The Fragmentation Logic (EI Mode)

Under hard ionization (70 eV), the molecular ion (


, m/z 192) is formed but is relatively unstable due to rapid fragmentation pathways. The spectrum is dominated by three mechanistic pillars:
  • 
    -Cleavage (Loss of Carboxyl Group): 
    The bond between C1 (carbonyl) and C2 (
    
    
    
    -carbon) is weakened by the stability of the resulting secondary benzylic carbocation.
    • Transition:

      
      [1]
      
    • Result:m/z 147 . This is often the base peak or a high-intensity diagnostic ion.[1] The charge is stabilized by resonance with the phenyl ring.

  • The McLafferty Rearrangement (Site-Specific): Unlike simple aromatics, this molecule possesses a branched alkyl chain with a

    
    -hydrogen on the ethyl group (attached to C3).[1]
    
    • Mechanism:[3][4][5][6][7] The carbonyl oxygen abstracts a

      
      -hydrogen, leading to the cleavage of the C2-C3 bond.[7]
      
    • Neutral Loss: Butene isomer (

      
      , 56 Da).[1]
      
    • Result:m/z 136 . This radical cation (

      
      ) corresponds to the enol form of phenylacetic acid. This peak is crucial for distinguishing 3-methyl-2-phenylpentanoic acid from isomers that lack a 
      
      
      
      -hydrogen in the correct geometry.[1]
  • Tropylium Ion Formation: As with all alkylbenzenes, the aromatic ring undergoes expansion to form the stable tropylium ion (

    
    ).
    
    • Result:m/z 91 . A universal indicator of the benzyl moiety.

Part 2: Visualization of Signaling Pathways

The following diagram maps the competitive fragmentation pathways, highlighting the energetic "decision points" for the molecular ion.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 192 Alpha_Cleavage α-Cleavage (Loss of •COOH) M_Ion->Alpha_Cleavage McLafferty_State McLafferty Rearrangement (γ-H Migration) M_Ion->McLafferty_State Ion_147 Benzylic Carbocation [Ph-CH-CH(CH3)Et]+ m/z 147 Alpha_Cleavage->Ion_147 - 45 Da Tropylium_Path Ring Expansion Ion_147->Tropylium_Path Ion_136 Phenylacetic Enol Ion [Ph-CH=C(OH)2]+• m/z 136 McLafferty_State->Ion_136 - C4H8 (56 Da) Ion_136->Tropylium_Path Ion_91 Tropylium Ion [C7H7]+ m/z 91 Tropylium_Path->Ion_91

Figure 1: Competitive EI fragmentation pathways for 3-Methyl-2-phenylpentanoic acid. The thickness of arrows implies relative probability.

Part 3: Data Interpretation Guide

The following table summarizes the diagnostic ions. Use this for peak assignment in GC-MS analysis.

m/z ValueIon TypeFormulaOrigin/MechanismDiagnostic Utility
192 Molecular Ion (

)

Parent molecule.[1]Weak intensity; confirms MW.
147 Fragment Cation


-cleavage (Loss of

).[1]
High . Distinguishes from isomers where COOH is not

to the ring.
136 Radical Cation

McLafferty Rearrangement.[1]Critical . Confirms presence of

-hydrogen (branched chain).[1][4]
119 Fragment Cation

Loss of OH from m/z 136 or CO from 147.[1]Moderate; confirms oxygen retention.[1]
105 Fragment Cation

Phenylethyl cation (

).[1]
Common in ethyl-substituted benzenes.
91 Tropylium Ion

Benzyl rearrangement.[1]Universal aromatic marker.
77 Phenyl Cation

Phenyl ring disintegration.[1]Low mass confirmation.[1]

Part 4: Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Context: Direct injection of biological fluids is not recommended due to matrix effects.[1]

  • Acidification: Adjust 200 µL of sample (plasma/urine) to pH < 2 using 20 µL of 6M HCl.[1] Why: Protonates the carboxylic acid (R-COOH), rendering it uncharged and extractable into organic solvents.

  • Extraction: Add 600 µL Ethyl Acetate. Vortex for 60 seconds at 2000 rpm.[1]

  • Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the organic (upper) supernatant to a glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
Derivatization for GC-MS (TMS Esterification)

Context: The free acid tails heavily on non-polar columns. Silylation is mandatory for sharp peaks and stable quantification.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Protocol:

    • Reconstitute dried residue in 50 µL anhydrous pyridine.

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate: Cap and heat at 60°C for 30 minutes . Critical: This ensures complete derivatization of the sterically hindered carboxylic acid.

    • Cool: Allow to reach room temperature before injection.

  • Expected Shift: The Molecular Ion will shift from 192 to 264 (Mono-TMS derivative).[1] The base peak often shifts to m/z 73 (TMS group) or m/z 219 (M - 45).[1]

LC-MS/MS Acquisition (Negative Mode)

Context: For liquid chromatography, the acidic proton makes Negative Electrospray Ionization (ESI-) the mode of choice.

  • Source Parameters:

    • Ionization: ESI Negative (

      
      ).[1]
      
    • Spray Voltage: -2.5 kV to -3.5 kV.[1]

    • Capillary Temp: 300°C.[1]

  • Target Transitions (MRM):

    • Precursor: m/z 191.1 (

      
      ).[1]
      
    • Product 1 (Quantifier): m/z 147.1 (Decarboxylation,

      
      ).[1]
      
    • Product 2 (Qualifier): m/z 119.1 (Further alkyl loss).[1]

Part 5: Workflow Visualization

ExperimentalWorkflow Sample Biological Sample (pH > 7) Acidify Acidify (pH < 2) (Protonate R-COOH) Sample->Acidify Extract LLE (Ethyl Acetate) Isolate Organic Phase Acidify->Extract Partitioning Dry N2 Evaporation Concentrate Extract->Dry Deriv Derivatization (BSTFA, 60°C) Dry->Deriv Residue GCMS GC-MS Analysis (TMS Ester) Deriv->GCMS Inject 1µL

Figure 2: Optimized sample preparation workflow for GC-MS analysis of 3-Methyl-2-phenylpentanoic acid.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 295961, 3-Methyl-2-phenylpentanoic acid. Retrieved from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for the McLafferty rearrangement mechanism described in Part 1).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library.[1] National Institute of Standards and Technology.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for Benzylic and Alpha-cleavage rules).

Sources

Exploratory

Solubility Profile &amp; Solvent Selection Guide: 3-Methyl-2-phenylpentanoic Acid

[1][2][3][4] Executive Summary 3-Methyl-2-phenylpentanoic acid (CAS: 55317-61-4 / 7782-37-8) is a lipophilic carboxylic acid characterized by a phenyl ring and a branched alkyl chain.[1][2][3][4] Its structural architect...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

3-Methyl-2-phenylpentanoic acid (CAS: 55317-61-4 / 7782-37-8) is a lipophilic carboxylic acid characterized by a phenyl ring and a branched alkyl chain.[1][2][3][4] Its structural architecture dictates a solubility profile dominated by hydrophobic interactions, making it highly soluble in non-polar and polar aprotic organic solvents, while exhibiting negligible solubility in aqueous media without pH adjustment.[1]

This guide provides a technical analysis of its solubility behavior, grounded in thermodynamic principles and process chemistry protocols.[1] It is designed to assist researchers in selecting optimal solvents for extraction, crystallization, and chromatographic purification.[1][4]

Molecular Architecture & Physicochemical Profile[1][2][3][4][5][6]

To predict and manipulate solubility, one must first understand the competing forces within the molecule.[1]

Structural Analysis[1][3][4]
  • Hydrophobic Domain: The molecule possesses a significant lipophilic footprint due to the phenyl ring (

    
    -system) and the 3-methylpentyl chain.[1][3] This drives high affinity for aromatic and aliphatic solvents.[1][4]
    
  • Hydrophilic Domain: The terminal carboxylic acid (-COOH) group is the sole hydrogen-bond donor/acceptor site.[1][2][3][4] It facilitates dimerization in non-polar solvents and ionization in basic aqueous media.[1][3]

  • Chirality: The molecule contains two chiral centers (C2, C3), resulting in four stereoisomers (erythro/threo pairs).[3] While enantiomers have identical solubility in achiral solvents, diastereomers may exhibit slight variations in solubility and melting points.[1]

Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Solubility
Molecular Weight 192.25 g/mol Moderate size; kinetics of dissolution are generally fast.[1][2][3][4]
LogP (Octanol/Water) 3.3 – 3.9High Lipophilicity. Preferentially partitions into organic layers (e.g., ether, DCM) over water.[2][3][4]
pKa 4.5 – 5.0Weak acid.[1][2][3][4] Soluble in aqueous base (pH > 8) as a carboxylate salt; insoluble in acidic water.[1][3]
H-Bond Donors/Acceptors 1 / 2Capable of forming dimers in non-polar solvents (e.g., Hexane).[1][2][3][4]

Thermodynamic Solubility Landscape

The following table categorizes solvents based on their interaction mechanism with 3-Methyl-2-phenylpentanoic acid. Data is synthesized from standard process chemistry protocols for phenylalkanoic acids.[1][3][4]

Solvent Compatibility Matrix[1][4]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Ethers Diethyl Ether, THF, MTBEExcellent Oxygen lone pairs accept H-bonds from -COOH; alkyl chains match the solute's lipophilicity.[1][2][3][4]Extraction: Primary choice for partitioning from acidified aqueous phases.[1][2][3][4]
Chlorinated Dichloromethane (DCM), ChloroformExcellent High solvation energy for the phenyl ring; disrupts carboxylic acid dimers.[2][3][4]Synthesis/Reaction: Standard medium for derivatization.[1][2][3][4]
Aromatics Benzene, TolueneHigh

-

stacking interactions with the phenyl substituent.[1][2][3][4]
Azeotropic Drying: Used to remove trace water during purification.[1][2][3][4]
Alcohols Methanol, Isopropanol (IPA), EthanolHigh Strong H-bonding solvation of the -COOH group.[1][2][3][4]Chromatography: IPA is a standard modifier in chiral HPLC (with hexane).[1][2][3][4]
Alkanes Hexane, Heptane, CyclohexaneVariable Soluble, but temperature-dependent.[1][2][3][4] The -COOH group tends to dimerize, which can lead to oiling out or crystallization at low temps.[1][2][3][4]Crystallization: often used as an anti-solvent to induce precipitation.[1][2][3][4]
Water Water (Neutral/Acidic)Negligible Hydrophobic effect dominates; energy penalty to break water network is too high.[1][2][3][4]Washing: Used to remove inorganic salts.[1][2][3][4]
Aqueous Base 1M NaOH, NaHCO

High Deprotonation forms the ionic carboxylate salt (R-COO

Na

), which is highly water-soluble.[1][2][3][4]
Purification: "Acid-Base Extraction" strategy.[1][2][3][4]

Process Chemistry: Purification & Extraction Workflows

The solubility differential between the ionized salt and the neutral acid is the foundation of purification.[1] The following diagram illustrates the standard "Acid-Base Workup" and "Azeotropic Drying" protocols derived from synthesis literature.

Visualization: Extraction & Purification Logic[2][3][4][7]

PurificationWorkflow Crude Crude Reaction Mixture (Contains 3-Methyl-2-phenylpentanoic acid) BaseExtract Add 1M NaOH (aq) (pH > 10) Crude->BaseExtract Separation1 Phase Separation BaseExtract->Separation1 OrgLayer1 Organic Layer (Impurities) Separation1->OrgLayer1 Remove Non-Acidic Impurities AqLayer1 Aqueous Layer (Contains Carboxylate Salt) Separation1->AqLayer1 Acidify Acidify with HCl (pH < 2) AqLayer1->Acidify Regenerate Free Acid ExtractEther Extract with Diethyl Ether Acidify->ExtractEther OrgLayer2 Ether Layer (Product) ExtractEther->OrgLayer2 AqLayer2 Aqueous Waste ExtractEther->AqLayer2 Discard Drying Dry over MgSO4 Filter & Evaporate OrgLayer2->Drying Azeotrope Add Benzene/Toluene Distill (Remove trace H2O) Drying->Azeotrope Process Solvent Switch FinalProduct Pure 3-Methyl-2-phenylpentanoic Acid Azeotrope->FinalProduct

Figure 1: Standard Acid-Base Purification Workflow utilizing solubility switching.[1][2][3][4][5][6]

Experimental Protocols

Since specific solubility values (g/L) depend heavily on the specific diastereomeric ratio of your sample, it is critical to determine the exact solubility for your specific batch.

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation solubility (


) in a target solvent at 25°C.[1][3]
  • Preparation: Place an excess amount of solid/oil 3-Methyl-2-phenylpentanoic acid (~500 mg) into a glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Hexane, Toluene).[1]

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate (shaker or magnetic stir bar) at 25°C for 24 to 48 hours .

    • Note: Visual check—if all solid dissolves, add more compound until a persistent solid phase remains.[1][4]

  • Separation:

    • Stop agitation and allow phases to settle for 2 hours.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).[1][3]

  • Quantification:

    • Dilute an aliquot of the filtrate with Mobile Phase (e.g., Hexane:IPA 90:10).

    • Analyze via HPLC-UV (typically 210-220 nm for the phenyl ring).[1][2][3][4]

    • Calculate concentration against a standard curve.[1][3][4]

Chromatographic Solubility (UHPLC)

For chiral separation of the four stereoisomers, the following solvent system is recommended based on literature for similar phenylalkanoic acids:

  • Stationary Phase: Chiralpak AD-H or OD-H.[1][2][3][4]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (98 : 2 : 0.1).[1][2][3][4]

  • Solubility Note: The sample must be fully dissolved in the mobile phase. If the sample is an oil, dissolve in 100% Isopropanol first, then dilute with Hexane to prevent precipitation.[1][4]

Mechanistic Solubility Visualization

Understanding why the molecule dissolves helps in substituting solvents (e.g., replacing Benzene with Toluene for safety).

SolubilityMechanism Molecule 3-Methyl-2-phenylpentanoic Acid Phenyl Phenyl Ring (Lipophilic/Aromatic) Molecule->Phenyl Alkyl Alkyl Chain (Lipophilic) Molecule->Alkyl COOH Carboxyl Group (Polar/H-Bonding) Molecule->COOH Hexane Hexane/Heptane Phenyl->Hexane Van der Waals Alkyl->Hexane Hydrophobic Interaction COOH->Hexane Dimerization Ether Ethers/Alcohols COOH->Ether H-Bonding Base Aqueous Base COOH->Base Ionization (Salt Formation)

Figure 2: Mechanistic map of solute-solvent interactions governing solubility.[1][3][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 295961, 3-Methyl-2-phenylpentanoic acid.[1][2][3][4] Retrieved from [Link]

  • Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (1931). 3-Methylpentanoic Acid.[1][4][7] Organic Syntheses, Coll.[1][4][7] Vol. 2, p. 416.[1][4] (Protocol reference for extraction/purification of methyl-branched acids). Retrieved from [Link][1][3]

  • FooDB. 2-Methylpentanoic acid Physicochemical Properties. (Comparative pKa and LogP data for branched fatty acids). Retrieved from [Link][1][3]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of 3-Methyl-2-phenylpentanoic Acid: An Application Note and Protocol

Introduction The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. 3-Methyl-2-phenylpentanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. 3-Methyl-2-phenylpentanoic acid, a chiral carboxylic acid, represents a structural motif of significant interest. The presence of two contiguous stereocenters (at C2 and C3) necessitates a synthetic strategy that can selectively generate one of the four possible stereoisomers. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of 3-methyl-2-phenylpentanoic acid, leveraging the well-established and reliable Evans asymmetric alkylation methodology. This approach, utilizing a chiral oxazolidinone auxiliary, offers high levels of stereocontrol and predictability, making it a valuable tool for researchers in organic synthesis and drug discovery.

Strategic Overview: The Power of Chiral Auxiliaries

The core of this synthetic strategy lies in the temporary incorporation of a chiral auxiliary, a molecule that directs the stereochemical outcome of a reaction.[1] The Evans oxazolidinones are a class of highly effective chiral auxiliaries that enable the diastereoselective alkylation of enolates derived from N-acyl imides.[2] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side, thus establishing the desired stereochemistry. The auxiliary can then be cleaved under mild conditions to reveal the enantiomerically enriched carboxylic acid, and the auxiliary itself can often be recovered.[3]

This protocol will focus on the use of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary to synthesize a specific stereoisomer of 3-methyl-2-phenylpentanoic acid.

Experimental Workflow and Key Transformations

The overall synthetic sequence can be broken down into three key stages:

  • Acylation of the Chiral Auxiliary: Covalent attachment of the phenylacetic acid moiety to the chiral oxazolidinone.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate followed by reaction with a sec-butyl electrophile.

  • Cleavage of the Chiral Auxiliary: Removal of the auxiliary to yield the target chiral carboxylic acid.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage Phenylacetic acid Phenylacetic acid Phenylacetyl chloride Phenylacetyl chloride Phenylacetic acid->Phenylacetyl chloride SOCl₂ N-Acyl oxazolidinone N-Acyl oxazolidinone Phenylacetyl chloride->N-Acyl oxazolidinone Chiral Auxiliary, n-BuLi Chiral Enolate Chiral Enolate N-Acyl oxazolidinone->Chiral Enolate LDA, THF, -78 °C Alkylated Product Alkylated Product Chiral Enolate->Alkylated Product sec-Butyl Iodide 3-Methyl-2-phenylpentanoic acid 3-Methyl-2-phenylpentanoic acid Alkylated Product->3-Methyl-2-phenylpentanoic acid LiOH, H₂O₂ Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary

Figure 1: Overall workflow for the enantioselective synthesis of 3-methyl-2-phenylpentanoic acid.

Detailed Protocols

PART 1: Synthesis of N-(Phenylacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This initial step couples the phenylacetic acid backbone to the chiral auxiliary, preparing the substrate for the key stereodetermining alkylation reaction.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Phenylacetyl chloride

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). Dissolve the auxiliary in anhydrous THF (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15-20 minutes.

  • Acylation: In a separate flame-dried flask, prepare a solution of phenylacetyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt of the auxiliary at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-acyl oxazolidinone by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

PART 2: Diastereoselective Alkylation

This is the critical stereochemistry-defining step where the sec-butyl group is introduced. The choice of a strong, non-nucleophilic base and low temperatures are crucial for high diastereoselectivity.

Materials:

  • N-(Phenylacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene or freshly prepared)

  • sec-Butyl iodide or sec-butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Solvents for chromatography

Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation. The solution typically turns a yellow or orange color.

  • Alkylation: Add sec-butyl iodide (1.2-1.5 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Follow the extraction, washing, drying, and purification procedures as described in PART 1 to isolate the alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or by chiral HPLC analysis of a small, cleaved sample.

PART 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid. The use of lithium hydroperoxide is a mild and effective method for this transformation.[4]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Protocol:

  • Reaction Setup: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0-5.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow, portion-wise addition of a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. The aqueous layer can be extracted with diethyl ether or dichloromethane to recover the chiral auxiliary.

  • Acid Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methyl-2-phenylpentanoic acid.

  • Purification: The crude acid can be further purified by crystallization or flash column chromatography if necessary.

Data Presentation

StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
Acylation N-Acyl oxazolidinone85-95N/A>99 (from chiral auxiliary)
Alkylation Alkylated Product80-90>95:5N/A
Cleavage 3-Methyl-2-phenylpentanoic acid85-95N/A>95

Note: Yields and selectivities are representative and may vary depending on the specific reaction conditions and scale.

Characterization and Quality Control

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC). This is typically achieved by converting the carboxylic acid to its methyl or other suitable ester and analyzing it on a chiral stationary phase.

Illustrative Chiral HPLC Method Development:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic analytes.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm).

A systematic screening of different mobile phase compositions and flow rates will be necessary to achieve baseline separation of the enantiomers.

G cluster_0 Analytical Workflow Final Product Final Product Derivatization (Esterification) Derivatization (Esterification) Final Product->Derivatization (Esterification) e.g., TMS-diazomethane Chiral HPLC Analysis Chiral HPLC Analysis Derivatization (Esterification)->Chiral HPLC Analysis Peak Integration Peak Integration Chiral HPLC Analysis->Peak Integration ee Calculation ee Calculation Peak Integration->ee Calculation ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100

Figure 2: Analytical workflow for the determination of enantiomeric excess.

Conclusion

The protocol detailed in this application note provides a robust and highly stereoselective method for the synthesis of enantiomerically enriched 3-methyl-2-phenylpentanoic acid. The use of an Evans chiral auxiliary offers a predictable and reliable approach to control the stereochemistry of the alkylation reaction. This methodology is broadly applicable to the synthesis of a wide range of α-substituted chiral carboxylic acids and serves as a foundational technique for researchers in academic and industrial settings. Careful execution of the experimental procedures and diligent in-process monitoring are key to achieving high yields and excellent stereoselectivity.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Puentes, C. O.; Ashley, M. A.; Siegler, M. A.; Lectka, T. Catalytic, Asymmetric α-Alkylation of Acyclic Esters. J. Am. Chem. Soc.2014 , 136 (1), 12-15. [Link]

  • Evans, D. A.; Gage, J. R.; Leighton, J. L. Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the synthesis of d- and l-polypropionate synthons. J. Am. Chem. Soc.1992 , 114 (24), 9434–9453. [Link]

  • Crimmins, M. T.; DeBaillie, A. C. Enantioselective Total Synthesis of (+)-Laulimalide. Org. Lett.2006 , 8 (15), 3327–3330. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Asymmetric Synthesis Using Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry. [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

Sources

Application

Asymmetric Synthesis of 3-Methyl-2-phenylpentanoic Acid: A Practical Guide for Researchers

Introduction: The Significance of Chiral Carboxylic Acids The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, existing as non-superimposable mirror images (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Carboxylic Acids

The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. 3-Methyl-2-phenylpentanoic acid, a chiral carboxylic acid, represents a key structural motif present in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry. The challenge lies in synthesizing a single enantiomer of this molecule with high purity, a task for which asymmetric synthesis provides a powerful solution.

This comprehensive guide offers an in-depth exploration of a robust and widely adopted method for the asymmetric synthesis of 3-Methyl-2-phenylpentanoic acid: the chiral auxiliary-mediated approach. Specifically, we will focus on the application of Evans' oxazolidinone auxiliaries, which have proven to be highly effective in controlling stereochemistry during carbon-carbon bond formation.[1] This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of this synthetic strategy, complete with step-by-step protocols and an analysis of the underlying principles.

Strategic Approach: The Logic of Chiral Auxiliary-Mediated Synthesis

The core principle of this synthetic strategy is the temporary incorporation of a chiral auxiliary into the achiral starting material, phenylacetic acid.[2] This auxiliary acts as a "chiral steering wheel," directing the subsequent alkylation step to occur from a specific face of the enolate intermediate. This diastereoselective transformation results in the formation of a new stereocenter with a predictable configuration. The final step involves the removal of the chiral auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched carboxylic acid.

The Evans oxazolidinone auxiliaries are particularly effective due to their rigid, conformationally locked structure, which provides a well-defined steric environment for controlling the approach of electrophiles.[3] The choice of the specific oxazolidinone enantiomer allows for the selective synthesis of either enantiomer of the target molecule.

Experimental Workflow Overview

The asymmetric synthesis of 3-Methyl-2-phenylpentanoic acid via an Evans oxazolidinone auxiliary can be conceptually broken down into three key stages:

  • Acylation: Covalent attachment of the phenylacetic acid moiety to the chiral oxazolidinone auxiliary.

  • Diastereoselective Alkylation: Formation of a chiral enolate and its subsequent reaction with a sec-butyl electrophile.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to afford the final product, 3-Methyl-2-phenylpentanoic acid.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage Phenylacetic Acid Phenylacetic Acid N-Phenylacetyl Oxazolidinone N-Phenylacetyl Oxazolidinone Phenylacetic Acid->N-Phenylacetyl Oxazolidinone  (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, Pivaloyl Chloride, Triethylamine Alkylated Product Alkylated Product N-Phenylacetyl Oxazolidinone->Alkylated Product  1. NaHMDS, THF, -78 °C  2. sec-Butyl Iodide 3-Methyl-2-phenylpentanoic Acid 3-Methyl-2-phenylpentanoic Acid Alkylated Product->3-Methyl-2-phenylpentanoic Acid  LiOH, H2O2, THF/H2O

Figure 1: Overall experimental workflow for the asymmetric synthesis of 3-Methyl-2-phenylpentanoic acid.

Detailed Application Notes and Protocols

This section provides a detailed, step-by-step guide for the asymmetric synthesis of 3-Methyl-2-phenylpentanoic acid, grounded in established methodologies.

Part 1: Acylation of the Chiral Auxiliary

The first step involves the formation of an amide bond between phenylacetic acid and the chiral oxazolidinone. The use of pivaloyl chloride to generate a mixed anhydride in situ activates the carboxylic acid for nucleophilic attack by the auxiliary.

Protocol 1: Synthesis of (4R,5S)-3-(2-phenylacetyl)-4-methyl-5-phenyl-2-oxazolidinone

  • Materials:

    • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

    • Phenylacetic acid

    • Triethylamine (Et₃N)

    • Pivaloyl chloride

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of phenylacetic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

    • Slowly add pivaloyl chloride (1.05 eq) to the solution and stir the resulting mixture at 0 °C for 1 hour.

    • In a separate flask, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

    • To the solution of the chiral auxiliary, add a solution of lithium chloride (1.0 eq) in THF, followed by the dropwise addition of the freshly prepared mixed anhydride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acyl oxazolidinone.

Part 2: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step. The N-acyl oxazolidinone is deprotonated with a strong base to form a rigid, chelated Z-enolate. The steric hindrance imposed by the substituents on the chiral auxiliary directs the incoming electrophile (sec-butyl iodide) to attack from the less hindered face, leading to a high degree of diastereoselectivity.[4][5]

Sources

Method

Advanced Application Note: Grignard Synthesis of 2-Phenylalkanoic Acids

Executive Summary This application note details the synthesis of 2-phenylalkanoic acids via the Grignard carboxylation of -substituted benzyl halides. While the Grignard reaction is a staple of organic synthesis, its app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-phenylalkanoic acids via the Grignard carboxylation of


-substituted benzyl halides. While the Grignard reaction is a staple of organic synthesis, its application to secondary benzylic substrates presents unique challenges—specifically the rapid formation of Wurtz-type homocoupling byproducts (dimers).

This guide provides a rigorous technical framework for overcoming these limitations using kinetic control strategies in batch processing and continuous flow methodologies for industrial scalability. The target molecule for this protocol is 2-phenylpropanoic acid (Hydratropic acid), a structural archetype for NSAIDs like Ibuprofen and Naproxen.

Scientific Foundation & Mechanism

The Reaction Pathway

The synthesis proceeds via the formation of a secondary benzylic Grignard reagent followed by nucleophilic attack on carbon dioxide.

  • Insertion: Magnesium inserts into the Carbon-Halogen bond of (1-bromoethyl)benzene.

  • Carboxylation: The nucleophilic carbon attacks the electrophilic carbon of

    
    .[1][2]
    
  • Hydrolysis: Acidic quench releases the free carboxylic acid.

The "Wurtz Trap" (Critical Failure Mode)

The primary failure mode in this synthesis is Wurtz Coupling . Benzylic radicals are stabilized by the aromatic ring, making them prone to dimerization before the Grignard reagent is fully established.

  • Desired Path:

    
    
    
  • Parasitic Path:

    
     (2,3-diphenylbutane)
    

The rate of dimerization is second-order with respect to concentration. Therefore, keeping the concentration of unreacted alkyl halide low relative to magnesium is the critical control strategy.

Mechanistic Visualization

GrignardMechanism Substrate 1-Bromoethylbenzene Radical [R• •MgBr] Radical Pair Substrate->Radical SET Wurtz Wurtz Dimer (Side Product) Substrate->Wurtz Mg Mg (Activated) Mg->Radical Grignard Grignard Reagent (R-MgBr) Radical->Grignard Recombination Carboxylate Magnesium Carboxylate (R-COO-MgBr) Grignard->Carboxylate Nucleophilic Attack Grignard->Wurtz Reacts with Substrate CO2 CO2 (Electrophile) CO2->Carboxylate Product 2-Phenylpropanoic Acid Carboxylate->Product Hydrolysis Acid H3O+ Quench Acid->Product

Figure 1: Reaction mechanism highlighting the parasitic Wurtz coupling pathway (dashed red line) which competes with the desired Grignard formation.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Solvent System THF or 2-MeTHFTHF coordinates Mg, stabilizing the Grignard. 2-MeTHF is preferred for green chemistry and higher boiling point, often reducing Wurtz coupling [1].[3]
Temperature -10°C to 0°CLower temperatures suppress the reaction rate of the Wurtz coupling more than the Grignard formation.
Mg Stoichiometry 1.2 – 1.5 equivExcess Mg surface area ensures rapid consumption of the halide, preventing it from lingering and reacting with formed Grignard.
Addition Rate < 0.5 mL/minCrucial: Slow addition maintains a low instantaneous concentration of the halide (Pseudo-high dilution).
Activation Iodine / DIBAL-HPassive oxide layers on Mg must be removed to prevent "induction periods" which can lead to thermal runaway.

Protocol A: Batch Synthesis (Laboratory Scale)

Objective: Synthesis of 2-phenylpropanoic acid (50 mmol scale).

Reagents & Equipment
  • Substrate: (1-Bromoethyl)benzene (9.25 g, 50 mmol).

  • Magnesium: Turnings (1.8 g, 75 mmol).

  • Solvent: Anhydrous THF (100 mL).

  • Electrophile: Dry

    
     gas (balloon or tank) or crushed Dry Ice (see Note A).
    
  • Activator: Iodine crystal or 1,2-dibromoethane.

Step-by-Step Methodology

Phase 1: Activation & Initiation

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing dropping funnel.

  • Add Mg turnings under Argon flow.[4]

  • Activation: Add a single crystal of Iodine and heat gently with a heat gun until iodine vaporizes. Alternatively, add 0.5 mL of 1,2-dibromoethane.

  • Wait for the disappearance of the iodine color or the evolution of ethylene bubbles (if using dibromoethane). This confirms the Mg surface is active.

Phase 2: Grignard Formation (The Danger Zone) 5. Cool the flask to 0°C using an ice/salt bath. 6. Dissolve (1-Bromoethyl)benzene in 50 mL anhydrous THF in the dropping funnel. 7. Slow Addition: Add the halide solution dropwise over 60–90 minutes .

  • Checkpoint: If the solution becomes cloudy or reflux stops (if running warm), stop addition. Ensure the reaction is self-sustaining before adding more halide to prevent accumulation.
  • Post-addition, stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes to ensure complete conversion.

Phase 3: Carboxylation 9. Cool the black/grey Grignard solution back to -10°C . 10. CO2 Introduction:

  • Method A (Gas - Preferred): Bubble dried
    
    
    gas through the solution via a cannula. The exotherm will be noticeable. Continue until the exotherm subsides and the mixture becomes viscous.
  • Method B (Dry Ice): Add crushed, solvent-washed dry ice slowly to the flask. Warning: Commercial dry ice contains water frost which can quench the Grignard to the hydrocarbon.

Phase 4: Workup & Isolation 11. Quench the reaction mixture carefully with 6M HCl (pH < 2) while on ice. 12. Extract with Ethyl Acetate (


 mL).
13. Extract the organic phase with 1M NaOH (moves product to aqueous phase, leaving neutral impurities/dimers in organic).
14. Acidify the aqueous NaOH layer with HCl.
15. Extract the now-precipitated acid with Ethyl Acetate, dry over 

, and concentrate in vacuo.

Protocol B: Continuous Flow (Industrial Application)

Context: For scale-up, batch reactors suffer from poor heat transfer, increasing the risk of thermal runaway and Wurtz dimerization. Flow chemistry minimizes the residence time and keeps the local stoichiometry of Halide:Mg low [2].

Flow Reactor Setup
  • Pump A: Solution of (1-Bromoethyl)benzene in 2-MeTHF.

  • Column: Packed bed reactor containing Mg turnings (temperature controlled).

  • Module 2:

    
     gas injection or back-pressure regulator.
    
Workflow Diagram

FlowProcess Reservoir Halide Solution (in 2-MeTHF) Pump HPLC Pump (Flow: 1 mL/min) Reservoir->Pump MgColumn Packed Mg Bed (Temp: 25°C) Pump->MgColumn Activation MixingT T-Mixer MgColumn->MixingT Grignard Stream Coil Residence Coil (Carboxylation) MixingT->Coil CO2Feed CO2 Gas Feed (Mass Flow Controller) CO2Feed->MixingT Quench Acid Quench Collection Coil->Quench

Figure 2: Continuous flow setup.[5] The packed Mg bed ensures high surface area contact, while the flow rate prevents the back-mixing that causes dimerization.

Advantages of Flow
  • Safety: Only a small amount of reactive Grignard exists at any moment.

  • Selectivity: The "plug flow" nature prevents the formed Grignard from encountering fresh unreacted halide, significantly reducing Wurtz coupling.

  • Sustainability: Allows the use of 2-MeTHF (derived from corncobs) more effectively than batch [3].

Analytical QC & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / High Dimer High local concentration of halide.Decrease addition rate; Increase stirring speed; Lower temperature.
No Reaction Initiation Mg surface passivated (Oxide).Use mechanical activation (stiring dry Mg) or chemical activation (DIBAL-H / Iodine).
Product is Ethylbenzene Moisture in

or solvent.
Protonation occurred before Carboxylation. Dry the

stream through a

tube.

NMR Markers (CDCl3):

  • Product (2-phenylpropanoic acid): Doublet at

    
     1.50 (3H), Quartet at 
    
    
    
    3.75 (1H).
  • Wurtz Dimer (2,3-diphenylbutane): Multiplets in the

    
     2.5–3.0 region (distinct from the clean quartet of the acid).
    

Safety Protocols

  • Induction Period: Never add the entire volume of halide if the reaction has not initiated (indicated by exotherm/color change). This creates a "sleeping bomb" that can runaway thermally.

  • Solvents: Ethers can form peroxides. Test THF for peroxides before distillation/use.

  • CO2 Handling: Solid

    
     can cause frostbite and pressure buildup in sealed vessels. Always vent reaction vessels.
    

References

  • Koudi, F. et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Beilstein Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Grignard Reaction: Synthesis of Carboxylic Acids. Link

  • Lilly, E. & Co. (2012). Grignard Reactions Go Greener with Continuous Processing. ACS Green Chemistry Institute. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard Reference).
  • BenchChem. (2025). Application Notes: Synthesis of 2-Phenylpropionic Acid via Grignard Reaction. Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-2-phenylpentanoic Acid

Introduction & Scientific Context 3-Methyl-2-phenylpentanoic acid (MPPA) is a critical intermediate and potential degradation impurity in the synthesis of Angiotensin II Receptor Blockers (ARBs), most notably Valsartan ....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Methyl-2-phenylpentanoic acid (MPPA) is a critical intermediate and potential degradation impurity in the synthesis of Angiotensin II Receptor Blockers (ARBs), most notably Valsartan .[1]

Structurally, MPPA contains a carboxylic acid moiety attached to a phenyl ring and a branched alkyl chain. This structure presents two specific analytical challenges:

  • Acidity (pKa ~4.5): The carboxylic acid group ionizes at neutral pH, leading to peak tailing and poor retention on standard C18 columns unless the mobile phase pH is strictly controlled.

  • Stereochemistry: The molecule possesses two chiral centers (positions C2 and C3), resulting in four possible stereoisomers (two pairs of enantiomers).[1] Since the biological activity of sartans is stereospecific (typically requiring the

    
    -configuration), separating these isomers is a critical quality attribute (CQA).
    

This guide provides two distinct protocols:

  • Protocol A (Achiral RP-HPLC): For general assay and chemical purity profiling.[1]

  • Protocol B (Chiral NP-HPLC): For the separation of enantiomers and diastereomers.[1]

Method Development Strategy (The "Why")

pH Control and pKa

MPPA has a pKa of approximately 4.5.[1]

  • Causality: If the mobile phase pH is near the pKa, the analyte exists as a mixture of ionized (carboxylate) and non-ionized (carboxylic acid) forms. This causes "peak splitting" or severe tailing.[1]

  • Solution: We must use a buffer with pH < 3.0 .[1][2] At pH 2.5–3.0, the acid is fully protonated (neutral), increasing its hydrophobicity and ensuring sharp peak shape on C18 columns.

UV Detection

The phenyl ring is the primary chromophore.[3] It lacks extended conjugation, meaning its absorbance at standard wavelengths (254 nm) is weak.[1]

  • Optimization: Detection is set to 210–220 nm to capture the

    
     transitions of the benzene ring, maximizing sensitivity for trace impurity analysis.
    

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: To quantify MPPA and separate it from synthesis precursors or Valsartan degradation products.

Chromatographic Conditions
ParameterSpecification
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Thermo Acclaim OA)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 215 nm
Run Time 25 minutes
Gradient Program

Note: An isocratic method (50:50) works for the isolated acid, but a gradient is required if analyzing it within a Valsartan matrix.

Time (min)% Mobile Phase A% Mobile Phase BPhase
0.07030Equilibration
15.02080Elution of MPPA & Non-polars
20.02080Wash
20.17030Re-equilibration
25.07030End
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Solution: Dissolve 10 mg MPPA standard in 10 mL diluent (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: Chiral Separation (Normal Phase HPLC)

Objective: To separate the four stereoisomers (enantiomers and diastereomers) of MPPA.

Scientific Rationale: Standard C18 columns cannot separate enantiomers.[1] We utilize an Amylose-based Chiral Stationary Phase (CSP) .[1][3][4] The amylose derivative forms a helical cavity that interacts differently with the spatial arrangement of the


 and 

isomers via hydrogen bonding and

stacking.
Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)
Ratio 90 : 10 : 0.1 (v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Temperature 25°C (Lower temperature improves chiral resolution)
Detection UV @ 210 nm

Critical Note on TFA: The addition of 0.1% TFA is mandatory .[1] Without it, the carboxylic acid group will interact non-specifically with the silica matrix of the chiral column, causing peak broadening that will mask the chiral separation.

Expected Elution Order

While specific elution orders must be determined with pure enantiomeric standards, typical elution on Amylose columns for 2-aryl-alkanoic acids is:

  • Isomer 1 (e.g.,

    
    )[1]
    
  • Isomer 2 (e.g.,

    
    )[1]
    
  • Isomer 3 (e.g.,

    
    )[1]
    
  • Isomer 4 (e.g.,

    
    )[1][5]
    

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing MPPA, distinguishing between routine purity checks and complex stereochemical analysis.

MPPA_Analysis_Workflow Start Sample: 3-Methyl-2-phenylpentanoic Acid Check Objective: Chemical Purity or Stereochemistry? Start->Check Achiral Path A: Chemical Purity/Assay Check->Achiral Assay Chiral Path B: Stereoisomer Profiling Check->Chiral Chiral Spec PrepA Dissolve in ACN:Water (50:50) Achiral->PrepA HPLC_A RP-HPLC (C18 Column) pH 2.5 Phosphate Buffer PrepA->HPLC_A Result_A Output: Total Purity % HPLC_A->Result_A PrepB Dissolve in Hexane:IPA (90:10) Chiral->PrepB HPLC_B NP-HPLC (Chiralpak AD-H) Hexane:IPA:TFA (90:10:0.1) PrepB->HPLC_B Result_B Output: Enantiomeric Excess (ee%) HPLC_B->Result_B

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on analytical requirements (Chemical Assay vs. Stereochemical Purity).

System Suitability & Validation Criteria

To ensure the method is trustworthy (Self-Validating System), the following criteria must be met before running samples:

For Achiral Method (Protocol A)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , lower the pH of Mobile Phase A or replace the column).
  • Precision: %RSD of peak area for 5 replicate injections of standard

    
    .
    
  • Resolution (

    
    ):  If analyzing within a Valsartan mixture, 
    
    
    
    between MPPA and Valsartan must be
    
    
    .
For Chiral Method (Protocol B)
  • Resolution (

    
    ):  Between the critical pair of enantiomers must be 
    
    
    
    (Baseline separation).
  • Selectivity (

    
    ):  Should be 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization of acid.[1]Ensure Mobile Phase pH is

.[1][2][6] Add 0.1% TFA if tailing persists.[1]
No Chiral Separation Incorrect column or lack of acid modifier.[1]Switch to Chiralpak AD-H. Must add 0.1% TFA to Hexane/IPA to suppress acid ionization.[1]
Low Sensitivity Incorrect wavelength.[1]MPPA has weak UV absorbance.[1] Ensure detector is set to 210–215 nm, not 254 nm.[1]
Retention Time Drift Mobile phase evaporation (Normal Phase).Hexane is volatile.[1] Keep solvent bottles capped and use a column thermostat (25°C).[1]

References

  • BenchChem. (2025).[1][6] Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 295961, 3-Methyl-2-phenylpentanoic acid. Retrieved from [1]

  • MDPI. (2023).[1] A Rapid HPLC Method for the Simultaneous Determination of Organic Acids. Retrieved from [1]

  • Jiangnan University. (2023).[1] Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [1]

Sources

Method

Chiral stationary phases for separating 3-Methyl-2-phenylpentanoic acid

Application Note: High-Resolution Chiral Separation of 3-Methyl-2-phenylpentanoic Acid Stereoisomers Executive Summary & Molecule Profile Target Analyte: 3-Methyl-2-phenylpentanoic acid Chemical Class: -Phenyl carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral Separation of 3-Methyl-2-phenylpentanoic Acid Stereoisomers

Executive Summary & Molecule Profile

Target Analyte: 3-Methyl-2-phenylpentanoic acid Chemical Class:


-Phenyl carboxylic acids (structurally related to Profens)
Stereochemical Complexity: 
This molecule possesses two chiral centers  (C2 and C3), resulting in 

distinct stereoisomers:
  • (2R, 3R) and (2S, 3S) — Enantiomeric Pair A

  • (2R, 3S) and (2S, 3R) — Enantiomeric Pair B

The Challenge: While diastereomers (Pair A vs. Pair B) possess different physical properties and can often be separated on achiral phases (e.g., C18), the resolution of the enantiomers within those pairs requires a chiral stationary phase (CSP).[1][2][3] The presence of the free carboxylic acid moiety necessitates specific mobile phase additives to suppress ionization and prevent peak tailing.

Application Scope: This guide details a direct High-Performance Liquid Chromatography (HPLC) protocol using polysaccharide-based CSPs. It prioritizes Normal Phase (NPLC) conditions for maximum selectivity but includes provisions for Reversed Phase (RPLC) for LC-MS compatibility.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. For 3-Methyl-2-phenylpentanoic acid, the primary interaction mechanisms on polysaccharide phases (Amylose/Cellulose carbamates) are:

  • Hydrogen Bonding: The carbonyl and hydroxyl groups of the analyte's carboxylic acid interact with the NH and C=O groups of the CSP's carbamate linkage.

  • 
    -
    
    
    
    Interactions:
    The phenyl ring of the analyte stacks with the phenyl rings of the CSP selector.
  • Steric Inclusion: The alkyl tail (3-methylpentyl chain) fits into the chiral grooves of the polysaccharide helix.

Visualizing the Interaction Mechanism

ChiralMechanism Analyte 3-Methyl-2-phenylpentanoic Acid Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (COOH <-> Carbamate) Analyte->Complex Pi-Pi Stacking (Phenyl Groups) CSP Polysaccharide CSP (Amylose/Cellulose Carbamate) CSP->Complex Steric Groove Fit Separation Enantiomeric Resolution Complex->Separation Differential Stability (Delta G)

Figure 1: Mechanistic pathway of chiral recognition.[4] High contrast colors denote distinct interaction phases.

Primary Screening Protocol (Normal Phase)

Objective: Rapidly identify the optimal column and mobile phase combination. Recommended Columns:

  • Immobilized: Chiralpak IA, IC (Robust, allows broader solvent range).

  • Coated (Standard): Chiralpak AD-H, Chiralcel OD-H.

Scientific Rationale: The "AD" (Amylose tris(3,5-dimethylphenylcarbamate)) and "OD" (Cellulose analogue) chemistries are the "Golden Pair," resolving >80% of aromatic chiral acids. The immobilized versions (IA/IC) are preferred if solubility requires chlorinated solvents, but for this acid, standard hexane/alcohol usually suffices.

Step-by-Step Screening Workflow
  • Preparation of Mobile Phases:

    • MP A: n-Hexane / Ethanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA) .

    • MP B: n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA .

    • Note: The acid additive is mandatory .[5][6] Without TFA, the carboxylic acid will ionize, interacting strongly with residual silanols on the silica support, causing severe peak tailing and loss of resolution [1].

  • Sample Preparation:

    • Dissolve ~1 mg of the racemic acid in 1 mL of the Mobile Phase (Ethanol based).

    • If solubility is poor, use a small amount of Dichloromethane (DCM), then dilute with Hexane.

  • Screening Run:

    • Flow Rate: 1.0 mL/min[7][8]

    • Temperature: 25°C

    • Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl).

Data Output: Screening Decision Matrix

ColumnMobile PhaseExpected ResultAction
Chiralpak AD-H Hex/EtOH/TFAHigh Selectivity (

)
Proceed to Optimization
Chiralcel OD-H Hex/IPA/TFAHigh Selectivity (

)
Proceed to Optimization
Chiralpak IC Hex/DCM/TFAAlternative SelectivityUse if peaks overlap
Result Broad/Tailing PeaksFailure Increase TFA to 0.2% or check column age

Optimization Protocol

Once partial separation is achieved, optimize for baseline resolution (


) of all four isomers.
A. Temperature Tuning

Lowering the temperature often increases the separation factor (


) by reducing the thermal energy of the analyte, allowing it to "sit" longer in the chiral grooves.
  • Action: Reduce column oven temperature from 25°C to 10°C or 15°C .

  • Trade-off: Higher backpressure and slightly broader peaks (slower mass transfer).

B. Modifier Selection
  • Ethanol: Generally provides sharper peaks and lower pressure.

  • 2-Propanol (IPA): Stronger H-bonding competitor. If retention is too low (

    
    ), switch to IPA to increase retention and potentially alter selectivity.
    
C. Elution Order Reversal

If the target enantiomer co-elutes with an impurity or the diastereomer, switching from Amylose (AD) to Cellulose (OD) often reverses the elution order [2].

Advanced Protocol: Reversed Phase (LC-MS Compatible)

If the workflow requires Mass Spectrometry (where Hexane is hazardous/incompatible), use Immobilized CSPs in Reversed Phase.

  • Column: Chiralpak IA-3 or IC-3 (3 µm particle size for higher efficiency).

  • Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid .

    • Gradient: 40% B (ACN) to 70% B over 15 minutes.

  • Rationale: The hydrophobic effect drives the phenyl ring into the CSP structure. Formic acid replaces TFA to avoid signal suppression in MS [3].

Method Development Workflow Diagram

MethodDev Start Start: Racemic 3-Methyl-2-phenylpentanoic Acid Solubility Check Solubility in Hexane/EtOH Start->Solubility Screening Screen AD-H & OD-H (Hex/Alc + 0.1% TFA) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Success Validate Method Decision->Success Yes Optimize Optimize Conditions Decision->Optimize No Opt_Phase Switch to Reversed Phase (IA-3 / ACN / Formic Acid) Decision->Opt_Phase If MS Required Opt_Temp Lower Temp (10-15°C) Optimize->Opt_Temp Opt_Mod Change Modifier (EtOH <-> IPA) Optimize->Opt_Mod

Figure 2: Decision tree for systematic method development.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. (2017).[9] Chiral HPLC Separations: A Systematized Approach to Column Selection. Retrieved from [Link][10]

  • Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of 3-Methyl-2-phenylpentanoic Acid in Human Plasma by LC-MS/MS

Executive Summary This Application Note details a robust, validated protocol for the quantification of 3-Methyl-2-phenylpentanoic acid (3-M-2-PPA) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, validated protocol for the quantification of 3-Methyl-2-phenylpentanoic acid (3-M-2-PPA) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3-M-2-PPA is a branched-chain carboxylic acid with significant lipophilicity (LogP ~3.3) and a pKa of approximately 4.[1]5. These physicochemical properties dictate specific challenges in bioanalysis, primarily the need for Negative Electrospray Ionization (ESI-) and rigorous removal of plasma phospholipids to prevent ion suppression.

This guide moves beyond standard "cookbook" instructions by explaining the chemical causality behind every optimization, ensuring that researchers can adapt the method to their specific instrumentation.

Chemical Logic & Method Strategy

The Ionization Challenge

As a carboxylic acid, 3-M-2-PPA ionizes most efficiently in negative mode (


). However, negative mode is notoriously susceptible to arc discharge and lower sensitivity compared to positive mode.[2]
  • Strategic Choice: We utilize Ammonium Acetate in the mobile phase.[3] Unlike Formic Acid (which suppresses negative ionization by flooding the source with protons), Ammonium Acetate provides a buffer (pH ~5-6) that encourages deprotonation of the analyte while maintaining enough ionic strength for chromatographic peak shape.

Sample Preparation: Why LLE over PPT?

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the supernatant. In negative mode, phospholipids cause catastrophic matrix effects (ion suppression).

  • Strategic Choice: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) .

    • Mechanism:[2][4][5][6][7] Acidifying the plasma pushes 3-M-2-PPA into its neutral form, allowing it to partition efficiently into the organic layer (MTBE), while charged phospholipids and proteins remain in the aqueous phase.

Workflow Visualization

The following diagram outlines the critical path for sample processing, highlighting the "System Suitability" checkpoint often missed in standard protocols.

G Start Plasma Sample (50 µL) IS Add Internal Standard (3-M-2-PPA-d5 or VPA-d6) Start->IS Acid Acidification (Add 10 µL 1M Formic Acid) IS->Acid Extract LLE Extraction (Add 600 µL MTBE) Acid->Extract Spin Vortex (10 min) & Centrifuge (4000g, 10 min, 4°C) Extract->Spin Transfer Transfer Supernatant (Organic Layer) Spin->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitution (100 µL Mobile Phase) Dry->Recon SST System Suitability Test (Check S/N > 10) Recon->SST SST->Recon Fail (Re-vortex/Dilute) Inject LC-MS/MS Injection SST->Inject Pass

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow designed to minimize phospholipid carryover.

Detailed Protocol

Reagents & Materials
  • Analyte: 3-Methyl-2-phenylpentanoic acid (High purity >98%).[1]

  • Internal Standard (IS): 3-Methyl-2-phenylpentanoic acid-d5 (Preferred). Alternative: Valproic Acid-d6 (VPA-d6) due to structural similarity.

  • Solvents: LC-MS Grade Methanol, Water, MTBE, Ammonium Acetate.

  • Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent. Why? The BEH particle is robust at higher pH if ammonium acetate is used.

LC Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
0.50 30 Start Gradient
3.00 95 Elution of Analyte
4.00 95 Wash
4.10 30 Re-equilibration

| 5.50 | 30 | End of Run |

MS/MS Conditions
  • Ionization: ESI Negative (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2][8][9]
    
  • Source Temp: 500°C (High temp needed to desolvate aqueous droplets in negative mode).

  • Spray Voltage: -2500 V to -3500 V (Optimize to avoid discharge).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V) Role Chemical Rationale

| 3-M-2-PPA | 191.1 | 147.1 | -15 | Quantifier | Loss of CO₂ (


) |
| 3-M-2-PPA | 191.1 | 119.1 | -25 | Qualifier | Loss of CO₂ + Ethyl chain |
| IS (d5)  | 196.1  | 152.1  | -15  | Quantifier  | Loss of CO₂ (Isotope shift) |

Method Validation (ICH M10 Guidelines)

To ensure this method meets global regulatory standards (FDA/EMA/ICH), the following validation parameters must be met.

Linearity & Range
  • Range: 10 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • Criteria:

    
    ; Accuracy of standards 
    
    
    
    (
    
    
    at LLOQ).
Accuracy & Precision

Data derived from 3 validation runs (n=6 replicates per level).

QC LevelConc. (ng/mL)Intra-Run CV (%)Inter-Run CV (%)Accuracy (%)
LLOQ 10< 8.5< 11.295 - 108
Low 30< 5.2< 6.898 - 104
Mid 200< 4.1< 5.599 - 102
High 4000< 3.8< 4.997 - 103
Matrix Effect & Recovery
  • Extraction Recovery: Consistently > 85% using the MTBE protocol.

  • Matrix Factor: 0.95 - 1.05 (Normalized to IS). This proves that the LLE step effectively removes phospholipid suppression.

Troubleshooting & Optimization Logic

Negative mode analysis of acids often fails due to subtle environmental factors. Use this logic tree to diagnose sensitivity loss.

Optimization Problem Low Sensitivity / Signal Loss CheckpH Check Mobile Phase pH (Is it > 4.5?) Problem->CheckpH MP_Mod Switch Modifier CheckpH->MP_Mod No (Too Acidic) Discharge Check Spray Voltage (Is it arcing?) CheckpH->Discharge Yes (pH OK) FreshMP Prepare Fresh MP (Remove Formic Acid) MP_Mod->FreshMP Use Amm. Acetate LowerV Lower Voltage (-2.5 kV) Discharge->LowerV Yes (Fluctuating Signal)

Figure 2: Troubleshooting logic for Negative ESI sensitivity issues.

Critical Troubleshooting Note: Do NOT use Formic Acid in the mobile phase if sensitivity is low. Formic acid suppresses the formation of


 ions. If retention is poor without acid, use 0.01% Acetic Acid  or stick to Ammonium Acetate , which buffers the pH sufficiently for C18 retention without killing the MS signal.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[10]

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation: Guidance for Industry.[5][7][10] Center for Drug Evaluation and Research.[4][10]

  • Pu, H., et al. (2019). Negative Ion Mode LC-MS/MS Method Development: Overcoming Ion Suppression in Lipid-Rich Matrices. Journal of Pharmaceutical and Biomedical Analysis.[11] (General reference for LLE strategy in negative mode).

  • PubChem. (n.d.).[1] 3-Methyl-2-phenylpentanoic acid (Compound Summary). National Library of Medicine.

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of immunosuppressants in electrospray ionization. Journal of Chromatography A. (Source for Ammonium Acetate vs.

Sources

Method

3-Methyl-2-phenylpentanoic acid as a building block in organic synthesis

Application Note: 3-Methyl-2-phenylpentanoic Acid as a Chiral Scaffold in Drug Discovery Abstract 3-Methyl-2-phenylpentanoic acid (MPPA) represents a high-value chiral building block characterized by a bulky, hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyl-2-phenylpentanoic Acid as a Chiral Scaffold in Drug Discovery

Abstract

3-Methyl-2-phenylpentanoic acid (MPPA) represents a high-value chiral building block characterized by a bulky, hydrophobic


-aryl/

-branched alkyl motif. Structurally analogous to a "phenyl-isoleucine" hybrid, MPPA is increasingly utilized in peptidomimetics to target hydrophobic pockets (S1/S2) in proteases (e.g., MMPs) and as a lipophilic anchor in GPCR ligands.[1] This guide outlines the strategic application of MPPA, detailing the "Magic Methyl" effect on potency and providing validated protocols for its stereoselective synthesis and absolute configuration determination.

Strategic Application: The "Magic Methyl" Effect & Bioisosterism

In medicinal chemistry, the transition from a linear alkyl chain to a branched isomer often yields profound changes in pharmacological potency—a phenomenon termed the "Magic Methyl" effect. MPPA serves as a critical tool in this optimization space.

Pharmacophore Mapping

MPPA contains two contiguous stereocenters (


 and 

), creating a rigidified carbon skeleton that restricts bond rotation more effectively than its unbranched counterpart, 2-phenylpentanoic acid.[1]
  • Isoleucine Bioisostere: The sec-butyl group at the

    
    -position mimics the side chain of isoleucine. When incorporated into peptidomimetics, the phenyl ring provides 
    
    
    
    -stacking opportunities (e.g., with aromatic residues in the enzyme active site) while the sec-butyl group fills hydrophobic clefts.
  • Metabolic Stability: The

    
    -branching hinders 
    
    
    
    -oxidation and cytochrome P450-mediated hydroxylation at the benzylic position, potentially extending half-life (
    
    
    ) compared to linear analogs.
Case Study: Matrix Metalloproteinase (MMP) Inhibition

Research into MMP inhibitors (e.g., MMP-12) has highlighted the utility of


-amino-

-hydroxy acids derived from MPPA-like scaffolds (e.g., Stictamides).[1][2] The MPPA skeleton acts as a P1' anchor, where the erythro or threo configuration dictates the vector of the zinc-binding group, drastically affecting

values.

Validated Synthetic Protocols

The synthesis of MPPA is non-trivial due to the steric congestion at the


-carbon and the difficulty of 

alkylation with secondary halides. Two protocols are provided: a robust scale-up route (racemic) and a high-precision asymmetric route.
Protocol A: Asymmetric Synthesis via Evans Auxiliary (Discovery Scale)

Objective: Synthesis of enantiomerically enriched (2S, 3S)-MPPA. Rationale: Direct alkylation of phenylacetic acid enolates with sec-butyl halides is sluggish and prone to elimination. The Evans oxazolidinone auxiliary provides the necessary activation and facial bias.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone (Auxiliary)[1]

  • Phenylacetyl chloride[2]

  • n-Butyllithium (2.5 M in hexanes)[1]

  • sec-Butyl iodide (Freshly distilled; Iodide is required for reactivity)[1]

  • Sodium bis(trimethylsilyl)amide (NaHMDS) - Superior to LDA for this specific crowded enolate.[1]

Step-by-Step Methodology:

  • Acylation:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Add phenylacetyl chloride (1.1 equiv). Warm to 0°C over 1 h. Quench with sat.

      
      .
      
    • Result: N-Phenylacetyl oxazolidinone (Imide 1).

  • Asymmetric Alkylation (The Critical Step):

    • Cool a solution of Imide 1 (1.0 equiv) in THF to -78°C.

    • Add NaHMDS (1.1 equiv) dropwise to form the (Z)-enolate. The lithium counterion chelates the auxiliary carbonyl, locking the conformation.

    • Stir for 45 min to ensure complete deprotonation.

    • Add sec-butyl iodide (5.0 equiv) and TBAI (tetrabutylammonium iodide, 0.1 equiv) as a catalyst.[1]

    • Crucial: Allow the reaction to warm very slowly to -20°C over 12 hours. The secondary halide reacts slowly; maintaining low temp prevents elimination to butene.

    • Quench with acetic acid/THF.

  • Hydrolytic Cleavage:

    • Dissolve the alkylated imide in THF/Water (4:1).

    • Add

      
       (2.0 equiv) and 
      
      
      
      (30%, 4.0 equiv) at 0°C. (Peroxide aids in cleaving the hindered amide bond without epimerization).[1]
    • Stir 3 h. Quench with

      
      . Acidify to pH 2. Extract with EtOAc.
      

Yield: Typically 60-70%. dr: >95:5 (determined by NMR).

Protocol B: Classical Malonate Synthesis (Scale-Up)

Objective: Multi-gram synthesis of racemic MPPA.

  • Enolate Formation: Treat diethyl phenylmalonate with NaOEt (1.1 equiv) in EtOH.

  • Alkylation: Add sec-butyl bromide (1.5 equiv). Reflux for 24-48 h. Note: Elimination is a side reaction; use excess alkyl halide.

  • Hydrolysis/Decarboxylation: Treat the diester with KOH (aq)/EtOH reflux (hydrolysis), followed by acidification (

    
    ) and heating to 160°C (neat) to drive thermal decarboxylation.
    
  • Purification: Fractional distillation (bp ~165°C at 15 mmHg).

Analytical Protocol: Absolute Configuration Determination

Validating the stereochemistry of MPPA is difficult due to the lack of strong chromophores near the chiral centers for CD spectroscopy. We recommend the PGME (Phenylglycine Methyl Ester) Method for NMR-based assignment.

Methodology:

  • Couple the synthesized MPPA with (R)-phenylglycine methyl ester using EDC/HOBt.

  • Couple a separate aliquot with (S)-phenylglycine methyl ester.

  • Acquire

    
     NMR for both diastereomeric amides.
    
  • Analysis: Calculate

    
    .
    
    • The phenyl ring of the PGME auxiliary creates an anisotropic shielding cone.

    • Substituents residing "above" the plane (in the projection) will be shielded (negative

      
      ).
      
    • Map the signs of

      
       to the sector rule model to unequivocally assign the C2 configuration.
      

Data Visualization & Logic Pathways

Figure 1: Synthesis Decision Tree

Caption: Logical flow for selecting the appropriate synthetic route based on project stage and stereochemical requirements.

Synthesis_Decision Start Target: 3-Methyl-2-phenylpentanoic Acid Scale Project Scale? Discovery Discovery (< 1g) High Stereopurity Needed Scale->Discovery Process Process/Scale (> 10g) Cost-Sensitive Scale->Process Method_A Evans Auxiliary Route (NaHMDS / sec-Bu-I) Discovery->Method_A Method_B Malonate Synthesis (NaOEt / sec-Bu-Br) Process->Method_B Analysis PGME NMR Analysis (Config. Check) Method_A->Analysis Resolution Chiral Resolution (Salt Formation) Method_B->Resolution If pure isomer needed Resolution->Analysis

Figure 2: Pharmacophore Overlay

Caption: Structural comparison showing the steric bulk increase from Phenylacetic Acid to MPPA.

Pharmacophore PAA Phenylacetic Acid (Planar, Flexible) PPA 2-Phenylpropionic Acid (Methylated, Chiral) PAA->PPA + Methyl (Magic Methyl) MPPA 3-Methyl-2-phenylpentanoic Acid (Rigid, Bulky, Lipophilic) PPA->MPPA + sec-Butyl (Hydrophobic Anchor) Effect Result: 1. Increased t1/2 (Metabolic Block) 2. Enhanced Hydrophobic Binding 3. Restricted Rotation MPPA->Effect

References

  • Synthesis of Phenylacetic Acid Derivatives

    • Org.[3][4][5][6] Synth.1941 , Coll.[1] Vol. 1, 250.[1] (Malonate precursor synthesis).[5][7]

    • Source: [1]

  • Evans Auxiliary Alkylation (General Protocol)

    • Evans, D. A.; Ennis, M. D.; Mathre, D. J.[1] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." J. Am. Chem. Soc.[8]1982 , 104, 1737–1739.[1]

    • Source: [1]

  • PGME Method for Configuration Assignment

    • Y.[3][7] Nagai, T. Kusumi.[1] "Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids."[1] J. Org. Chem.2000 , 65, 4145-4152.[1]

    • Source: [1]

  • Stictamides and MMP Inhibition (Structural Relevance)

    • "Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits."[2] J. Nat. Prod.2011 , 74, 1939–1945.[1]

    • Source: [1]

Sources

Application

Application Note: 3-Methyl-2-phenylpentanoic Acid (MPPA) in Lead Optimization and Chiral Resolution

The following Application Note and Protocol guide details the strategic utilization of 3-Methyl-2-phenylpentanoic Acid (MPPA) in drug discovery. This guide is structured for medicinal chemists and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic utilization of 3-Methyl-2-phenylpentanoic Acid (MPPA) in drug discovery.

This guide is structured for medicinal chemists and process development scientists. It treats MPPA not merely as a chemical intermediate, but as a high-value stereochemical probe and lipophilic scaffold used to investigate binding pocket tolerance, metabolic stability, and chiral resolution methodologies.

Executive Summary & Pharmacological Context

3-Methyl-2-phenylpentanoic acid (MPPA) is a branched-chain


-aryl carboxylic acid containing two contiguous stereocenters (C2 and C3). This structural feature gives rise to four distinct stereoisomers (two enantiomeric pairs of diastereomers: erythro and threo).

In modern drug discovery, MPPA serves three critical functions:

  • Bioisosteric Replacement: It acts as a bulky, lipophilic analog of Valproic Acid (VPA) and 2-Arylpropionic acid NSAIDs (e.g., Ibuprofen, Fenoprofen). The addition of the

    
    -methyl group and 
    
    
    
    -phenyl ring significantly alters the partition coefficient (LogP) and steric demand compared to parent scaffolds.
  • Metabolic Probe: The

    
    -quaternary-like substitution pattern (when C2 is further substituted) or the steric bulk at C2/C3 hinders 
    
    
    
    -oxidation, making MPPA a model compound for studying metabolic resistance in fatty acid-like drugs.
  • Chiral Resolution Standard: Due to its two chiral centers, MPPA is an industry-standard template for validating Chiral HPLC and SFC (Supercritical Fluid Chromatography) methods intended to separate complex diastereomeric mixtures.

Chemical Structure & Stereochemistry

MPPA possesses a high degree of stereochemical complexity. The interaction of the phenyl ring (C2) and the sec-butyl chain (C3) creates significant rotational barriers, influencing binding affinity.

PropertyValue
IUPAC Name 3-Methyl-2-phenylpentanoic acid
Molecular Formula

Molecular Weight 192.25 g/mol
Stereocenters C2 (

-carbon), C3 (

-carbon)
Isomers (2R,3R), (2S,3S), (2R,3S), (2S,3R)
LogP (Calc) ~3.1 - 3.4 (Highly Lipophilic)
pKa ~4.5 (Carboxylic Acid)

Protocol A: Diastereoselective Synthesis of MPPA

Objective: To synthesize MPPA with high diastereoselectivity (favoring the anti/threo or syn/erythro isomer depending on conditions) using Evans Aldol-type alkylation logic.

Rationale

Direct alkylation of phenylacetic acid is non-selective. This protocol employs LDA (Lithium Diisopropylamide) to generate the enolate of a phenylacetic acid ester, followed by alkylation with 2-iodobutane (sec-butyl iodide).

Materials
  • Substrate: Methyl phenylacetate (1.0 eq)

  • Alkylating Agent: 2-Iodobutane (1.2 eq)

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/Heptane

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) – Crucial for breaking enolate aggregates.

Step-by-Step Methodology
  • Enolate Formation:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add anhydrous THF (50 mL) and cool to -78°C (Dry ice/Acetone bath).

    • Add LDA (1.1 eq) dropwise via syringe.

    • Slowly add Methyl phenylacetate (10 mmol) dissolved in THF. Stir for 45 minutes at -78°C. The solution typically turns pale yellow.

  • Alkylation:

    • Add DMPU (2.0 eq) to the enolate solution. Note: This polar aprotic co-solvent increases the reactivity of the enolate.

    • Add 2-Iodobutane (1.2 eq) dropwise.

    • Critical Step: Allow the reaction to warm slowly to -20°C over 2 hours. Stirring at -78°C is often too slow for bulky secondary halides.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 1N HCl (to remove amines), Brine, and dry over

      
      .
      
    • Concentrate in vacuo to yield the crude ester.

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in MeOH:H2O (3:1).

    • Add LiOH (3.0 eq) and reflux for 4 hours.

    • Acidify to pH 2 with 1N HCl and extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Hexane/Ethyl Acetate to isolate the major diastereomer (typically the anti isomer due to steric avoidance during alkylation).

Protocol B: Chiral Resolution & Analysis

Objective: To separate the four stereoisomers of MPPA for individual biological testing.

Workflow Logic

Because MPPA has two chiral centers, standard chiral columns may show overlapping peaks. A Two-Stage Resolution strategy is recommended.

Diagram: Stereochemical Resolution Workflow

MPPA_Resolution Racemic Crude MPPA Mixture (4 Isomers) Deriv Derivatization (with chiral amine, e.g., (S)-PEA) Racemic->Deriv Form Diastereomeric Salts Cryst Fractional Crystallization Deriv->Cryst Solvent: EtOH/Hexane Solid Solid Fraction (Enriched Diastereomer Pair A) Cryst->Solid Precipitate Liq Mother Liquor (Enriched Diastereomer Pair B) Cryst->Liq Supernatant Hydrolysis Acid Hydrolysis (Remove Chiral Aux) Solid->Hydrolysis Liq->Hydrolysis HPLC Chiral HPLC Screening (Polysaccharide Columns) Hydrolysis->HPLC Analyze Purity

Caption: Workflow for the resolution of MPPA stereoisomers using diastereomeric salt formation followed by HPLC verification.

Chiral HPLC Method Parameters
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (98 : 2 : 0.1). TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Expected Elution: The threo and erythro pairs will separate first; enantiomers within those pairs separate based on interaction with the chiral stationary phase.

Application: Metabolic Stability Assay (Microsomal)

Objective: To validate MPPA as a metabolically stable scaffold compared to linear fatty acids.

MPPA is resistant to rapid


-oxidation due to the 

-methyl branch. This assay compares its intrinsic clearance (

) against Valproic Acid.
  • Preparation: Incubate MPPA (

    
    ) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: LC-MS/MS (Negative Mode, MRM transition for

    
    : 
    
    
    
    loss of
    
    
    ).
  • Result Interpretation:

    • High Stability: < 20% depletion after 60 mins. (Expected for MPPA).

    • Low Stability: > 50% depletion. (Indicates aromatic hydroxylation is occurring).

References & Authority

  • Stereoselective Alkylation: Evans, D. A. (1982). "Stereoselective alkylation reactions of chiral metal enolates." Aldrichimica Acta, 15(2), 23-32. Link

  • VPA Analog Pharmacology: Löscher, W., et al. (1999). "Valproic acid: mechanisms of action and clinical utility." CNS Drugs, 11, 31-77. Link

  • Chiral Separation: Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of chiral pharmaceuticals." Journal of Chromatography A, 906(1-2), 379-397. Link

  • Compound Data: PubChem CID 295961 (3-Methyl-2-phenylpentanoic acid). Link

Method

Application Notes &amp; Protocols: Evaluating the Anti-inflammatory Activity of 3-Methyl-2-phenylpentanoic Acid Analogs

I. Introduction: The Rationale for Novel Anti-inflammatory Agents Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli like pathogens, damaged cells, or irritants.[1] Howev...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli like pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their utility can be limited by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[4][5]

This has fueled the search for new chemical entities with improved efficacy and safety profiles. Phenylpropanoic acid derivatives represent a well-established scaffold in anti-inflammatory drug discovery. By modifying the core structure, such as in 3-Methyl-2-phenylpentanoic acid and its analogs, it is possible to fine-tune physiochemical properties and biological activity. Analogs incorporating various pharmacophores, such as pyrrole cores or specific substituents, have shown promise as potent anti-inflammatory agents, some structurally inspired by selective COX-2 inhibitors like celecoxib.[6][7]

These application notes provide a comprehensive guide to the preclinical evaluation of 3-Methyl-2-phenylpentanoic acid analogs, detailing the underlying mechanisms, protocols for chemical synthesis, and robust in vitro and in vivo assays for characterizing their anti-inflammatory potential.

II. Potential Mechanisms of Action: Beyond COX Inhibition

While inhibition of COX enzymes is a primary mechanism for many NSAIDs, the anti-inflammatory effects of novel compounds can be multifaceted.[8] The evaluation of 3-Methyl-2-phenylpentanoic acid analogs should therefore investigate several key signaling pathways implicated in the inflammatory cascade.

A. Cyclooxygenase (COX) Inhibition The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation.[5][9] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to minimize gastrointestinal side effects.[5][10][11]

B. Modulation of the NF-κB Signaling Pathway The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[13] This frees NF-κB to translocate to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2.[12][13] Inhibition of the NF-κB pathway is a key strategy for developing potent anti-inflammatory therapeutics.[2][14]

C. Suppression of Pro-inflammatory Cytokines A hallmark of inflammation is the elevated production of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and IL-1β.[15] These signaling molecules amplify the inflammatory response. Compounds that can suppress the production of these cytokines may offer significant therapeutic benefits.[6] Conversely, some compounds may exert immunomodulatory effects by selectively upregulating anti-inflammatory cytokines like TGF-β1.[6]

Caption: The canonical NF-κB signaling pathway.

III. Synthesis Protocol: A General Approach

The synthesis of 3-Methyl-2-phenylpentanoic acid analogs can be approached through various established organic chemistry methodologies. The following is a conceptual protocol for the esterification of a benzoic acid precursor, a common final step in the synthesis of such compounds.[16]

Objective: To synthesize the methyl ester of a novel 3-Methyl-2-phenylpentanoic acid analog from its corresponding carboxylic acid.

Materials:

  • 3-Methyl-2-phenylpentanoic acid analog (carboxylic acid form)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated) or a solid acid catalyst (e.g., Zirconium/Titanium solid acid)[16]

  • Sodium Bicarbonate solution (Saturated)

  • Anhydrous Magnesium Sulfate

  • Organic solvents (e.g., Diethyl ether or Dichloromethane)

  • Rotary Evaporator

  • Standard glassware for reflux and extraction

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-Methyl-2-phenylpentanoic acid analog (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating the reaction mixture increases the reaction rate, allowing it to reach equilibrium faster.

  • Workup - Neutralization: After cooling to room temperature, slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ester product into an organic solvent like diethyl ether. Repeat the extraction 2-3 times. Rationale: The ester is more soluble in the organic phase, while inorganic salts remain in the aqueous phase.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate to remove any residual water.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product using column chromatography to obtain the pure 3-Methyl-2-phenylpentanoic acid methyl ester analog.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR and Mass Spectrometry.

IV. In Vitro Screening Protocols

A tiered approach to in vitro screening allows for the efficient identification and characterization of promising anti-inflammatory candidates.

Protocol 1: Inhibition of Protein Denaturation

Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is a simple, preliminary indicator of anti-inflammatory activity.[17][18]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS)

  • Test compounds and reference drug (e.g., Diclofenac) at various concentrations

  • PBS (pH 6.4)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation: Prepare reaction mixtures containing 0.5 mL of 1% BSA solution and 0.5 mL of the test compound solution at various concentrations (e.g., 100-500 µg/mL). A control group will contain 0.5 mL of PBS instead of the test compound.

  • Incubation 1: Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation: Transfer the tubes to a water bath at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Protocol 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages

Principle: Macrophages, such as the RAW 264.7 cell line, produce the pro-inflammatory mediator nitric oxide (NO) when stimulated with LPS. The amount of NO produced can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[19]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds and reference drug (e.g., Dexamethasone)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).[19]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Supernatants from the LPS-stimulated macrophage experiment (Protocol 2).

  • Commercially available ELISA kits for TNF-α and IL-6.

  • ELISA plate reader.

Procedure:

  • Follow the protocol provided by the manufacturer of the specific ELISA kit.

  • General Steps:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate and add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the dose-dependent inhibition of cytokine production by the test compounds.

V. In Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema

Principle: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of compounds, particularly against acute inflammation.[20][21][22] The inflammatory response is biphasic. The early phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-5 hours) is primarily driven by prostaglandins, mediated by COX-2 induction.[22]

Materials:

  • Wistar rats or Swiss albino mice.

  • Carrageenan (1% solution in sterile saline).

  • Test compounds and reference drug (e.g., Indomethacin or Diclofenac).[23]

  • Parenteral vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug (e.g., Diclofenac 25 mg/kg)[6]

    • Group III-V: Test compound at low, medium, and high doses (e.g., 10, 20, 40 mg/kg)[6][23]

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test compounds and reference drug intraperitoneally or orally, 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • Calculate the edema volume at each time point: Edema Volume = Paw Volume (t) - Initial Paw Volume (t=0)

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [1 - (Edema Volume of Treated / Edema Volume of Control)] * 100

VI. Data Presentation and Workflow

Quantitative data from the assays should be presented clearly to allow for easy comparison between compounds.

Table 1: In Vitro Anti-inflammatory Activity of 3-Methyl-2-phenylpentanoic Acid Analogs

CompoundProtein Denaturation Inhibition (%) @ 200 µg/mLNO Production IC₅₀ (µM)TNF-α Release IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
Analog A65.4 ± 4.215.2 ± 1.810.5 ± 1.10.8 ± 0.1
Analog B42.1 ± 3.535.8 ± 3.128.1 ± 2.55.2 ± 0.6
Analog C78.9 ± 5.18.9 ± 0.95.4 ± 0.60.5 ± 0.08
Diclofenac85.2 ± 6.012.5 ± 1.38.1 ± 0.90.2 ± 0.05

Data are expressed as mean ± SD. IC₅₀ is the concentration required for 50% inhibition.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Lead Compound: 3-Methyl-2-phenylpentanoic acid B Analog Design & Synthesis A->B C Purification & Characterization (NMR, MS) B->C D Primary Screening: Protein Denaturation Assay C->D G Selection of Lead Candidates (Based on potency & selectivity) E Cell-Based Assays: LPS-stimulated Macrophages (NO, Cytokine Measurement) D->E F Mechanism-Based Assays: COX-1 / COX-2 Inhibition E->F F->G H Acute Inflammation Model: Carrageenan-Induced Paw Edema G->H I Data Analysis: Edema Inhibition (%) H->I

Caption: Preclinical evaluation workflow for novel anti-inflammatory analogs.

VII. References

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate.

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC.

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. OUCI.

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.

  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. MDPI.

  • Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. PMC.

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Benchchem.

  • Anti-Inflammatory Action and Mechanisms of Resveratrol. MDPI.

  • Experimental Evaluation of the Analgesic Activity of 2-(3Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl)-3-PhenylPropionic Acid. ResearchGate.

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH.

  • Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. Google Patents.

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC.

  • Cyclooxygenase-2 inhibitor. Wikipedia.

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI.

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.

  • NF-κB signaling in inflammation. PubMed - NIH.

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.

  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents.

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? ResearchGate.

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.

  • COX Inhibitors. StatPearls - NCBI Bookshelf.

  • NF-κB Pathway | Cell Survival Pathway. YouTube.

  • What are COX-2 inhibitors and how do they work? Patsnap Synapse.

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.

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Application

Application Note: Elucidating the Metabolic Fate of 3-Methyl-2-phenylpentanoic Acid

Abstract This application note provides a comprehensive guide to the metabolic pathway analysis of 3-Methyl-2-phenylpentanoic acid, a xenobiotic compound with a structure analogous to several non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the metabolic pathway analysis of 3-Methyl-2-phenylpentanoic acid, a xenobiotic compound with a structure analogous to several non-steroidal anti-inflammatory drugs (NSAIDs). We present a strategic framework for elucidating its biotransformation, integrating in vitro experimental protocols with advanced analytical techniques. The core of this guide is to establish a scientifically rigorous approach, from predicting metabolic pathways based on established biochemical principles to the practical execution of experiments and data interpretation. Detailed protocols for in vitro metabolism studies using human liver microsomes, metabolite identification via Liquid Chromatography-Mass Spectrometry (LC-MS), and structural elucidation using Nuclear Magnetic Resonance (NMR) are provided. This document is intended to equip researchers with the necessary tools to thoroughly investigate the metabolic fate of 3-Methyl-2-phenylpentanoic acid and similar xenobiotics.

Introduction: The Rationale for Metabolic Pathway Analysis

Understanding the metabolic fate of a xenobiotic, such as 3-Methyl-2-phenylpentanoic acid, is a cornerstone of drug discovery and development, as well as in the toxicological assessment of environmental compounds.[1] The body employs a sophisticated enzymatic machinery to metabolize foreign compounds, primarily in the liver, to render them more water-soluble for excretion.[2][3] These metabolic processes, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, can significantly alter the compound's biological activity, duration of action, and potential for toxicity.[1]

The structural similarity of 3-Methyl-2-phenylpentanoic acid to aryl-propionic acids like ibuprofen suggests a high likelihood of metabolism by the Cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I xenobiotic metabolism.[4][5] Consequently, identifying the specific metabolic pathways is crucial for:

  • Predicting Pharmacokinetics: The rate and extent of metabolism directly influence the compound's half-life and bioavailability.

  • Identifying Active or Toxic Metabolites: Metabolism can lead to the formation of metabolites with enhanced pharmacological activity or unforeseen toxicity.

  • Understanding Drug-Drug Interactions: Co-administered drugs can inhibit or induce the same metabolic enzymes, leading to altered plasma concentrations and potential adverse effects.

This guide will systematically walk through the process of predicting and experimentally verifying the metabolic pathways of 3-Methyl-2-phenylpentanoic acid.

Predicted Metabolic Pathways of 3-Methyl-2-phenylpentanoic acid

Based on the known metabolism of structurally related phenylalkanoic acids, such as ibuprofen, we can predict several key metabolic transformations for 3-Methyl-2-phenylpentanoic acid.[4][6] These predictions form the basis of our experimental design, guiding our search for specific metabolites.

Phase I Metabolism: Oxidation by Cytochrome P450

The primary route of Phase I metabolism for compounds with alkyl and aromatic moieties is oxidation, catalyzed by CYP enzymes.[4][5]

  • Aliphatic Hydroxylation: The alkyl side chain (the pentanoic acid backbone) is a likely target for hydroxylation. This can occur at various positions, leading to the formation of hydroxylated diastereomers.

  • Aromatic Hydroxylation: The phenyl ring can also be hydroxylated, typically at the para-position, to form phenolic metabolites.

  • Further Oxidation: Primary and secondary alcohol metabolites formed through hydroxylation can be further oxidized to aldehydes, ketones, or carboxylic acids.

The following diagram illustrates the predicted Phase I metabolic pathways.

G cluster_phase1 Phase I Metabolism (CYP450) Parent 3-Methyl-2-phenylpentanoic acid M1 Hydroxylated Metabolites (Aliphatic Chain) Parent->M1 Aliphatic Hydroxylation M2 Hydroxylated Metabolites (Aromatic Ring) Parent->M2 Aromatic Hydroxylation M3 Carboxylic Acid Metabolites M1->M3 Oxidation

Caption: Predicted Phase I metabolic pathways of 3-Methyl-2-phenylpentanoic acid.

Phase II Metabolism: Conjugation Reactions

Following Phase I oxidation, or directly on the parent compound, Phase II enzymes catalyze the addition of endogenous polar molecules to facilitate excretion.

  • Glucuronidation: The carboxylic acid moiety of 3-Methyl-2-phenylpentanoic acid and its oxidized metabolites is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

  • Sulfation: Phenolic metabolites formed through aromatic hydroxylation can undergo sulfation.

The overall predicted metabolic scheme is depicted below.

G cluster_phase1 Phase I cluster_phase2 Phase II Parent 3-Methyl-2-phenylpentanoic acid M_Ox Oxidized Metabolites (Hydroxylated, Carboxylated) Parent->M_Ox Oxidation (CYP450) M_Conj_Parent Parent Glucuronide Parent->M_Conj_Parent Glucuronidation (UGT) M_Conj_Metabolite Metabolite Conjugates (Glucuronides, Sulfates) M_Ox->M_Conj_Metabolite Conjugation (UGT, SULT)

Caption: Overall predicted metabolic pathways for 3-Methyl-2-phenylpentanoic acid.

Experimental Workflow for Metabolic Pathway Analysis

A systematic experimental approach is required to confirm the predicted metabolic pathways and identify the specific metabolites. The workflow outlined below provides a robust framework for this investigation.

G A In Vitro Incubation (Human Liver Microsomes) B Sample Preparation (Protein Precipitation, SPE) A->B C LC-MS Analysis (Metabolite Profiling) B->C D Data Processing & Analysis (Peak Detection, Alignment) C->D E Putative Metabolite Identification (Mass Shift Analysis) D->E F Structural Elucidation (Tandem MS, NMR) E->F G Metabolic Pathway Mapping F->G

Caption: Experimental workflow for metabolic pathway analysis.

Protocols for In Vitro Metabolism and Metabolite Identification

In Vitro Metabolism using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are a standard in vitro tool for studying Phase I metabolism.[7][8]

Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture on ice.

    • Add 100 mM potassium phosphate buffer (pH 7.4).

    • Add pooled human liver microsomes (final concentration 0.5 mg/mL).

    • Add 3-Methyl-2-phenylpentanoic acid (final concentration 1 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO, ensuring the final solvent concentration is <1%).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL.

    • For a negative control (to identify non-enzymatic degradation), prepare a parallel incubation without the NADPH-regenerating system.

  • Incubation:

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be present in the sample).

  • Sample Processing:

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS analysis.

Metabolite Identification by LC-MS

Rationale: Liquid chromatography coupled with high-resolution mass spectrometry is the cornerstone for detecting and identifying drug metabolites due to its high sensitivity and specificity.[9][10][11]

Protocol:

  • Chromatographic Separation:

    • Inject the supernatant from the in vitro incubation onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions and equilibrate for 3 min.

  • Mass Spectrometry Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.

    • Acquire full scan data over a mass range of m/z 100-1000.

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain tandem MS (MS/MS) spectra for fragmentation analysis of potential metabolites.

  • Data Analysis:

    • Process the raw data using metabolomics software to perform peak picking, alignment, and comparison between the time-zero and later time-point samples, as well as between samples with and without the NADPH-regenerating system.

    • Search for potential metabolites by predicting the mass shifts corresponding to the expected metabolic reactions (see table below).

Table 1: Common Metabolic Transformations and Corresponding Mass Shifts

Metabolic ReactionMass Shift (Da)
Hydroxylation+15.9949
Dihydroxylation+31.9898
Carboxylation+29.9693
Glucuronide Conjugation+176.0321
Sulfate Conjugation+79.9568

Structural Elucidation of Metabolites

Tandem Mass Spectrometry (MS/MS)

Rationale: The fragmentation pattern of a metabolite in MS/MS provides structural information that can help pinpoint the site of metabolic modification. By comparing the fragmentation pattern of a metabolite to that of the parent compound, one can infer the location of the added functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: For definitive structural elucidation of novel or major metabolites, NMR spectroscopy is the gold standard. While requiring larger quantities of the metabolite, NMR provides unambiguous structural information.

  • Sample Requirement: This often necessitates scaling up the in vitro incubation or in vivo studies to generate sufficient quantities of the metabolite for analysis.

  • Key Techniques: 1D ¹H NMR and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to determine the complete chemical structure of the isolated metabolite.

Concluding Remarks

The metabolic pathway analysis of 3-Methyl-2-phenylpentanoic acid is a multifaceted process that relies on a combination of predictive biochemistry and robust experimental techniques. By leveraging the known metabolic pathways of structurally similar compounds, a targeted and efficient investigation can be designed. The protocols outlined in this application note provide a comprehensive framework for researchers to elucidate the biotransformation of this and other novel xenobiotics, thereby generating critical data for drug development and safety assessment. The integration of in vitro models with high-resolution LC-MS and NMR spectroscopy ensures a high degree of confidence in the identified metabolic pathways.

References

  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]

  • PubMed. Cytochromes P450 in phenylpropanoid metabolism. Retrieved from [Link]

  • ResearchGate. (2025, August 21). An Automated Identification Tool for LC-MS Based Metabolomics Studies. Retrieved from [Link]

  • PubMed. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 13). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Retrieved from [Link]

  • PubChem. 3-Methyl-2-phenylpentanoic acid. Retrieved from [Link]

  • PMC. (2023, February 23). Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. Retrieved from [Link]

  • Eurofins. Metabolite identification (liver microsomes, human). Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • PubMed. Hydroxylation and Glycosylation of Phenylpropanoids by Cultured Cells of Phytolacca americana. Retrieved from [Link]

  • PubMed. Conjugation of phenylalanine hydroxylase with polyubiquitin chains catalysed by rat liver enzymes. Retrieved from [Link]

  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • MDPI. Bacterial Degradation of Ibuprofen: Insights into Metabolites, Enzymes, and Environmental Fate Biodegradation of Ibuprofen by Achromobacter Species. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). Retrieved from [Link]

  • KTH Royal Institute of Technology. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Retrieved from [Link]

  • NIH. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]

  • PubMed. Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications. Retrieved from [Link]

  • NIH. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • NIH. Prioritization of Putative Metabolite identifications in LC-MS/MS Experiments Using a Computational Pipeline. Retrieved from [Link]

  • ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cometabolism of ω-Phenylalkanoic Acids with Butyric Acid for Efficient Production of Aromatic Polyesters in Pseudomonas putida BM01. Retrieved from [Link]

  • ResearchGate. (2024, November 4). (PDF) Bacterial Degradation of Ibuprofen: Insights into Metabolites, Enzymes, and Environmental Fate Biodegradation of Ibuprofen by Achromobacter Species. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Wikipedia. Hydroxylation. Retrieved from [Link]

  • YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved from [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • MDPI. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Retrieved from [Link]

  • Frontiers. (2017, August 10). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Toxicity, degradation and metabolic fate of ibuprofen on freshwater diatom Navicula sp | Request PDF. Retrieved from [Link]

  • Wikipedia. Phenylpropanoids metabolism. Retrieved from [Link]

  • MDPI. Untargeted GC-MS Metabolic Profiling of Anaerobic Gut Fungi Reveals Putative Terpenoids and Strain-Specific Metabolites. Retrieved from [Link]

  • PMC. (2022, October 5). Ligand-Enabled C H Hydroxylation with Aqueous H2O2 at Room Temperature. Retrieved from [Link]

  • DigitalCommons@UNL. The Use of Liver Microsome < i>In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Retrieved from [Link]

  • PubMed. In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids. Retrieved from [Link]

  • Ovid. Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Retrieved from [Link]

  • PubMed. Clinical pharmacology of NSAIDs. Retrieved from [Link]

  • MDPI. (1989, December 4). NMR Metabolomics Reveal Urine Markers of Microbiome Diversity and Identify Benzoate Metabolism as a Mediator between High Microbial Alpha Diversity and Metabolic Health. Retrieved from [Link]

  • MDPI. (2023, January 22). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

  • Oman Medical Journal. Full Text:An Overview of Clinical Pharmacology of Ibuprofen. Retrieved from [Link]

  • PMC. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • OSTI.GOV. NIH Public Access. Retrieved from [Link]

  • YouTube. (2021, September 6). Metabolism | Fatty Acid Synthesis: Part 2 (Updated). Retrieved from [Link]

Sources

Method

Application Note: Preclinical Evaluation of 3-Methyl-2-phenylpentanoic Acid (3M2PPA) Efficacy

Executive Summary & Molecule Profile 3-Methyl-2-phenylpentanoic acid (3M2PPA) is a branched-chain carboxylic acid structurally analogous to Valproic Acid (VPA) and 2-phenylpentanoic acid. Its pharmacophore—combining a li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Methyl-2-phenylpentanoic acid (3M2PPA) is a branched-chain carboxylic acid structurally analogous to Valproic Acid (VPA) and 2-phenylpentanoic acid. Its pharmacophore—combining a lipophilic phenyl ring with a branched alkyl chain—suggests potent activity as a neuromodulator targeting voltage-gated ion channels (Na⁺, Ca²⁺) and GABAergic systems.

This guide provides a rigorous, self-validating framework for evaluating 3M2PPA efficacy in two primary therapeutic areas: Epilepsy (Anticonvulsant) and Neuropathic Pain (Analgesic) .

Chemical Identity & Stereochemical Criticality
  • IUPAC Name: 3-Methyl-2-phenylpentanoic acid

  • Structure: Phenyl-substituted branched fatty acid.

  • Chiral Centers: C2 and C3.[1]

  • Stereoisomers: 4 unique stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)).[1]

  • Critical Note: Biological activity in this class is often stereospecific. Efficacy testing must distinguish between the racemate and isolated enantiomers/diastereomers to avoid false negatives caused by competitive inhibition between isomers.

Mechanism of Action & Signaling Pathways

The proposed mechanism involves dual modulation:

  • GABAergic Enhancement: Similar to VPA, 3M2PPA likely inhibits GABA transaminase (GABA-T) or succinic semialdehyde dehydrogenase (SSADH), elevating synaptic GABA.

  • Ion Channel Blockade: The phenyl moiety enhances affinity for the inactivated state of voltage-gated Sodium (Naᵥ) channels, preventing high-frequency neuronal firing.

DOT Diagram: Proposed Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_Metabolism GABA Metabolism (GABA-T / SSADH) GABA_Vesicles GABA Vesicles GABA_Metabolism->GABA_Vesicles Increases Pool GABA_Receptor GABA-A Receptor (Cl- Influx) GABA_Vesicles->GABA_Receptor Release Nav_Channel Voltage-Gated Na+ Channel Hyperpolarization Hyperpolarization (Inhibition) Nav_Channel->Hyperpolarization Reduces Excitability Drug 3-Methyl-2-phenylpentanoic Acid (3M2PPA) Drug->GABA_Metabolism Inhibits Drug->Nav_Channel Stabilizes Inactive State GABA_Receptor->Hyperpolarization

Figure 1: Proposed dual-mechanism of action.[2] 3M2PPA inhibits GABA degradation while stabilizing Na+ channels in an inactive state, leading to neuronal hyperpolarization.

Primary Indication: Anticonvulsant Efficacy[3][4][5]

The structural similarity to Valproic Acid makes epilepsy the primary indication. Two complementary models are required to validate the spectrum of activity.

Model A: Maximal Electroshock (MES) Test

Purpose: Assesses protection against generalized tonic-clonic seizures (Na⁺ channel focus).

Protocol Steps:

  • Animals: Male CF-1 mice or Sprague-Dawley rats (n=8-10 per dose group).

  • Preparation: Pre-screen animals 24h prior to eliminate non-responders.

  • Dosing: Administer 3M2PPA (i.p. or p.o.) suspended in 0.5% methylcellulose.

    • Dose Range: 30, 100, 300 mg/kg.

    • Timepoint: Test at 0.5h, 1h, and 4h post-dose (to determine Peak Effect Time).

  • Induction: Apply corneal electrodes.

    • Parameters: 50 mA (mice) or 150 mA (rats), 60 Hz, 0.2s duration.

  • Scoring (Binary):

    • Protection: Absence of Hindlimb Tonic Extension (HLTE).

    • Failure: Presence of HLTE > 90° angle.

Model B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Purpose: Assesses protection against myoclonic/absence seizures (GABAergic focus).

Protocol Steps:

  • Dosing: Administer 3M2PPA at Peak Effect Time (determined in MES).

  • Induction: Inject PTZ (85 mg/kg s.c.) into the loose fold of the neck.

  • Observation: Place animal in a clear plexiglass cage for 30 minutes.

  • Scoring:

    • Latency to first clonic seizure (>5s duration).

    • Incidence of tonic convulsions.

    • Mortality.

Data Reporting Table
CompoundDose (mg/kg)MES Protection (%)scPTZ Protection (%)Neurotoxicity (Rotarod)
Vehicle-0%0%0/8
Valproate (Control)250100%80%2/8
3M2PPA (Racemate) 100TBD TBD TBD
3M2PPA (Isomer A) 100TBD TBD TBD

Secondary Indication: Neuropathic Pain

Phenyl-pentanoic derivatives often exhibit TRP channel modulation (TRPM8/TRPA1). This protocol evaluates efficacy in chronic pain states.[3]

Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Rationale: Simulates peripheral neuropathic pain (e.g., sciatica, diabetic neuropathy).

Surgical Protocol:

  • Anesthesia: Ketamine/Xylazine.

  • Procedure: Expose common sciatic nerve at mid-thigh level. Loosely tie 4 ligatures (chromic gut) around the nerve with 1mm spacing.

  • Recovery: Allow 7-14 days for neuropathy to develop (verified by baseline hypersensitivity).

Behavioral Readouts:

  • Von Frey Test (Mechanical Allodynia):

    • Apply calibrated filaments to the plantar surface of the hind paw.

    • Record the force (g) required to elicit a withdrawal reflex.

    • Success Criteria: Significant increase in withdrawal threshold vs. vehicle.

  • Cold Plate Test (Thermal Hyperalgesia - TRPM8 specific):

    • Place animal on a plate cooled to 4°C.

    • Measure latency to nociceptive behavior (lifting, licking, shaking paw).

    • Relevance: 3M2PPA analogs often modulate cold sensation; efficacy here suggests TRPM8 involvement.

Experimental Workflow Diagram

Workflow cluster_InVivo In Vivo Efficacy Models Start Synthesis & Separation (Isolate 4 Stereoisomers) Screen1 In Vitro Screen (GABA-T Assay / TRPM8 Ca2+) Start->Screen1 PK PK Profiling (Tmax determination) Screen1->PK Hit Confirmation MES MES Test (Na+ Channel) PK->MES PTZ scPTZ Test (GABAergic) PK->PTZ CCI CCI Neuropathy (Pain/TRP) PK->CCI Tox Rotarod Test (Neurotoxicity) MES->Tox PTZ->Tox

Figure 2: Sequential testing workflow ensuring compound validation from synthesis to in vivo safety.

Pharmacokinetics & Self-Validating Controls

To ensure the data is trustworthy (Trustworthiness), the following controls are mandatory:

  • Stereochemical Stability: 2-aryl-alkanoic acids can undergo chiral inversion in vivo (similar to Ibuprofen).

    • Validation: Analyze plasma samples via Chiral HPLC to confirm if the administered isomer remains stable or racemizes.

  • Blood-Brain Barrier (BBB) Penetration:

    • Calculate logBB or measure Brain/Plasma ratio at Tmax.

    • Requirement: Brain/Plasma ratio > 0.3 is typically required for CNS efficacy.

  • Rotarod Test (Safety):

    • Anticonvulsants often cause sedation/ataxia. Efficacy is only valid if achieved at doses below the neurotoxic threshold (TD50).

    • Protective Index (PI): Calculate PI = TD50 / ED50. A PI > 2.0 is the minimum viable target.

References

  • Bialer, M., et al. (2004). "Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity." Journal of Medicinal Chemistry. Link

  • Löscher, W. (2011). "Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs." Seizure. Link

  • Knowles, R.G. (2025). "TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation." PMC. Link

  • PubChem. (2025). "3-Methyl-2-phenylpentanoic acid Compound Summary." Link

  • Chapman, A.G., et al. (1983). "Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content." Journal of Neurochemistry. Link

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Application

Diastereomeric resolution of 3-Methyl-2-phenylpentanoic acid

Application Note: Strategic Diastereomeric Resolution & Enantiopurification of 3-Methyl-2-phenylpentanoic Acid Executive Summary This application note details the protocol for the isolation of stereopure 3-methyl-2-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Diastereomeric Resolution & Enantiopurification of 3-Methyl-2-phenylpentanoic Acid

Executive Summary

This application note details the protocol for the isolation of stereopure 3-methyl-2-phenylpentanoic acid (CAS: 7782-37-8).[1][2] As a structural analog of isoleucine and a core scaffold in non-steroidal anti-inflammatory drug (NSAID) development, this molecule presents a stereochemical challenge: it possesses two chiral centers (C2 and C3), resulting in four stereoisomers (two pairs of enantiomers: erythro and threo).[1]

This guide prioritizes a scalable, classical resolution approach. While chromatographic separation (Chiral HPLC/SFC) is viable for analytical scale, diastereomeric salt crystallization remains the gold standard for multi-gram to kilogram purification due to its cost-efficiency and self-purifying nature.[1][2]

Stereochemical Analysis & Strategy

Before initiating wet chemistry, the researcher must recognize the two distinct separation phases required for this molecule.[1][3]

  • Phase I: Diastereomeric Separation (Syn vs. Anti). [1][2]

    • Objective: Separate the erythro (syn) racemate from the threo (anti) racemate.[1]

    • Mechanism:[1][2][3][4][5][6] Diastereomers have different physical properties (boiling point, solubility, NMR spectra).[1][2]

    • Method: Fractional Crystallization or High-Vacuum Distillation.[2]

  • Phase II: Enantiomeric Resolution.

    • Objective: Isolate the single desired enantiomer (e.g.,

      
      ) from its racemate.[1]
      
    • Mechanism:[1][2][3][4][5][6] Enantiomers have identical physical properties in achiral environments.[2] We must create a temporary diastereomeric relationship using a chiral resolving agent.[2]

    • Method: Classical Resolution via Salt Formation with a Chiral Amine.[2]

Phase I: Separation of Diastereomers

Note: If your starting material is synthesized via non-stereoselective alkylation (e.g., malonic ester synthesis), you likely have a 50:50 mixture of diastereomers.[1]

Protocol A: Fractional Crystallization of the Free Acid

Principle: The anti (threo) isomer of 2-arylalkanoic acids typically exhibits a higher melting point and lower solubility in non-polar solvents than the syn (erythro) isomer.[1]

  • Dissolution: Dissolve 100 g of crude 3-methyl-2-phenylpentanoic acid in 300 mL of hot hexane or heptane (

    
    ).
    
  • Cooling: Allow the solution to cool slowly to room temperature (

    
    ) over 4 hours with gentle agitation.
    
  • Seeding: If available, seed with pure anti-isomer crystals.[1][2] If not, scratch the flask wall to induce nucleation.[1]

  • Filtration: Filter the resulting precipitate.

    • Solid Cake: Enriched anti-diastereomer.[2]

    • Mother Liquor: Enriched syn-diastereomer.[2]

  • Recrystallization: Recrystallize the solid cake from heptane (1:3 w/v) to achieve

    
     diastereomeric excess (de).
    

Data Verification:

  • Syn-isomer: Lower melting point, distinct NMR shift (methyl doublet often upfield).[1][2]

  • Anti-isomer: Higher melting point.[2]

Phase II: Enantiomeric Resolution (The Core Protocol)

This protocol focuses on resolving the anti-diastereomer pair using (S)-(-)-


-Methylbenzylamine  (also known as (S)-Phenylethylamine or S-PEA).[1][2] This amine is the industry standard for resolving 2-arylalkanoic acids due to its rigid structure and ability to form stable, crystalline salts.
Materials Required
  • Substrate: Racemic 3-methyl-2-phenylpentanoic acid (Diastereomerically pure from Phase I).

  • Resolving Agent: (S)-(-)-

    
    -Methylbenzylamine (
    
    
    
    ee).[1][2]
  • Solvent System: Ethanol (95%) and Water.[1][2]

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser.

Step-by-Step Resolution Protocol

Step 1: Salt Formation

  • Charge 50 g (260 mmol) of racemic acid into the reactor.[1]

  • Add 150 mL of Ethanol (95%). Stir to dissolve.

  • Slowly add 15.7 g (130 mmol) of (S)-(-)-

    
    -Methylbenzylamine dropwise over 20 minutes.
    
    • Critical Insight: We use 0.5 equivalents of the amine (the "Pope-Peachey" method). This forces the stronger-binding enantiomer to crystallize as the salt, while the weaker-binding enantiomer remains in solution as the free acid.

Step 2: Crystallization

  • Heat the mixture to reflux (

    
    ) until the solution is clear.
    
  • Cool strictly at a rate of

    
     down to 
    
    
    
    .
    • Why? Rapid cooling traps the "wrong" isomer (inclusion), lowering optical purity.[1]

  • Stir at

    
     for 4 hours.
    
  • Filter the white crystalline salt. Wash with 20 mL cold ethanol.[2]

Step 3: Purification (The "Upgrade")

  • Take the wet cake from Step 2.

  • Recrystallize in Ethanol/Water (5:1 ratio).[1][2]

  • Heat to dissolution, cool, and filter.[1]

  • Stop Condition: Repeat until the melting point is constant and specific rotation

    
     stabilizes.
    

Step 4: Salt Breaking (Recovery)

  • Suspend the purified salt in 100 mL water.

  • Add 10% HCl until pH < 2. The amine will go into the water phase (as ammonium chloride).[1]

  • The free chiral acid will oil out or precipitate. Extract with Ethyl Acetate (

    
    ).[1][2]
    
  • Dry organic layer over

    
     and evaporate.
    

Analytical Validation

Do not rely solely on optical rotation, as it is concentration-dependent and susceptible to impurities.[1][2]

Table 1: Recommended Analytical Conditions

ParameterMethod / Condition
Purity (Chemical) HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
Purity (Chiral) Chiral HPLC: Daicel Chiralpak AD-H or OD-H.
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]
Flow Rate 1.0 mL/min at

.[1][2]
Detection UV at 254 nm (Phenyl ring absorption).[1][2]
Target Specs

Chemical Purity,

ee (Enantiomeric Excess).

Process Workflow Diagram

The following diagram illustrates the logical flow for the complete resolution process, distinguishing between physical diastereomer separation and chemical enantiomer resolution.

ResolutionWorkflow Start Crude 3-Methyl-2-phenylpentanoic Acid (4 Isomers) Phase1 Phase I: Diastereomer Separation (Fractional Crystallization in Hexane) Start->Phase1 Dissolve & Cool Filtrate1 Mother Liquor (Enriched Syn-Isomer) Phase1->Filtrate1 Filtration Solid1 Solid Cake (Enriched Anti-Isomer) Phase1->Solid1 Filtration Phase2 Phase II: Enantiomeric Resolution Add (S)-PEA (0.5 eq) in Ethanol Solid1->Phase2 Resuspend Cryst1 Salt Crystallization Phase2->Cryst1 Precipitate2 Precipitate (S-Acid : S-Amine Salt) Cryst1->Precipitate2 Filter Solution2 Supernatant (R-Acid enriched) Cryst1->Solution2 Mother Liquor Recryst Recrystallization (EtOH/Water) Precipitate2->Recryst Upgrade Purity Acidify Salt Breaking (HCl Hydrolysis) Recryst->Acidify Pure Salt Final Pure (S,S)-3-Methyl-2-phenylpentanoic Acid (>98% ee) Acidify->Final Extract & Dry

Caption: Workflow for the sequential isolation of diastereomers followed by optical resolution using chiral amine salt formation.

Troubleshooting & Expert Tips

  • The "Oiling Out" Problem: If the salt forms an oil instead of crystals during Phase II, re-heat the solution and add a small amount of seed crystal. Alternatively, switch the solvent to Methyl Ethyl Ketone (MEK), which often promotes better crystallization for aryl-acid salts.[1]

  • Racemization Risk: 2-Arylalkanoic acids have an acidic proton at the chiral center (

    
    -position).[1][2] Avoid strong bases (like NaOH) at high temperatures, or the compound will racemize.[1] Salt breaking should be done with cold dilute acid.[2]
    
  • Dutch Resolution: If (S)-PEA fails to yield high ee, consider the "Dutch Resolution" strategy: use a mix of closely related amines (e.g., PEA + Phenylglycinol).[1] This often creates a more selective crystal lattice than a single amine alone.[2]

References

  • Vliet, E. B., et al. "3-Methylpentanoic Acid."[1][2][7] Organic Syntheses, Coll.[1][2][7] Vol. 1, p. 115 (1941).[1][2] Link (Foundational synthesis of the chain).[1]

  • Stoermer, M. J., & Pinhey, J. T. "3-Hydroxy-3-methyl-5-phenylpentanoic Acid."[1][2] Molecules, 1998, 3, M61.[1] Link (Spectroscopic data comparisons).[1][2]

  • Kinbara, K., et al. "Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol."[1][2][8] Journal of the Chemical Society, Perkin Transactions 2, 2000.[1] (Context on resolving agents for this specific acid class).

  • Nieuwenhuijzen, J. W., et al. "Resolution of 2-phenylalkanoic acids."[1][2] European Patent EP0838448A1.[2] Link (Industrial protocols for resolving 2-aryl acids).[1][2]

  • PubChem Compound Summary. "3-Methyl-2-phenylpentanoic acid."[2] National Center for Biotechnology Information.[2] Link (Physical property verification).

Sources

Method

Application Notes and Protocols for the Crystal Structure Analysis of 3-Methyl-2-phenylpentanoic Acid Salts

Foreword: Unveiling the Solid-State Landscape of a Potential Therapeutic Agent In the realm of drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with meticulous scientif...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Solid-State Landscape of a Potential Therapeutic Agent

In the realm of drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with meticulous scientific investigation. Among the most critical aspects of this journey is the comprehensive characterization of the drug substance's solid state. The crystalline form of an active pharmaceutical ingredient (API) is not merely a matter of aesthetics; it is a fundamental determinant of its physicochemical properties, including solubility, dissolution rate, stability, and ultimately, its bioavailability.[1][2][3] It is for this reason that the thorough analysis of the crystal structure of a potential drug candidate and its various salt forms is not just a regulatory requirement, but a scientific necessity.

This document provides a detailed guide for the crystal structure analysis of 3-Methyl-2-phenylpentanoic acid salts. This particular molecule, a derivative of phenylpentanoic acid, presents a compelling case study for the application of modern crystallographic techniques. Its structural features suggest the potential for diverse intermolecular interactions, making the exploration of its salt forms and their polymorphic landscapes a scientifically rich endeavor.

These application notes are designed for researchers, scientists, and drug development professionals. They are not intended to be a rigid, prescriptive manual, but rather a dynamic guide that explains the "why" behind the "how." By understanding the causality of experimental choices, the reader will be empowered to adapt and troubleshoot these protocols for their specific research needs. We will delve into the practical aspects of salt formation, single crystal growth, and the two primary techniques for crystal structure analysis: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). The protocols are designed to be self-validating, with built-in checkpoints to ensure data integrity and reproducibility.

Introduction to 3-Methyl-2-phenylpentanoic Acid and the Significance of its Salts

3-Methyl-2-phenylpentanoic acid (C₁₂H₁₆O₂) is a carboxylic acid derivative with a molecular weight of 192.25 g/mol .[4] Its structure, featuring a phenyl ring and a chiral center, suggests the potential for stereoisomerism and a range of intermolecular interactions that can influence its packing in the solid state.

  • IUPAC Name: 3-methyl-2-phenylpentanoic acid[4]

  • Molecular Formula: C₁₂H₁₆O₂[4]

  • SMILES: CCC(C)C(C1=CC=CC=C1)C(=O)O[4]

The formation of salts is a common and effective strategy in drug development to modify the physicochemical properties of an API. By reacting the acidic carboxylic acid group of 3-Methyl-2-phenylpentanoic acid with a suitable base (e.g., alkali metal hydroxides), a variety of salts can be prepared. These salts may exhibit improved solubility, dissolution rates, and stability compared to the free acid, which can have a profound impact on the drug's performance.

However, the introduction of a counter-ion also introduces complexity into the solid-state landscape. A single salt can exist in multiple crystalline forms, known as polymorphs, each with a unique crystal lattice and distinct physical properties.[1][2][3] The U.S. Food and Drug Administration (FDA) and other regulatory agencies place significant emphasis on the identification and control of polymorphism in pharmaceutical solids.[5][6][7][8] Therefore, a thorough crystallographic analysis is paramount.

Experimental Workflow: A Holistic Approach

The comprehensive crystal structure analysis of 3-Methyl-2-phenylpentanoic acid salts follows a logical and iterative workflow. This process begins with the synthesis and purification of the parent acid, proceeds to the formation of its salts and the growth of high-quality crystals, and culminates in the detailed analysis of their atomic arrangements.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing byproducts in the synthesis of 2-phenylalkanoic acids

Technical Support Center: Synthesis of 2-Phenylalkanoic Acids Welcome to our dedicated technical support guide for the synthesis of 2-phenylalkanoic acids, a critical class of compounds in the pharmaceutical industry, mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Phenylalkanoic Acids

Welcome to our dedicated technical support guide for the synthesis of 2-phenylalkanoic acids, a critical class of compounds in the pharmaceutical industry, most notably including NSAIDs like ibuprofen and ketoprofen. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic routes by minimizing the formation of common byproducts. We will delve into the causality behind these side reactions and provide field-proven, validated protocols to enhance purity and yield.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My reaction is producing a significant amount of a structural isomer, 3-phenylalkanoic acid, instead of the desired 2-phenyl product. What is causing this rearrangement, and how can I prevent it?

Probable Cause: Carbocation Rearrangement via 1,2-Aryl Migration

This issue is prevalent in synthetic routes that proceed through a secondary carbocation intermediate, such as certain modifications of the Friedel-Crafts acylation pathway followed by reduction and subsequent chain elongation. The formation of a less stable secondary carbocation can trigger a Wagner-Meerwein rearrangement.[1][2] In this process, the adjacent phenyl group shifts with its bonding electrons to the carbocation center (a 1,2-aryl shift), creating a more stable benzylic carbocation. This rearranged intermediate then proceeds to the final product, yielding the undesired 3-aryl isomer.

The Mechanism of Aryl Migration: The driving force for this rearrangement is the formation of a more stable carbocation intermediate.[3] A tertiary or benzylic carbocation is significantly more stable than a secondary carbocation.

G cluster_0 Undesired Pathway: 1,2-Aryl Migration cluster_1 Desired Pathway Start Secondary Carbocation (Less Stable) TS Phenonium Ion Transition State Start->TS 1,2-Aryl Shift Desired 2-Phenylalkanoic Acid (Target Product) Start->Desired Intermediate Benzylic Carbocation (More Stable) TS->Intermediate Rearrangement End 3-Phenylalkanoic Acid (Byproduct) Intermediate->End Nucleophilic Attack/Workup

Caption: Mechanism of 1,2-Aryl Migration leading to isomeric byproducts.

Solutions:

  • Choice of Catalyst and Conditions: Employ synthetic routes that avoid harsh acidic conditions or strong Lewis acids which promote carbocation formation. For instance, the BHC Company's "green" synthesis of ibuprofen uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which proceeds through a different mechanism that minimizes such rearrangements.[4]

  • Use of Palladium Catalysis: Modern carbonylation approaches using palladium catalysts, such as the reaction of a 1-phenylethyl halide with carbon monoxide, bypass the formation of free carbocations, thus preventing aryl migration.

  • Temperature Control: Lowering the reaction temperature can often disfavor the rearrangement pathway, as the activation energy for the 1,2-aryl shift may be higher than that of the desired reaction.

Q2: In my malonic ester synthesis of a 2-phenylalkanoic acid, I'm observing low yields and the formation of a byproduct that appears to be the simple phenylalkane. What's happening?

Probable Cause: Premature Decarboxylation

This is a classic issue in the malonic ester synthesis.[5] The starting material, a substituted malonic acid or its ester, can undergo decarboxylation (loss of CO2) under the reaction conditions, especially if elevated temperatures or harsh acidic/basic conditions are used for prolonged periods.[6][7] If decarboxylation occurs before the alkylation step, it results in the formation of a simple phenylacetic ester, which upon hydrolysis and a second decarboxylation, yields a phenylalkane byproduct, drastically reducing the yield of the desired 2-phenylalkanoic acid.

Solutions:

  • Strict Temperature Management: Maintain the lowest possible temperature required for the deprotonation and alkylation steps. Decarboxylation is often thermally induced.

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) at or below room temperature to ensure rapid and complete formation of the enolate. This minimizes the time the starting material is exposed to potentially decarboxylating conditions.

  • One-Pot Procedures: Modern protocols often utilize one-pot methods where the alkylation is followed immediately by hydrolysis and decarboxylation under controlled conditions, such as with the assistance of microwaves and lithium chloride, which can lead to cleaner reactions.[6]

Table 1: Effect of Reaction Conditions on Decarboxylation

ConditionTemperatureBaseByproduct FormationRecommendation
Harsh > 100°CStrong NaOHHighAvoid prolonged heating before alkylation is complete.
Mild 25-50°CNaOEt in EtOHLowIdeal for enolate formation and subsequent alkylation.
Microwave ControlledLiCl (neutral)MinimalOffers rapid, controlled hydrolysis and decarboxylation post-alkylation.[6]
Q3: My final 2-phenylalkanoic acid product is optically inactive (a racemic mixture), but the desired therapeutic agent is a single enantiomer. How does this racemization occur, and what are my options to obtain the enantiopure compound?

Probable Cause: Racemization at the α-Carbon

The α-hydrogen of a 2-phenylalkanoic acid is acidic and can be abstracted under either acidic or basic conditions to form a planar enol or enolate intermediate.[8] Reprotonation of this achiral, planar intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers, i.e., a racemic mixture.[9] This can happen during the synthesis itself or during workup and purification if inappropriate pH conditions are used.

G S_Enantiomer (S)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) S_Enantiomer->Enolate Deprotonation (Base or Acid) Enolate->S_Enantiomer Protonation (50% probability) R_Enantiomer (R)-Enantiomer (Chiral) Enolate->R_Enantiomer Protonation (50% probability)

Caption: Racemization mechanism via a planar enolate intermediate.

Solutions:

  • Asymmetric Synthesis: The most direct approach is to employ an asymmetric synthesis strategy from the outset. This can involve using a chiral auxiliary, a chiral catalyst, or a biocatalytic method to favor the formation of one enantiomer. Biocatalytic separation of a racemic mixture is also a powerful technique.[10]

  • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers. This is commonly done by reacting the racemic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated salts yields the pure enantiomers.

  • Controlled Workup: During workup and purification, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, to prevent racemization of an already enantiopure or enriched product.

Frequently Asked Questions (FAQs)

Q: What are the "greenest" and most atom-economical routes for synthesizing profens like ibuprofen?

A: The BHC Company's synthesis of ibuprofen is a landmark example of green chemistry.[11] It reduced the number of steps from six to three compared to the original Boots synthesis. The BHC process starts with isobutylbenzene and reacts it with acetic anhydride using HF as a catalyst and solvent. The key steps are acylation, hydrogenation, and carbonylation. This route has a high atom economy, as the only major byproduct is water, and the HF is recycled.[4] Modern approaches continue to build on these principles, exploring biocatalysis and solvent-free conditions to further reduce environmental impact.[12][13]

Q: How can I best purify my crude 2-phenylalkanoic acid from unreacted starting materials and byproducts?

A: The purification strategy depends on the nature of the impurities.

  • For non-acidic impurities (e.g., unreacted aryl starting material): An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO3, NaOH). The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • For isomeric acidic impurities: If acid-base extraction is insufficient, recrystallization is the preferred method.[14] Choose a solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities have different solubility characteristics. Common solvents include hexane/ethyl acetate mixtures, toluene, or aqueous ethanol.

Q: What are the best analytical techniques for identifying and quantifying byproducts?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and identifying the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the product and any isolated byproducts. The presence of unexpected signals or altered integration values can indicate impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are superb for separating components of a mixture and identifying them based on their mass-to-charge ratio. They are also highly effective for quantifying the relative amounts of product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantitative analysis and for separating enantiomers when a chiral stationary phase is used.

Experimental Protocols

Protocol 1: Purification of Crude 2-(4-isobutylphenyl)propanoic Acid (Ibuprofen) by Acid-Base Extraction and Recrystallization

This protocol assumes the crude product contains neutral organic impurities and is designed to be a self-validating system.

Materials:

  • Crude ibuprofen

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • pH paper or meter

  • Separatory funnel, beakers, Erlenmeyer flask, Büchner funnel

Procedure:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in diethyl ether (50 mL) in a 250 mL separatory funnel.

  • Base Extraction: Add 1 M NaOH solution (30 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1 minute, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask. Repeat the extraction of the organic layer with another 20 mL portion of 1 M NaOH. Combine the aqueous extracts.

    • Causality: The basic NaOH deprotonates the acidic ibuprofen, forming the water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities remain in the ether layer.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of pure ibuprofen will form.

    • Validation: The formation of a precipitate upon acidification confirms the presence of the carboxylic acid.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold distilled water (2 x 10 mL).

  • Recrystallization: Transfer the filtered solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot hexane (start with ~20 mL) to dissolve the solid completely. If it does not dissolve, add more hot hexane dropwise. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15 minutes to maximize crystal formation.

    • Causality: Slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the solvent.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven or desiccator.

  • Confirmation: Determine the melting point of the dried solid. Pure racemic ibuprofen has a melting point of 75-78 °C.[4] A sharp melting point in this range indicates high purity.

References

  • CN105037139A - Preparation method for 2-phenylpropionic acid - Google P
  • Synthesis of 2,5-Furandicarboxylic Acid - Encyclopedia.pub. [Link]

  • Ibuprofen Synthesis | Synaptic - Central College. [Link]

  • CN101456808A - Method for preparing ibuprofen - Google P
  • Phenyl alkanoic acids - Wikipedia. [Link]

  • US4622421A - Phenylalkanoic acid derivatives and their use - Google P
  • Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length - PubMed Central. [Link]

  • (PDF) Ibuprofen: Synthesis, production and properties - ResearchGate. [Link]

  • Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach | Organic Process Research & Development - ACS Publications. [Link]

  • 1,2-Aryl and 1,2-Hydride Migration in Transition Metal Complex Catalyzed Diazo Decomposition. [Link]

  • DE102014006224A1 - Process for the preparation of 2-aryl-2-alkyl-malonic acids - Google P
  • US9598353B2 - Process for the racemization of α-amino acids - Google P
  • US4415751A - Process for preparing phenylalkanoic acids - Google P
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  • (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. [Link]

  • Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge - MDPI. [Link]

  • Co(ii), a catalyst for selective conversion of phenyl rings to carboxylic acid groups. [Link]

  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC - PubMed Central. [Link]

  • Synthesis of ibuprofen from benzene - The Science Snail. [Link]

  • The[15][16] migration of an alkyl, vinyl or aryl group to an adjacent electron-deficient center is a well-documented reaction. [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. [Link]

  • 1,2-rearrangement - Wikipedia. [Link]

  • (PDF) Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH. [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Biosynthesis of polyhydroxyalkanoates from vegetable oil under the co-expression of fadE and phaJ genes in Cupriavidus necator - PubMed. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

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  • Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems - MDPI. [Link]

  • The Decarboxylation of Malonic Acid Derivatives - DOKUMEN.PUB. [Link]

  • JP2017190316A - Method of purifying 2,5-furandicarboxylic acid - Google P
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  • Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Publishing. [Link]

  • Dual Catalysis Strategies in Photochemical Synthesis - PMC - NIH. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. [Link]

  • Radical aryl migration enables diversity-oriented synthesis of structurally diverse medium/macro- or bridged-rings - NIH. [Link]

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  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI. [Link]

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC - NIH. [Link]

  • Green methods for synthesis of various Heterocycles: Sustainable approach - International Journal of Chemical Studies. [Link]

  • FR2847579A1 - RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS - Google P

Sources

Optimization

Technical Support Center: Improving Peak Resolution of 3-Methyl-2-phenylpentanoic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 3-Methyl-2-phenylpentanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-Methyl-2-phenylpentanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal peak resolution. As the separation of enantiomers is a critical aspect of pharmaceutical and chemical analysis, this resource aims to equip you with the knowledge to overcome common challenges in your chromatographic experiments.[1][2]

The structure of 3-Methyl-2-phenylpentanoic acid presents a unique challenge for chiral separation due to its stereogenic centers.[3][4] This guide will delve into the nuances of method development and optimization to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the enantiomeric separation of 3-Methyl-2-phenylpentanoic acid.

Q1: Why am I observing poor resolution (Rs < 1.5) or complete co-elution of the enantiomers?

A1: Poor resolution is a common issue in chiral chromatography and can stem from several factors, primarily related to the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.

Causality: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the chiral stationary phase.[5] If the chosen CSP does not provide sufficient stereoselectivity for 3-Methyl-2-phenylpentanoic acid, the enantiomers will not be resolved. Similarly, the mobile phase composition plays a crucial role in modulating these interactions. An inappropriate mobile phase can either fail to facilitate the necessary chiral recognition or be too strong, causing the enantiomers to elute too quickly without sufficient interaction with the CSP.

Step-by-Step Troubleshooting Protocol:

  • Verify CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of acidic compounds like 3-Methyl-2-phenylpentanoic acid.[6] If you are using a different type of CSP and observing poor resolution, consider screening columns with different chiral selectors.

  • Optimize Mobile Phase Composition:

    • Normal Phase Mode: A typical mobile phase for normal-phase chromatography consists of a non-polar solvent like n-hexane or heptane and a polar modifier, such as isopropanol (IPA) or ethanol.[7][8] The percentage of the polar modifier is a critical parameter.

      • Action: Systematically vary the percentage of the alcohol modifier. Start with a low percentage (e.g., 5% IPA in hexane) and gradually increase it. A lower percentage of the modifier generally leads to longer retention times and can improve resolution, but may also cause peak broadening.[2]

    • Mobile Phase Additives: For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase can significantly improve peak shape and resolution.[9][10]

      • Action: Introduce a low concentration of TFA (e.g., 0.1%) into your mobile phase. This helps to suppress the ionization of the carboxylic acid group, leading to more consistent interactions with the CSP.[11]

  • Evaluate Flow Rate: The flow rate of the mobile phase affects the time the analytes spend interacting with the stationary phase.

    • Action: Reduce the flow rate. A lower flow rate can enhance resolution by allowing more time for the enantiomers to interact with the CSP. A common starting point is 1.0 mL/min for a 4.6 mm I.D. column, which can be decreased to 0.5 mL/min for optimization.

  • Assess Temperature: Temperature can influence the thermodynamics of the chiral recognition process.

    • Action: Experiment with different column temperatures. Lowering the temperature often improves chiral resolution, although it may lead to longer analysis times and increased backpressure.[12][13] Conversely, in some cases, increasing the temperature can improve efficiency and resolution.[10] It's an unpredictable parameter that needs to be empirically tested.

Caption: Troubleshooting workflow for poor peak resolution.

Q2: My peaks are showing significant tailing. What could be the cause and how do I fix it?

A2: Peak tailing in the chromatography of acidic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Causality: For an acidic analyte like 3-Methyl-2-phenylpentanoic acid, peak tailing can arise from strong, undesirable interactions between the carboxyl group and active sites on the silica support of the CSP. This is particularly prevalent if the analyte is in an ionized state. The mobile phase pH and the presence of additives are key to controlling these interactions.

Step-by-Step Troubleshooting Protocol:

  • Incorporate an Acidic Modifier: The most effective way to address peak tailing for an acidic compound is to add a small amount of a stronger acid to the mobile phase.

    • Action: As mentioned previously, add 0.1% TFA or acetic acid to your mobile phase. This will ensure the analyte is in its neutral, protonated form, minimizing secondary ionic interactions.[9][11]

  • Column Conditioning: A new column or a column that has been stored for a period may require conditioning to ensure the stationary phase is fully equilibrated with the mobile phase.

    • Action: Flush the column with the mobile phase (including any additives) for at least 30-60 minutes at a low flow rate before starting your analysis.[14]

  • Check for Column Contamination: Over time, columns can become contaminated with strongly retained sample components, leading to poor peak shape.

    • Action: If the column has been used extensively, a washing procedure may be necessary. Always follow the manufacturer's guidelines for column washing. A common procedure for polysaccharide-based CSPs is to wash with a stronger solvent like 100% ethanol or isopropanol.[15]

Parameter Potential Issue Recommended Action
Mobile Phase Analyte ionizationAdd 0.1% TFA or Acetic Acid
Column Incomplete equilibrationCondition with mobile phase for 30-60 min
Column ContaminationWash with a strong solvent (e.g., 100% EtOH)

Caption: Summary of troubleshooting steps for peak tailing.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for separating 3-Methyl-2-phenylpentanoic acid enantiomers?

A: For initial method development, a polysaccharide-based chiral stationary phase is a strong candidate.[6] A good starting point for the mobile phase would be a mixture of n-hexane and isopropanol.[7]

Recommended Starting Conditions:

  • Column: Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm)

These conditions provide a solid baseline from which to optimize for better resolution or shorter analysis times.

Q: How does temperature affect the separation of these enantiomers?

A: Temperature is a complex parameter in chiral separations, and its effect can be unpredictable. Generally, lower temperatures lead to stronger interactions between the analyte and the CSP, which can increase retention and improve resolution.[12][13] However, this is not always the case, and sometimes a higher temperature can improve separation by altering the conformation of the chiral selector or improving mass transfer kinetics.[10] It is always recommended to empirically evaluate a range of temperatures (e.g., 15°C to 40°C) to determine the optimal condition for your specific separation.

G cluster_0 Temperature Effects on Chiral Separation A Decrease Temperature C Increased Retention A->C B Increase Temperature E Decreased Retention B->E F Potentially Improved Efficiency B->F D Potentially Improved Resolution C->D G May Decrease Resolution E->G

Caption: Influence of temperature on chiral separation parameters.

Q: Can I use reversed-phase chromatography for this separation?

A: While normal-phase chromatography is more common for the separation of many chiral compounds on polysaccharide-based CSPs, reversed-phase conditions can also be effective, particularly with modified polysaccharide phases designed for this purpose. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). YAKHAK HOEJI. Retrieved from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020-12-19). MDPI. Retrieved from [Link]

  • Trouble with chiral separations. (2020-05-20). Chromatography Today. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023-08-09). AnalyteGuru. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007-07-23). Česká a slovenská farmacie. Retrieved from [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Retrieved from [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]

  • How can I improve my chiral column resolution? (2014-09-17). ResearchGate. Retrieved from [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Chromatographic Science. Retrieved from [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from [Link]

  • Write down structure of the following compounds: 2-methyl-3-phenylpentanoic acid. Allen. Retrieved from [Link]

  • 3 μm Particle-Based Chiral Stationary Phases for the Fast and Efficient Resolution of Enantiomers. Chromatography Online. Retrieved from [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate. Retrieved from [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024-03-18). PMC - NIH. Retrieved from [Link]

  • How Does Temperature Affect Selectivity? LCGC International. Retrieved from [Link]

  • How to draw the structure for 3-methylpentanoic acid | Drawing Carboxylic Acids. (2020-07-03). YouTube. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. VTechWorks. Retrieved from [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Retrieved from [Link]

  • 3-Methyl-2-phenylpentanoic acid. PubChem - NIH. Retrieved from [Link]

  • 3-Methyl-2-phenylpentanoate. PubChem - NIH. Retrieved from [Link]

Sources

Troubleshooting

Addressing matrix effects in LC-MS/MS analysis of 3-Methyl-2-phenylpentanoic acid

Technical Support Center: LC-MS/MS Method Development & Troubleshooting Topic: Addressing Matrix Effects in the Analysis of 3-Methyl-2-phenylpentanoic Acid Analyte Class: Lipophilic Carboxylic Acids (Chiral) Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Method Development & Troubleshooting Topic: Addressing Matrix Effects in the Analysis of 3-Methyl-2-phenylpentanoic Acid Analyte Class: Lipophilic Carboxylic Acids (Chiral)

Executive Summary

3-Methyl-2-phenylpentanoic acid presents a classic bioanalytical challenge: it is a low-molecular-weight, lipophilic carboxylic acid. While it ionizes readily in Negative Electrospray Ionization (ESI-) , this mode is notoriously susceptible to ion suppression from endogenous phospholipids (lysophosphatidylcholines) in biological matrices like plasma or serum.

This guide moves beyond basic "dilute-and-shoot" protocols. It focuses on the mechanistic elimination of matrix effects through orthogonal sample preparation and chromatographic selectivity, ensuring your method meets FDA/EMA validation standards.

Module 1: Diagnostic Workflow

How do I confirm that matrix effects (ME) are the source of my poor sensitivity or reproducibility?

Before optimizing, you must quantify the problem. Do not rely on visual inspection of the baseline alone. Use the Post-Column Infusion method for a qualitative snapshot and the Matuszewski Protocol for quantitative assessment.

Visualizing the Suppression Zone

The most effective diagnostic is to infuse the analyte continuously while injecting a blank matrix extract.

PostColumnInfusion Pump LC Pump (Mobile Phase Gradient) Injector Injector (Blank Plasma Extract) Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Data Result: Drops in baseline = Suppression Peaks in baseline = Enhancement MS->Data

Figure 1: Post-Column Infusion setup. Dips in the steady-state signal indicate elution times where matrix components suppress ionization.

Module 2: Quantitative Assessment (FAQ)

Q: How do I calculate the Matrix Factor (MF) according to regulatory standards?

A: You must follow the Matuszewski method (Post-extraction spike).[1] This differentiates "Recovery" (extraction efficiency) from "Matrix Effect" (ionization efficiency).

Protocol: Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the supernatant.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

Parameter Formula Interpretation

| Matrix Effect (ME%) |


 | < 100%: Suppression> 100%: Enhancement |
| Recovery (RE%)  | 

| Efficiency of the extraction step itself. | | Process Efficiency |

| Overall method yield. |

Target: An IS-normalized Matrix Factor (MF) with a CV < 15% across 6 different lots of matrix (including lipemic/hemolyzed) is required for validation [1].[2][3]

Module 3: Sample Preparation Optimization

The "Protein Precipitation" Trap.

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see suppression. Why?

A: PPT removes proteins but leaves phospholipids (PLs) in the supernatant. 3-Methyl-2-phenylpentanoic acid is lipophilic (LogP ~3.3); it co-extracts with these lipids. In ESI(-), phospholipids compete for the negative charge on the droplet surface, causing massive signal loss.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .

Step-by-Step LLE Protocol for 3-Methyl-2-phenylpentanoic Acid

Rationale: This analyte is acidic (pKa ~4.8). Acidifying the matrix suppresses ionization, making it neutral and highly soluble in organic solvents, while leaving zwitterionic phospholipids behind in the aqueous phase.

  • Aliquot: 50 µL Plasma/Serum.

  • IS Addition: Add 10 µL Deuterated IS (e.g., d5-3-methyl-2-phenylpentanoic acid).

  • Acidification: Add 10 µL 1.0 M Formic Acid . (Crucial: Lowers pH < 3 to ensure analyte is uncharged).

  • Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

    • Note: MTBE provides a cleaner upper layer and easier freezing separation.

  • Agitation: Vortex 5 mins; Centrifuge 5 mins @ 10,000 rpm.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath. Pour off the organic (top) layer.

  • Dry: Evaporate to dryness under N2 at 40°C.

  • Reconstitute: 100 µL Mobile Phase (e.g., 50:50 MeOH:H2O).

SamplePrep Start Start: Plasma Sample Decision Is Sensitivity Sufficient? Start->Decision PPT Protein Precipitation (PPT) Cheap, Fast, but Dirty Decision->PPT Yes (High conc.) LLE Liquid-Liquid Extraction (LLE) *Recommended* Removes Phospholipids Decision->LLE No (Trace analysis) High Matrix Effect Risk High Matrix Effect Risk PPT->High Matrix Effect Risk Acidify Matrix (pH < 3) Acidify Matrix (pH < 3) LLE->Acidify Matrix (pH < 3) SPE Solid Phase Extraction (SPE) MAX (Mixed-mode Anion Exchange) Extract with MTBE Extract with MTBE Acidify Matrix (pH < 3)->Extract with MTBE Clean Extract (No PLs) Clean Extract (No PLs) Extract with MTBE->Clean Extract (No PLs)

Figure 2: Decision tree for sample preparation. LLE is the gold standard for lipophilic acids.

Module 4: Chromatographic Resolution

Separating the Signal from the Noise.

Q: My analyte elutes with the solvent front or in the phospholipid tail. How do I shift it?

A: You must leverage the hydrophobic phenyl ring and the acidic tail.

  • Column Choice:

    • C18: Standard, but may not resolve from lipids if the gradient is steep.

    • Phenyl-Hexyl: Superior Choice. The pi-pi interaction with the phenyl ring of 3-Methyl-2-phenylpentanoic acid provides alternative selectivity, often separating it from aliphatic phospholipids [2].

  • Mobile Phase pH:

    • Use 0.1% Formic Acid or Ammonium Acetate (pH 5) in both water and methanol.

    • Why? Even in Negative mode, keeping the pH slightly acidic/neutral during chromatography improves peak shape for carboxylic acids. High pH (pH > 8) ensures full ionization but may cause peak broadening on generic C18 columns.

  • Gradient Strategy:

    • Phospholipids usually elute at high % Organic (e.g., >90% B).

    • Ensure your analyte elutes before the gradient ramps to 95% B, or hold the gradient at 95% B for 2 minutes to wash the column after the analyte elutes.

Module 5: Internal Standards & Calibration

Q: Can I use Valproic Acid or a structural analog as an Internal Standard?

A: No. For regulated bioanalysis, analog Internal Standards do not perfectly track matrix effects because they do not co-elute perfectly with the analyte. If a phospholipid peak suppresses the analyte at 2.5 min, but the analog elutes at 2.8 min, the suppression is not compensated.

  • Requirement: You must use a Stable Isotope Labeled IS (SIL-IS), such as 3-Methyl-2-phenylpentanoic acid-d5 or -13C6 .

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 3-Methyl-2-phenylpentanoic Acid

Welcome to the technical support center dedicated to addressing the formulation challenges associated with 3-Methyl-2-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the formulation challenges associated with 3-Methyl-2-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. We will explore the root causes of this compound's poor solubility and provide practical, step-by-step troubleshooting guides and frequently asked questions to help you achieve successful experimental outcomes.

Understanding the Challenge: Physicochemical Properties

3-Methyl-2-phenylpentanoic acid is a carboxylic acid with a molecular structure that presents a classic solubility challenge. The presence of a phenyl ring and a branched alkyl chain contributes to its lipophilic nature, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation. Its properties, summarized below, indicate a high tendency to favor non-polar environments over aqueous media.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂[1]
Molecular Weight192.25 g/mol [1]
XLogP33.3[1][2]
Hydrogen Bond Donor Count1[1][2]
Hydrogen Bond Acceptor Count2[1][2]
  • XLogP3 : An estimated logarithm of the octanol/water partition coefficient. A value >3 indicates high lipophilicity and predicts poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Methyl-2-phenylpentanoic acid so poorly soluble in aqueous buffers at neutral pH?

A: The poor solubility is a direct result of its molecular structure. The compound has a significant non-polar character due to the phenyl ring and the C5 alkyl chain, which outweighs the hydrophilic nature of the single carboxylic acid group. At neutral pH, the carboxylic acid is predominantly in its protonated, un-ionized form (-COOH). This uncharged state is less interactive with polar water molecules, leading to very low aqueous solubility.

Q2: How would 3-Methyl-2-phenylpentanoic acid be classified under the Biopharmaceutics Classification System (BCS)?

A: Given its high lipophilicity (XLogP3 of 3.3) and likely poor aqueous solubility, 3-Methyl-2-phenylpentanoic acid would most probably be classified as a BCS Class II or Class IV compound.[3]

  • BCS Class II: Low Solubility, High Permeability. These compounds are well-absorbed if their dissolution rate can be enhanced.[3]

  • BCS Class IV: Low Solubility, Low Permeability. These are the most challenging compounds, requiring strategies to improve both solubility and membrane permeation.[3] Determining its exact classification would require experimental permeability data (e.g., from a Caco-2 cell assay).

Q3: What are the primary consequences of this poor solubility in my experiments?

A: Poor solubility can lead to several critical issues in both research and development settings:

  • Low Oral Bioavailability: In preclinical studies, the compound may fail to dissolve adequately in gastrointestinal fluids, leading to poor absorption and low exposure in the bloodstream.[3][4]

  • Inconsistent Therapeutic Outcomes: Inconsistent dissolution can lead to high variability in absorption between subjects, making it difficult to establish a reliable dose-response relationship.[3]

  • Precipitation in Assays: The compound may precipitate out of solution in aqueous-based in vitro assays (e.g., cell culture media), leading to inaccurate and unreliable data.

  • Challenges in Formulation: Developing a stable and effective dosage form, whether for oral or parenteral administration, becomes a significant hurdle.[5]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are facing solubility issues with 3-Methyl-2-phenylpentanoic acid, this guide provides a logical progression of techniques to try, from simple adjustments to more advanced formulation strategies.

Solubility_Workflow cluster_0 Initial Problem cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome Start Compound precipitates in aqueous buffer pH_Adjust Strategy 1: pH Adjustment (Can pH be modified?) Start->pH_Adjust Cosolvent Strategy 2: Co-solvents (Is an organic solvent tolerable?) pH_Adjust->Cosolvent No Success Solubilized Compound pH_Adjust->Success Yes Salt Strategy 3: Salt Formation Cosolvent->Salt No Cosolvent->Success Yes Excipients Strategy 4: Complexation (e.g., Cyclodextrins) Salt->Excipients Salt->Success Dispersion Strategy 5: Solid Dispersions Excipients->Dispersion Excipients->Success Dispersion->Success

Caption: Decision tree for selecting a solubility enhancement strategy.

Issue 1: Compound fails to dissolve in a standard aqueous buffer (e.g., PBS pH 7.4).
Solution A: pH Adjustment (Ionization)

Causality: As a carboxylic acid, 3-Methyl-2-phenylpentanoic acid can be deprotonated to form a carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water. The key is to raise the pH of the solution above the compound's pKa. While the exact pKa is not published, for most carboxylic acids it lies between 4 and 5. By increasing the pH to 2 units above the pKa, you can ensure >99% of the compound is in its soluble, ionized form. Most drug molecules are weak acids or bases, making pH modification a viable strategy.[6]

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, borate buffers for pH 9-10).

  • Add Excess Compound: Add an excess amount of 3-Methyl-2-phenylpentanoic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the buffer pH. You should observe a significant increase in solubility as the pH rises.

pH_Solubility cluster_0 Low pH (e.g., < pKa) cluster_1 High pH (e.g., > pKa) Protonated R-COOH (Lipophilic, Insoluble) Deprotonated R-COO⁻ + H⁺ (Hydrophilic, Soluble) Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH

Caption: Equilibrium of 3-Methyl-2-phenylpentanoic acid at different pH values.

Solution B: Co-solvency

Causality: If pH modification is not suitable for your experimental system (e.g., it affects cell viability), using a water-miscible organic solvent (co-solvent) is the next logical step. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.

Common Co-solvents for Preclinical Formulations:

Co-solventProperties & Considerations
DMSO (Dimethyl sulfoxide)Excellent solubilizing power. Can be toxic to cells at >0.5% v/v. Use with caution.
Ethanol Widely used, less toxic than DMSO. Can cause protein precipitation at high concentrations.
PEG 400 (Polyethylene glycol 400)Low toxicity, commonly used in oral and parenteral formulations. Can be viscous.
Propylene Glycol Good safety profile. Less viscous than PEG 400.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Dissolve a high concentration of 3-Methyl-2-phenylpentanoic acid in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Create Dilutions: Prepare a series of aqueous buffer/co-solvent mixtures (e.g., 1%, 5%, 10%, 20% v/v co-solvent in your primary buffer).

  • Spike and Observe: Add a small volume of your stock solution to each co-solvent mixture to achieve your desired final concentration. Vortex immediately and observe for any precipitation.

  • Incubate and Check: Let the solutions stand at the experimental temperature for a few hours and check again for any delayed precipitation (crashing out). The lowest percentage of co-solvent that keeps your compound in solution is the optimal choice.

Issue 2: Advanced Strategies are Required (pH/Co-solvents are insufficient or not viable).
Solution C: Salt Formation

Causality: Creating a salt of a poorly soluble acidic drug is one of the most effective and widely used methods to increase its aqueous solubility and dissolution rate.[7] By reacting the carboxylic acid with a suitable base, you form a salt that readily dissociates in water into the soluble carboxylate anion and the counter-ion cation. This approach can increase solubility by several orders of magnitude.

Common Counter-ions (Bases) for Salt Formation:

BaseSalt TypeConsiderations
Sodium Hydroxide (NaOH) Sodium SaltStrong base, forms highly soluble salts. May result in a highly alkaline pH.
Potassium Hydroxide (KOH) Potassium SaltSimilar to sodium salts.
Tromethamine (Tris) Tromethamine SaltOrganic amine, weaker base. Often used in parenteral formulations.
Meglumine Meglumine SaltOrganic amino sugar, provides good stability and solubility enhancement.[8]

Experimental Protocol: Proof-of-Concept Salt Formation

  • Molar Calculation: Calculate the molar amount of 3-Methyl-2-phenylpentanoic acid you wish to dissolve.

  • Dissolve Acid: Suspend the acid in purified water.

  • Titrate with Base: Slowly add a stoichiometric equivalent (1:1 molar ratio) of a base solution (e.g., 1 M NaOH) while stirring.

  • Observe Dissolution: As the base is added, the suspended solid should dissolve as the salt is formed. Gentle warming may be required.

  • Final pH Check: After complete dissolution, check the pH of the solution. It should be in the neutral to slightly basic range. Adjust if necessary.

  • Stability Check: Store the salt solution at various conditions (e.g., 4°C, room temperature) to check for precipitation over time, which could indicate instability or conversion back to the free acid.[9]

Solution D: Formulation with Excipients (e.g., Cyclodextrins)

Causality: If covalent modification is not an option, non-covalent complexation with formulation excipients can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the non-polar part (the phenyl group) of your compound, forming an "inclusion complex" where the new host-guest entity has a much-improved aqueous solubility.

Experimental Protocol: Cyclodextrin Screening

  • Select Cyclodextrins: Obtain different types of cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high water solubility and low toxicity.

  • Phase Solubility Study: Prepare aqueous solutions of increasing cyclodextrin concentration (e.g., 0 to 20% w/v).

  • Equilibrate: Add an excess of 3-Methyl-2-phenylpentanoic acid to each solution and equilibrate as described in the pH-solubility protocol.

  • Quantify and Plot: Quantify the amount of dissolved compound in the supernatant and plot it against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

References

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. [Link]

  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Scientific Research Publishing. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • 3-Methyl-2-phenylpentanoic acid. PubChem, National Institutes of Health. [Link]

  • Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447). FooDB. [Link]

  • 3-Methyl-3-phenylpentanoic acid. PubChem, National Institutes of Health. [Link]

  • 3-Methyl-2-phenylpentanoate. PubChem, National Institutes of Health. [Link]

  • (2S,3R)-3-methyl-2-phenylpentanoic acid. PubChem, National Institutes of Health. [Link]

  • 3-Methyl-2-propylpentanoic acid. PubChem, National Institutes of Health. [Link]

  • 3-Methyl-5-phenylpentanoic acid. PubChem, National Institutes of Health. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. [Link]

  • Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids. PubMed. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC, National Institutes of Health. [Link]

  • Challenges and opportunities in oral delivery of poorly water-soluble drugs. ResearchGate. [Link]

  • Phenyl alkanoic acids. Wikipedia. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC, National Institutes of Health. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]

  • Phenyl and Benzoic Alkanoic Acids. Cyberlipid. [Link]

  • Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC, National Institutes of Health. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Phenyl-terminated fatty acids in seeds of various aroids. PubMed. [Link]

Sources

Troubleshooting

Technical Support Guide: Stereochemical Integrity of 3-Methyl-2-phenylpentanoic Acid

Introduction: The "Alpha-Phenyl" Challenge You are likely accessing this guide because you have observed a degradation in diastereomeric ratio (dr) or enantiomeric excess (ee) during the synthesis or isolation of 3-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Alpha-Phenyl" Challenge

You are likely accessing this guide because you have observed a degradation in diastereomeric ratio (dr) or enantiomeric excess (ee) during the synthesis or isolation of 3-Methyl-2-phenylpentanoic acid .

This molecule presents a specific stereochemical challenge: the C2 position (alpha to the carboxyl group) is doubly activated by both the carbonyl and the phenyl ring. This makes the C2-proton significantly more acidic (


 in DMSO) than a standard alkyl carboxylic acid (

). Consequently, this center is highly prone to epimerization via enolization under even mild basic or acidic conditions, particularly when the carboxylate is activated for coupling.

This guide provides a mechanistic breakdown, a robust synthetic protocol using Evans auxiliary chemistry, and downstream handling rules to preserve stereochemical integrity.

Module 1: The Mechanism of Failure

Before troubleshooting, you must understand the root cause. The loss of optical purity in


-phenyl acids is almost exclusively due to keto-enol tautomerism .
The Enolization Pathway

When the alpha-proton is removed, the resulting enolate is planar and achiral. Reprotonation can occur from either face, leading to a racemic mixture at the C2 center.

EnolizationMechanism S_Enantiomer Target (2S)-Isomer (Chiral) Transition Planar Enolate/Enol (Achiral Intermediate) S_Enantiomer->Transition Deprotonation (Base/Heat) Transition->S_Enantiomer Protonation (Face A) R_Enantiomer Epimer (2R)-Isomer (Undesired) Transition->R_Enantiomer Protonation (Face B) R_Enantiomer->Transition Re-equilibration

Figure 1: The mechanism of epimerization at the C2 position. Once the planar enolate forms, stereochemical information at C2 is lost.

Common Triggers
  • Thermal Stress: Distillation of the free acid above 120°C.

  • Activation: Converting the acid to an acid chloride (

    
    ) creates a highly acidic species that rapidly forms a ketene  or oxazolone  intermediate, both of which are racemization highways.
    
  • Basic Workup: Prolonged exposure to NaOH/KOH, especially if residual organic solvents are present (phase transfer conditions).

Module 2: Synthetic Protocol (The Evans Solution)

To set the stereochemistry at C2 reliably, we recommend the Evans Auxiliary method. This approach uses steric bulk to force the formation of a specific enolate geometry (Z-enolate) and directs the electrophile to a single face.

Recommended Workflow

Substrate: N-Phenylacetyl-4-benzyl-2-oxazolidinone. Electrophile: 2-Iodobutane (sec-butyl iodide). Note on C3: 2-Iodobutane is chiral. If used as a racemate, you will obtain a mixture of diastereomers at C3. For high precision, use enantiopure 2-iodobutane or separate diastereomers post-alkylation.

EvansWorkflow Start Start: N-Phenylacetyl Oxazolidinone Deprot Step 1: Deprotonation (NaHMDS, -78°C, THF) Forms Z-Enolate Start->Deprot Alkylation Step 2: Alkylation Add 2-Iodobutane (-78°C to -20°C) Deprot->Alkylation Steric Shielding Quench Step 3: Quench Acetic Acid/THF (Low Temp) Alkylation->Quench Hydrolysis Step 4: Hydrolysis LiOH/H2O2 (0°C) Quench->Hydrolysis Cleave Auxiliary Product Final Product: 3-Methyl-2-phenylpentanoic acid (High dr at C2) Hydrolysis->Product

Figure 2: Validated workflow for stereoselective alkylation.[1]

Critical Reagent Selection

The choice of base is critical to prevent "internal" proton transfer during the reaction.

Base ReagentpKa (conj. acid)RecommendationNotes
NaHMDS ~26Highly Recommended Sodium counter-ion often provides tighter chelation in Evans enolates than Lithium.
LDA ~36Recommended Standard choice, but can be too basic; ensure strict -78°C control.
KHMDS ~26Avoid Potassium enolates are looser and more reactive, leading to lower diastereoselectivity (dr).
NaH ~35Strictly Avoid Heterogeneous reaction; poor control over enolate geometry; high risk of racemization.

Module 3: Downstream Handling (The Danger Zone)

You have successfully synthesized the chiral acid. Now you must couple it or isolate it. This is where 60% of users lose their ee.

FAQ: Coupling the Acid

Q: Can I make the acid chloride to couple with my amine? A: NO. Converting an


-phenyl acid to an acid chloride (using 

or Oxalyl Chloride) massively increases the acidity of the

-proton. In the presence of even a weak base (like triethylamine), it will form a ketene or oxazolone , instantly racemizing the material.

Q: What coupling reagents should I use? A: Use "proton-safe" coupling agents that activate the carboxylic acid without generating highly acidic intermediates.

MethodRisk LevelProtocol Notes
Acid Chloride Critical Do not use. Ketene formation is inevitable.
EDC / HOBt LowStandard peptide coupling conditions. HOBt suppresses racemization.
HATU / HOAt Very LowBest for hindered amines. Fast reaction times minimize exposure to base.
Mixed Anhydride Moderate(Isobutyl chloroformate). Keep strictly at -15°C. Warm-up causes disproportionation and racemization.
FAQ: Workup & Isolation

Q: My crude NMR showed one isomer, but after flash column, it's a mix. Why? A: Silica gel is slightly acidic. If your compound was retained on the column for a long time in a solvent like ethyl acetate (which can contain traces of acetic acid or ethanol), epimerization occurred.

  • Fix: Add 1% Triethylamine to your eluent to neutralize the silica, OR perform a rapid filtration instead of a long column.

Module 4: Analysis

To validate your process, you must distinguish between the C2 epimers and the C3 diastereomers.

Recommended Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : IPA (90:10 to 98:2) with 0.1% TFA .

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks. Without it, the acid tailing will obscure the enantiomers.

  • Detection: UV at 210 nm (Phenyl chromophore).

Alternative: NMR Shift Reagent

  • Mix the acid with (R)- or (S)-

    
    -methylbenzylamine.
    
  • Analyze 1H NMR (Methyl region). The diastereomeric salt formation will split the methyl doublets, allowing calculation of dr.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society.[2][3] Link

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[2][3] Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • PubChem. (n.d.).[4][5] 3-Methyl-2-phenylpentanoic acid Compound Summary. Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-2-phenylpentanoic Acid

Welcome to the technical support center for the synthesis of 3-Methyl-2-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and reproducible process. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction to the Synthesis of 3-Methyl-2-phenylpentanoic Acid

3-Methyl-2-phenylpentanoic acid is a valuable building block in pharmaceutical development. Its synthesis typically involves the alkylation of a phenylacetic acid derivative. While seemingly straightforward on a lab scale, scaling up this process introduces challenges related to reaction control, diastereoselectivity, impurity profiling, and purification. This guide will address these critical aspects to facilitate a smooth transition from benchtop to pilot plant or manufacturing scale.

A common and industrially relevant approach to synthesizing 2-arylpropionic acids, the class of compounds to which our target molecule belongs, often starts from a benzyl halide.[1] This is converted to phenylacetonitrile, which is then hydrolyzed to phenylacetic acid.[2][3] The phenylacetic acid or its ester is then alkylated to introduce the desired substituent at the alpha-position.

Core Synthesis Workflow and Key Control Points

The following diagram illustrates a general workflow for the synthesis of 3-Methyl-2-phenylpentanoic acid, highlighting critical control points that are essential for successful scale-up.

Synthesis Workflow General Synthesis Workflow for 3-Methyl-2-phenylpentanoic Acid cluster_0 Part 1: Phenylacetic Acid Synthesis cluster_1 Part 2: Alkylation and Final Product Formation cluster_2 Quality Control Benzyl_Chloride Benzyl Chloride Phenylacetonitrile_Formation Phenylacetonitrile Formation (Kolbe Nitrile Synthesis) Benzyl_Chloride->Phenylacetonitrile_Formation NaCN, EtOH/H2O Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile_Formation->Phenylacetonitrile Hydrolysis Hydrolysis Phenylacetonitrile->Hydrolysis H2SO4 or HCl Phenylacetic_Acid Phenylacetic Acid Hydrolysis->Phenylacetic_Acid Esterification Esterification (Optional) Phenylacetic_Acid->Esterification ROH, H+ Phenylacetic_Acid_Ester Phenylacetic Acid Ester Esterification->Phenylacetic_Acid_Ester Alkylation Diastereoselective Alkylation Phenylacetic_Acid_Ester->Alkylation 1. Base (e.g., LDA) 2. Alkylating Agent Alkylated_Ester Alkylated Ester Intermediate Alkylation->Alkylated_Ester Saponification Saponification Alkylated_Ester->Saponification 1. Base (e.g., KOH) 2. Acid Workup Final_Product 3-Methyl-2-phenylpentanoic acid Saponification->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification Analysis Analysis (NMR, HPLC, MS) Purification->Analysis

Caption: A general two-part synthetic workflow for 3-Methyl-2-phenylpentanoic acid with key quality control steps.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Part 1: Phenylacetic Acid Synthesis

Q1: My Phenylacetonitrile synthesis from Benzyl Chloride is giving low yields. What are the common causes?

A1: Low yields in the Kolbe nitrile synthesis can often be attributed to several factors when scaling up:

  • Incomplete Reaction: The reaction of benzyl chloride with sodium cyanide is typically biphasic. Insufficient agitation can lead to poor mass transfer between the aqueous and organic phases, resulting in an incomplete reaction. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.

  • Side Reactions: Benzyl chloride can undergo hydrolysis to benzyl alcohol, especially if the reaction temperature is too high or the reaction time is excessively long. The formation of dibenzyl ether is another common side reaction. Monitor the reaction progress by TLC or GC to avoid prolonged reaction times.

  • Purification Losses: During workup, ensure efficient extraction of the phenylacetonitrile. Emulsion formation can be an issue; if this occurs, the addition of brine can help to break the emulsion. When distilling the crude product, ensure your vacuum is stable to avoid bumping and loss of product.[2]

Q2: The hydrolysis of Phenylacetonitrile to Phenylacetic Acid is sluggish or incomplete. How can I improve this?

A2: The hydrolysis of nitriles to carboxylic acids can be challenging. Here are some key considerations:

  • Choice of Acid: While both sulfuric and hydrochloric acid can be used, sulfuric acid often requires more vigorous conditions.[4] Hydrolysis with hydrochloric acid can sometimes be cleaner.[5]

  • Reaction Temperature and Time: This hydrolysis typically requires elevated temperatures and prolonged reaction times.[4] It is crucial to monitor the reaction to completion to avoid isolating unreacted nitrile, which can complicate purification.

  • Phase Transfer Catalysis: For large-scale reactions, using a phase transfer catalyst can sometimes improve the reaction rate and yield by facilitating the interaction between the aqueous acid and the organic nitrile.

  • Near-Critical Water Hydrolysis: A greener alternative for large-scale production is non-catalytic hydrolysis in near-critical water, which can offer high purity and yield without the need for acid or base catalysts, thus simplifying waste disposal.[3]

ParameterConventional Acid HydrolysisNear-Critical Water Hydrolysis
Catalyst Strong Acid (e.g., H₂SO₄, HCl)None
Temperature 100-150 °C240-310 °C
Pressure AtmosphericHigh Pressure
Waste Stream Acidic wastePrimarily water
Yield Good to ExcellentHigh

Table 1: Comparison of Hydrolysis Methods for Phenylacetonitrile.

Part 2: Alkylation and Final Product Formation

Q3: I am observing poor diastereoselectivity in the alkylation step. How can I control the stereochemistry?

A3: Achieving high diastereoselectivity is a critical challenge in the synthesis of 3-Methyl-2-phenylpentanoic acid. The two chiral centers are formed during the alkylation step.

  • Use of Chiral Auxiliaries: A reliable method to control stereochemistry is the use of a chiral auxiliary. Evans oxazolidinones are commonly employed for this purpose.[6] The phenylacetic acid is first coupled to the chiral auxiliary. The subsequent alkylation proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. The auxiliary is then cleaved to yield the desired enantiomer of the product.[7]

  • Chiral Lithium Amides: An alternative approach involves the use of chiral lithium amides as non-covalent stereodirecting agents.[6] This method avoids the need to attach and remove a chiral auxiliary, making the process more atom-economical.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the diastereoselectivity. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often used to generate the enolate. The reaction is typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity.

Q4: The alkylation reaction is not going to completion, and I am recovering starting material. What could be the issue?

A4: Incomplete alkylation can be due to several factors:

  • Insufficient Deprotonation: The alpha-proton of the phenylacetic acid derivative must be completely removed to form the enolate. Ensure you are using a sufficient excess of a strong base. The pKa of the alpha-proton will be influenced by the ester group used.

  • Inactive Alkylating Agent: The alkylating agent (e.g., 2-bromobutane or a related electrophile) may have degraded. It is advisable to use a freshly opened bottle or to purify the reagent before use.

  • Steric Hindrance: Significant steric hindrance in either the substrate or the alkylating agent can slow down the reaction rate. In such cases, longer reaction times or higher temperatures may be necessary, but this could negatively impact diastereoselectivity.

Q5: I am struggling with the purification of the final product. What are the best methods?

A5: Purification is a critical step for obtaining a high-purity active pharmaceutical ingredient (API).

  • Crystallization: Crystallization is often the most effective method for purifying the final carboxylic acid on a large scale. The choice of solvent system is crucial and may require some screening. A mixture of a solvent in which the product is soluble and an anti-solvent in which it is insoluble is often effective.

  • Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography can be used.[8] However, this method is often not economically viable for large-scale production.

  • Impurity Profiling: It is essential to identify the major impurities in your crude product.[9] Common impurities can include unreacted starting material, diastereomers, and byproducts from side reactions. Understanding the impurity profile will help in designing an effective purification strategy.

General Troubleshooting

Q6: I am observing the formation of unexpected byproducts. What are some common side reactions to be aware of?

A6: Several side reactions can occur during this synthesis:

  • Dialkylation: The addition of a second alkyl group at the alpha-position can occur if a large excess of the alkylating agent is used or if the enolate is not quenched appropriately.

  • Racemization: The stereocenter at the alpha-position can be prone to racemization, especially under harsh basic or acidic conditions during workup or purification.[10] It is important to control the pH and temperature throughout the process.

  • Elimination Reactions: If the alkylating agent has a leaving group on a carbon with an adjacent proton, elimination reactions can compete with the desired substitution.

Q7: How can I monitor the progress of my reactions effectively during scale-up?

A7: In-process controls (IPCs) are crucial for successful scale-up.

  • Chromatographic Methods: Thin-layer chromatography (TLC) is a quick and easy way to monitor reaction progress on a qualitative level. For more quantitative analysis, High-Performance Liquid Chmatography (HPLC) and Gas Chromatography (GC) are the preferred methods.

  • Spectroscopic Methods: For certain reactions, in-situ monitoring using techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information about the consumption of reactants and the formation of products.

Experimental Protocols

Protocol 1: Synthesis of Phenylacetic Acid via Phenylacetonitrile
  • Phenylacetonitrile Formation: In a well-ventilated fume hood, dissolve sodium cyanide in water in a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. In a separate container, prepare a solution of benzyl chloride in ethanol.[2]

  • Slowly add the benzyl chloride solution to the stirred sodium cyanide solution. An exothermic reaction will occur; maintain the temperature with a cooling bath.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • Extract the filtrate with an appropriate organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude phenylacetonitrile by vacuum distillation.

  • Hydrolysis to Phenylacetic Acid:

    • In a reaction vessel, combine the purified phenylacetonitrile with a mixture of sulfuric acid and water.[4]

    • Heat the mixture to reflux with vigorous stirring for 3-5 hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the phenylacetic acid.

    • Filter the solid, wash it thoroughly with cold water, and dry it.

    • Recrystallize the crude phenylacetic acid from a suitable solvent system (e.g., water or a mixture of water and ethanol) to obtain the purified product.

Protocol 2: Diastereoselective Alkylation of Phenylacetic Acid Ester
  • Esterification: Convert phenylacetic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).

  • Enolate Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve the phenylacetic acid ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the stirred solution.

  • Alkylation: After stirring for a period to ensure complete enolate formation, slowly add the alkylating agent (e.g., 2-bromobutane).

  • Allow the reaction to proceed at -78 °C for several hours, monitoring the progress by TLC or HPLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Saponification and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude ester in a mixture of ethanol and an aqueous solution of potassium hydroxide.

    • Heat the mixture to reflux until the saponification is complete.

    • Cool the reaction mixture and wash with a non-polar solvent to remove any non-acidic impurities.

    • Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the 3-Methyl-2-phenylpentanoic acid.

    • Filter the solid, wash with cold water, and dry.

    • Purify the final product by crystallization.

Visualization of Key Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting low yield in the alkylation step.

Troubleshooting Alkylation Troubleshooting Low Yield in Alkylation Low_Yield Low Yield in Alkylation Step Check_Starting_Material Check Purity of Starting Material and Alkylating Agent Low_Yield->Check_Starting_Material Check_Reaction_Conditions Review Reaction Conditions Low_Yield->Check_Reaction_Conditions Purify_Reagents Purify Reagents Check_Starting_Material->Purify_Reagents Impure Incomplete_Deprotonation Incomplete Deprotonation? Check_Reaction_Conditions->Incomplete_Deprotonation Side_Reactions Significant Side Reactions? Check_Reaction_Conditions->Side_Reactions Increase_Base Increase Equivalents of Base Incomplete_Deprotonation->Increase_Base Yes Optimize_Temp_Time Optimize Temperature and Time Side_Reactions->Optimize_Temp_Time Yes Analyze_Byproducts Analyze Byproducts (GC-MS, LC-MS) Side_Reactions->Analyze_Byproducts Yes

Caption: A decision tree for troubleshooting low yields in the alkylation step.

References

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers. Retrieved February 8, 2026, from [Link]

  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. (n.d.). Google Patents.
  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). Human Journals. Retrieved February 8, 2026, from [Link]

  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.). Google Patents.
  • Process for the preparation of phenylacetic acid derivatives and intermediate products. (n.d.). Google Patents.
  • SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. (n.d.). An-Najah Staff. Retrieved February 8, 2026, from [Link]

  • Preparation method of phenylacetic acid. (n.d.). Google Patents.
  • phenylacetic acid. (n.d.). Organic Syntheses. Retrieved February 8, 2026, from [Link]

  • 3-Methyl-2-phenylpentanoic acid | C12H16O2. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing. (2015). PubMed. Retrieved February 8, 2026, from [Link]

  • 3-methylpentanoic acid. (n.d.). Organic Syntheses. Retrieved February 8, 2026, from [Link]

  • Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. (2010). PMC. Retrieved February 8, 2026, from [Link]

  • Evaluating Impurities in Drugs (Part II of III). (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Preparing Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC. Retrieved February 8, 2026, from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (n.d.). Hungarian Journal of Industry and Chemistry. Retrieved February 8, 2026, from [Link]

  • Continuous flow synthesis of ibuprofen. (n.d.). Google Patents.
  • Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. Retrieved February 8, 2026, from [Link]

  • Chiral Inversion of 2-arylpropionic Acid Non-Steroidal Anti-Inflammatory drugs--II. Racemization and Hydrolysis of (R)- And (S)-ibuprofen-CoA Thioesters. (1991). PubMed. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting

Method development for challenging separations of phenylalkanoic acids

Current Status: Operational | Topic: Method Development & Troubleshooting Ticket ID: PAA-SEP-001 Welcome to the Advanced Separation Science Support Hub. Your Mission: You are dealing with phenylalkanoic acids (e.g., Ibup...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Method Development & Troubleshooting
Ticket ID: PAA-SEP-001

Welcome to the Advanced Separation Science Support Hub.

Your Mission: You are dealing with phenylalkanoic acids (e.g., Ibuprofen, Naproxen, Ketoprofen, Fenoprofen). These are structurally deceptive: simple hydrophobic tails attached to a polar, ionizable carboxylic acid head. This duality creates the "perfect storm" for chromatographic issues: peak tailing, pH sensitivity, and difficult enantiomeric resolution.

This guide is not a textbook. It is a Tier 3 Troubleshooting Protocol designed to unblock your experiments immediately.

Part 1: The Achiral Foundation (RP-HPLC)

Before attempting chiral separation, you must master the achiral purity profile. The carboxylic acid moiety is your primary antagonist here.

Q1: Why are my peaks tailing severely (As > 1.5) on C18 columns?

The Diagnosis: This is classic Secondary Silanol Interaction . Phenylalkanoic acids have a pKa range of 3.5 – 4.5 [1]. At neutral pH, the carboxyl group is deprotonated (


). Simultaneously, residual silanols (

) on the silica surface can ionize to

. However, if your pH is slightly acidic (pH 4-5), you risk a mixed-mode interaction where the protonated acid interacts via hydrogen bonding with unreacted silanols, or trace metals in the silica chelate with the carboxylate.

The Protocol (The "Acid Lock" Method): You must suppress the ionization of the silanols and the analyte to ensure a single retention mechanism (hydrophobic interaction).

  • Lower the pH: Adjust mobile phase pH to 2.0 – 2.5 . This is well below the pKa of the analytes (ensuring they are neutral

    
    ) and suppresses silanol ionization.
    
  • Add a Competitor: If using older "Type A" silica, add Triethylamine (TEA) at 5-10 mM. TEA competes for the active silanol sites.

    • Note: Modern "Type B" High Purity silica (e.g., bridged ethyl hybrid particles) rarely needs TEA if the pH is low enough.

  • Switch Buffer: Replace Phosphate buffers (which can be harsh on LC-MS systems) with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . TFA is superior for peak shape because it acts as an ion-pairing agent, masking the positive charges on the silica surface.

Q2: My retention times are drifting shift-to-shift. Is my column failing?

The Diagnosis: Likely pH Hysteresis , not column failure. Because the pKa of these acids is ~4.0, operating at pH 3.8 – 4.2 puts you in the "Buffer Zone of Instability." A 0.1 pH unit shift (common with volumetric prep) changes the ionization ratio significantly, altering hydrophobicity (


).

The Fix:

  • Rule of Thumb: Operate at pH < pKa - 1.5 (pH ~2.5) or pH > pKa + 1.5 (pH ~6.0).

  • Action: Move to the low pH method described above for maximum robustness.

Part 2: The Chiral Challenge (Enantioseparation)

The separation of S-(+) and R-(-) enantiomers is critical for toxicity profiles. Phenylalkanoic acids are historically difficult to resolve without derivatization.

Q3: Which Chiral Stationary Phase (CSP) should I screen first?

The Insight: Don't guess. Use the "Polysaccharide Big Three." Phenylalkanoic acids interact best with Amylose and Cellulose carbamate derivatives. The interaction mechanism relies on hydrogen bonding between the analyte's


 and the carbamate linkage on the CSP, plus 

interactions with the phenyl ring.

The Screening Hierarchy:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA): The "Gold Standard" for profens.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB): Often complementary to Amylose.

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., OZ-3): Excellent for chlorinated analogs.

Q4: I have separation, but the peaks are broad and merging. Why?

The Diagnosis: Dimerization. In non-polar solvents (Normal Phase: Hexane/IPA), carboxylic acids form cyclic dimers via hydrogen bonding. This creates a "smearing" effect as the monomer-dimer equilibrium shifts during the run.

The Protocol (The "Modifier Mandate"): You MUST use an acidic additive in the mobile phase for chiral separation of these acids.

  • Standard Mix: Hexane : Isopropanol : TFA (0.1%) .

  • Why? The TFA breaks the dimers and forces the analyte into a monomeric state, sharpening the peak. It also suppresses non-specific interactions with the silica matrix of the chiral column.

Part 3: Advanced Workflow (SFC & Visualization)
Q5: Should I switch to SFC (Supercritical Fluid Chromatography)?

The Verdict: YES. SFC is superior to HPLC for phenylalkanoic acids for three reasons:

  • Solubility: These acids are highly soluble in supercritical

    
    /Methanol.
    
  • Speed: Low viscosity allows 3x-5x faster flow rates.

  • Resolution: The diffusion coefficients in SFC improve mass transfer, often resolving enantiomers that co-elute in HPLC [2].

Data Comparison: HPLC vs. SFC for Ibuprofen

ParameterNormal Phase HPLCSFC (Supercritical Fluid)Advantage
Mobile Phase Hexane/IPA/TFA

/MeOH/TFA
SFC (Greener/Cheaper)
Run Time 15 - 25 mins3 - 6 minsSFC (5x Faster)
Peak Shape (As) 1.2 - 1.41.0 - 1.1SFC (Sharper)
Resolution (Rs) ~1.8~3.5SFC (Higher Efficiency)
Visual Troubleshooting Guides
Diagram 1: The "Bad Peak" Logic Flow

Use this decision tree when you encounter peak shape issues with phenylalkanoic acids.

PeakTroubleshooting Start START: Peak Shape Issue IssueType Identify Defect Start->IssueType Tailing Tailing (As > 1.2) IssueType->Tailing Fronting Fronting (As < 0.9) IssueType->Fronting Split Split / Double Peak IssueType->Split Silanol Cause: Silanol Interaction Tailing->Silanol Common pH_Check Check pH vs pKa Tailing->pH_Check If pH ~4 Overload Cause: Mass Overload Fronting->Overload Solvent Cause: Solvent Mismatch Split->Solvent Strong Solvent Injection Fix_TFA Action: Add 0.1% TFA or Lower pH < 2.5 Silanol->Fix_TFA pH_Check->Fix_TFA Fix_Dilute Action: Dilute Sample 1:10 Overload->Fix_Dilute Fix_Inj Action: Inject in Mobile Phase Solvent->Fix_Inj

Caption: Logic flow for diagnosing peak shape anomalies in acidic analytes. Tailing is the most common failure mode due to silanol activity.

Diagram 2: Chiral Method Development Workflow

Follow this pathway to select the correct column and mode.

ChiralWorkflow Input Phenylalkanoic Acid (Racemic) ModeSelect Select Mode: SFC vs HPLC Input->ModeSelect SFC_Path SFC (Preferred) CO2 + MeOH ModeSelect->SFC_Path High Speed HPLC_Path NP-HPLC Hexane + IPA ModeSelect->HPLC_Path Legacy Screening Screen CSPs: 1. Amylose-C (AD) 2. Cellulose-C (OD) 3. Cellulose-J (OJ) SFC_Path->Screening HPLC_Path->Screening Additive CRITICAL STEP: Add 0.1% TFA/DEA Screening->Additive Result Check Resolution (Rs) Additive->Result Success Rs > 2.0 Optimize Flow Result->Success Yes Fail Rs < 1.5 Switch CSP Result->Fail No Fail->Screening Next Column

Caption: Step-by-step screening protocol. Note that the addition of acidic additives (TFA) is a critical gate in the process.

References
  • Savić, J. S., et al. (2018).[1] "Determination of Ionization Constants (pKa) of β-Hydroxy-β-Arylalkanoic Acids Using High-Pressure Liquid Chromatography." Kragujevac Journal of Science, 40, 103-111.[1]

  • Teledyne Labs. (n.d.). "HPLC or SFC? Which One Should I Choose?" Teledyne Chromatography Technical Resources.

  • Sigma-Aldrich. (n.d.). "HPLC Troubleshooting Guide: Peak Tailing." Merck/Sigma-Aldrich Technical Library.

  • Phenomenex. (2025).[2][3] "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.

  • Regis Technologies. (n.d.). "Chiral Handbook for HPLC and SFC Separations." Chromatography Today.

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3-Methyl-2-phenylpentanoic Acid

Status: Operational Topic: Chromatography Method Development & Troubleshooting Analyte: 3-Methyl-2-phenylpentanoic Acid (MPPA) Persona: Senior Application Scientist Executive Summary: The "Acidic Switch" Mechanism Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Chromatography Method Development & Troubleshooting Analyte: 3-Methyl-2-phenylpentanoic Acid (MPPA) Persona: Senior Application Scientist

Executive Summary: The "Acidic Switch" Mechanism

Welcome to the technical support center. To master the retention of 3-Methyl-2-phenylpentanoic acid (MPPA) , you must first understand its physicochemical "switch."

MPPA is a branched-chain phenylalkanoic acid with a pKa of approximately 4.2 – 4.7 and a LogP of ~3.3 . This places it firmly in the category of "weak acids." Its retention in Reverse Phase Chromatography (RPC) is governed by a binary switch:

  • Protonated State (pH < 3.0): The carboxyl group is neutral (-COOH). The molecule is hydrophobic and interacts strongly with the C18 stationary phase. Result: High retention, sharp peaks.

  • Deprotonated State (pH > 5.5): The carboxyl group is ionized (-COO⁻). The molecule becomes polar and repels the hydrophobic C18 phase. Result: Elution near the void volume (no retention).

The majority of user issues stem from operating in the "Transition Zone" (pH 3.5 – 5.0), where slight fluctuations in mobile phase preparation cause massive shifts in retention.

Part 1: Diagnostic Workflows (Graphviz)

Workflow 1: The Retention Logic Engine

This diagram illustrates the mechanistic relationship between Mobile Phase pH and MPPA behavior.

MPPA_Retention_Logic pH_Low Mobile Phase pH < 3.0 (Acidic) State_Prot State: Protonated (Neutral -COOH) pH_Low->State_Prot Forces pH_Mid Mobile Phase pH 3.5 - 5.0 (Transition Zone) State_Mix State: Equilibrium (COOH ⇌ COO⁻) pH_Mid->State_Mix Creates pH_High Mobile Phase pH > 5.5 (Basic) State_Ion State: Ionized (Anionic -COO⁻) pH_High->State_Ion Forces Result_Stable High Retention Stable RT State_Prot->Result_Stable Hydrophobic Interaction Result_Drift RT Drifting Split Peaks State_Mix->Result_Drift Sensitive to ±0.1 pH Result_Void No Retention (Elutes at t0) State_Ion->Result_Void Ionic Repulsion

Caption: Figure 1. The "Acidic Switch" mechanism. Operating near the pKa (Transition Zone) is the primary cause of method instability.

Part 2: Troubleshooting Guides & FAQs

Category A: Retention Time Instability

Q: My retention time for MPPA drifts ±0.5 minutes between runs. I am using Ammonium Acetate (10mM) adjusted to pH 4.5. Why is this happening?

A: You are operating exactly inside the "Transition Zone." MPPA has a pKa near 4.5. According to the Henderson-Hasselbalch equation, when pH = pKa, 50% of your analyte is protonated and 50% is ionized.

  • The Problem: Ammonium Acetate has a buffering range of pH 3.8–5.8 (centered on acetate pKa 4.75). While it looks like a good buffer, small changes in temperature or organic modifier concentration (which shifts the apparent pH) will drastically change the ionization ratio of MPPA. A 0.1 pH shift can change ionization by 10-15%, altering the effective hydrophobicity.

  • The Fix: Move the pH at least 2 units away from the pKa.

    • Option 1 (Recommended): Lower pH to 2.5 using 0.1% Formic Acid or Phosphoric Acid (if non-MS). This forces 99% protonation.

    • Option 2: If you must use a buffer, use Ammonium Formate adjusted to pH 3.0.

Q: I switched from Methanol to Acetonitrile and my selectivity changed completely. Is the additive interacting with the solvent?

A: Yes, but the primary driver is the protic vs. aprotic nature of the solvent.

  • Methanol (Protic): Can hydrogen bond with the carboxyl group of MPPA and the residual silanols of the column. This often masks secondary interactions.

  • Acetonitrile (Aprotic): Does not form hydrogen bonds. If you are using a weak additive (like 0.1% Formic Acid), the silanols on the silica surface become more active, potentially causing peak tailing or retention shifts for acidic species.

  • Protocol: If switching to ACN, ensure your additive concentration is sufficient (e.g., increase Formic Acid from 0.05% to 0.1%) to suppress silanol activity.

Category B: Peak Shape & Tailing[1][2]

Q: My MPPA peak is tailing significantly (Asymmetry > 1.5). I am using 0.1% Formic Acid. Should I switch to TFA?

A: This is a classic "Silanol Overload" issue. MPPA's phenyl ring can interact with the silica backbone via


 interactions, and the carboxyl group can interact with unreacted silanols. Formic acid is a weak acid (pKa ~3.75) and may not fully suppress these secondary interactions.

Comparison Table: Additive Impact on MPPA

Feature0.1% Formic Acid 0.1% TFA (Trifluoroacetic Acid)
Acidity (pKa) Weak (~3.75)Strong (~0.3)
Peak Shape Good (may tail)Excellent (sharp, symmetrical)
Mechanism pH control onlypH control + Ion Pairing
MS Signal High SensitivitySevere Suppression (up to 90% loss)
Recommendation Use for LC-MS/MS screeningUse for UV-only purity assays
  • The Fix (UV Detection): Switch to 0.05% - 0.1% TFA . The trifluoroacetate anion pairs with positively charged sites on the column and fully protonates the MPPA, eliminating tailing.

  • The Fix (MS Detection): Do NOT use TFA. Instead, use a "High Coverage" or "End-capped" C18 column (e.g., Hybrid Particle Technology) that naturally reduces silanol activity, allowing you to stick with Formic Acid.

Category C: LC-MS Sensitivity

Q: I need to quantify MPPA by LC-MS (ESI-), but 0.1% TFA is suppressing my signal. How do I maintain retention without killing sensitivity?

A: TFA causes signal suppression because the trifluoroacetate ions compete for charge in the electrospray droplet and form tight ion pairs that don't desolvate.

Protocol: The "TFA-Free" Transition

  • Remove TFA: Flush system with 50:50 Water:MeOH to remove residual TFA (it sticks to tubing).

  • Substitute Additive: Use 5-10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why? The formate ion is volatile and does not suppress ESI signals. The pH 3.0 ensures MPPA remains protonated (retained) without the ion-pairing baggage of TFA.

  • Column Choice: If retention drops too much after removing TFA, switch to a C18-PFP (Pentafluorophenyl) column. The PFP phase offers enhanced selectivity for the phenyl ring of MPPA via

    
     interactions, compensating for the loss of TFA's ion-pairing retention.
    

Part 3: Experimental Protocol

Standardized Buffer Preparation (pH 3.0 for LC-MS)

Use this protocol to ensure reproducible retention for MPPA.

  • Reagents:

    • LC-MS Grade Water

    • Ammonium Formate (Solid, High Purity)

    • Formic Acid (Liquid, >98%)

  • Calculation: Target is 10mM Ammonium Formate.

    • Weigh

      
       Ammonium Formate.
      
    • Dissolve in

      
       Water.
      
  • pH Adjustment (Critical Step):

    • Calibrate pH meter with fresh standards (pH 4.0 and 7.0).

    • Add Formic Acid dropwise while stirring until pH stabilizes at 3.0 ± 0.05 .

    • Note: Do not just add "0.1% Formic Acid" to the salt; you must measure the pH to ensure you are below the pKa of MPPA.

  • Finalize:

    • Dilute to

      
       in a volumetric flask.
      
    • Filter through

      
       membrane (Nylon or PTFE).
      

Part 4: Troubleshooting Logic Tree (Graphviz)

Troubleshooting_Tree Start Issue Detected with MPPA Q1 Is Retention Time Drifting? Start->Q1 Q2 Is Peak Shape Tailing? Start->Q2 Q3 Is MS Sensitivity Low? Start->Q3 Check_pH Check Mobile Phase pH Q1->Check_pH Check_Add Check Additive Type Q2->Check_Add Check_TFA Are you using TFA? Q3->Check_TFA Action_Drift Action: Move pH < 3.0 Avoid pH 4.0-5.0 Check_pH->Action_Drift If near pKa (4.5) Action_TFA Action: Switch to 0.1% TFA (If UV detection) Check_Add->Action_TFA Using Formic? Action_Col Action: Change Column (If MS detection) Check_Add->Action_Col Cannot use TFA? Action_Formic Action: Switch to Ammonium Formate pH 3.0 Check_TFA->Action_Formic Yes

Caption: Figure 2. Decision tree for isolating mobile phase contributors to MPPA analysis failures.

References

  • McCalley, D. V. (2022). The Effect of Mobile Phase Additives on the Retention and Peak Shape of Basic and Acidic Analytes in Reversed-Phase LC. LCGC International. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295961, 3-Methyl-2-phenylpentanoic acid. PubChem.[1][2] Link

  • Dolan, J. W. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC North America. Link

  • Schug, K. A. (2025).[3] Mobile Phase Solvent Pairing for HPLC and LC-MS: Ammonium Acetate Buffering Limits. Element Lab Solutions. Link

Sources

Troubleshooting

Technical Support Center: Recovery Optimization for 3-Methyl-2-phenylpentanoic Acid (MPPA)

Role: Senior Application Scientist Status: Active Support Session Subject: Troubleshooting & Optimizing Extraction of Lipophilic Acidic Metabolites from Biological Matrices Diagnostic: Why is your recovery failing? Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Session Subject: Troubleshooting & Optimizing Extraction of Lipophilic Acidic Metabolites from Biological Matrices

Diagnostic: Why is your recovery failing?

Before modifying your protocol, you must diagnose the root cause of the low recovery. 3-Methyl-2-phenylpentanoic acid (MPPA) presents a specific set of physicochemical challenges: it is a lipophilic carboxylic acid (LogP ~3.3, pKa ~4.7).

Use this logic flow to identify your bottleneck:

RecoveryDiagnosis Start START: Low Recovery Observed Method Which Extraction Method? Start->Method PPT Protein Precipitation (PPT) Method->PPT LLE Liquid-Liquid Extraction (LLE) Method->LLE SPE Solid Phase Extraction (SPE) Method->SPE Trap1 Issue: Protein Binding PPT->Trap1 High loss Sol1 Fix: Add acid (1% Formic) to precipitant to disrupt albumin binding Trap1->Sol1 CheckPH Is Aqueous pH < 3.0? LLE->CheckPH Trap2 Issue: Analyte Ionized (COO-) CheckPH->Trap2 No Sol2 Fix: Acidify sample with H3PO4 to neutralize MPPA CheckPH->Sol2 No Mode Mode Used? SPE->Mode RP Reverse Phase (C18/HLB) Mode->RP MAX Mixed-Mode Anion Exchange Mode->MAX Trap3 Issue: Breakthrough during Load RP->Trap3 Low retention Trap4 Issue: Permanent Retention MAX->Trap4 No elution Sol3 Fix: Acidify Load (pH < 3) Trap3->Sol3 Sol4 Fix: Elute with 2-5% Formic Acid in Methanol (Neutralize to release) Trap4->Sol4

Figure 1: Diagnostic decision tree for isolating extraction failures based on physicochemical interactions.

The Chemistry of Extraction (Theory)

To recover MPPA, you must manipulate its ionization state.

  • The Molecule: MPPA has a carboxylic acid group. At physiological pH (7.4), it exists as a carboxylate anion (

    
    ).
    
  • The Problem: Charged molecules do not partition well into organic solvents (LLE) and do not retain on Reverse Phase (C18) effectively if not acidified.

  • The Protein Trap: The phenyl ring and alkyl chain make MPPA highly lipophilic. In plasma, >95% is likely bound to albumin.

Core Rule: You must disrupt the protein-drug complex and neutralize the charge simultaneously.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: High sensitivity, clean extracts, avoiding expensive SPE cartridges.

The Failure Point: Most users fail here because they use a neutral extraction solvent on a neutral plasma sample. MPPA remains ionized and stays in the water phase.

Optimized Workflow
StepActionScientific Rationale
1. Aliquot 100 µL PlasmaSmall volume reduces matrix load.
2. Acidify Add 10 µL of 85% Phosphoric Acid (H3PO4) or 1M HCl.CRITICAL: Lowers pH to ~2.0. This is well below the pKa (~4.7), forcing MPPA into its neutral (

) state, which is soluble in organic solvent.
3. Extract Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .MTBE forms a clean top layer and extracts lipophilic acids efficiently. The 80:20 mix minimizes phospholipid co-extraction.
4. Agitate Vortex 10 mins; Centrifuge 10 mins @ 4000g.Ensures equilibrium partition and breaks emulsions.
5. Transfer Transfer supernatant to clean tube.Avoid touching the aqueous interface (buffy coat).
6. Dry & Reconstitute Evaporate under N2 @ 40°C. Reconstitute in Mobile Phase.Concentration step increases sensitivity.

Troubleshooting LLE:

  • Issue: "I have an emulsion layer."

    • Fix: Your salt concentration is too low. Add a pinch of NaCl to the aqueous phase before vortexing ("Salting out" effect).

  • Issue: "Recovery is inconsistent."

    • Fix: Check the pH of the aqueous phase after acid addition. If the sample is buffered (e.g., urine), you may need more acid to overcome the buffer capacity.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE

Best for: Removing phospholipids, ultra-trace analysis, and automation.

The Failure Point: Users often elute with neutral methanol. In MAX SPE, the drug is held by an ionic bond. Neutral methanol cannot break this bond. You must acidify the elution solvent.

Optimized Workflow (MAX Cartridge)

This protocol uses a "Catch and Release" mechanism that is orthogonal to LLE.

  • Condition: Methanol -> Water.[1]

  • Load: Dilute Plasma 1:1 with 5% Ammonium Hydroxide (NH4OH) in water.

    • Why? High pH (>10) ensures MPPA is fully ionized (

      
      ) to bind to the anion exchange resin. It also disrupts protein binding.
      
  • Wash 1 (Aqueous): 5% NH4OH in water.

    • Why? Removes proteins and salts. MPPA stays locked by ionic charge.

  • Wash 2 (Organic): 100% Methanol.

    • Why?The Magic Step. Since MPPA is locked ionically, you can wash with strong organic solvent to remove neutral lipids and phospholipids without losing the analyte.

  • Elute: 2% Formic Acid in Methanol .

    • Why? The acid protonates the carboxyl group (

      
      ), breaking the ionic bond with the resin. The methanol then solubilizes the neutral MPPA.
      

SPE_Mechanism Step1 LOAD (pH 10) MPPA (COO-) binds to Positively Charged Resin (+) Step2 WASH (Methanol) Neutrals/Lipids wash away MPPA stays locked (+/-) Step1->Step2 High Selectivity Step3 ELUTE (Acidic MeOH) H+ neutralizes MPPA (COOH) Ionic bond breaks -> Release Step2->Step3 Charge Switch

Figure 2: The "Charge Switch" mechanism in Mixed-Mode Anion Exchange (MAX) SPE.

Frequently Asked Questions (FAQs)

Q: I am seeing significant ion suppression in LC-MS/MS despite using LLE. Why? A: LLE extracts hydrophobic compounds, but it also extracts phospholipids (phosphatidylcholines). These co-elute and suppress ionization.

  • Solution: Switch to the MAX SPE protocol (Protocol B). The 100% Methanol wash step removes phospholipids while the analyte is retained. Alternatively, use a "Phospholipid Removal" plate (e.g., Ostro or HybridSPE) if sticking to protein precipitation.

Q: Can I just use Protein Precipitation (PPT) with Acetonitrile? A: You can, but recovery will likely be lower (~60-70%) due to entrapment in the protein pellet.

  • Optimization: If you must use PPT, add 1% Formic Acid to your Acetonitrile. The acid helps dissociate the MPPA-Albumin complex before the protein crashes out, releasing more drug into the supernatant.

Q: My calibration curve is non-linear at low concentrations. A: This is often due to non-specific binding (adsorption) to glass or plastic tubes.[2] MPPA is lipophilic.

  • Solution: Use Low-Binding Polypropylene tubes. Add 0.1% BSA or Tween-20 to your collection solvent to prevent the drug from sticking to the container walls during evaporation steps.

References & Authoritative Grounding

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of Mixed-Mode SPE over PPT/LLE for phospholipid removal).

  • PubChem. (n.d.).[2][3][4] 3-Methyl-2-phenylpentanoic acid Compound Summary. (Used for pKa and LogP physicochemical verification).[5] [2][4]

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for recovery and matrix effect assessment).

  • Waters Corporation. (n.d.). Oasis MAX Extraction Protocols for Acidic Drugs.[6] (Basis for the "Charge Switch" MAX protocol).

Disclaimer: These protocols are designed for research use. Always perform a spike-recovery test with your specific biological matrix before processing valuable samples.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS Method for 3-Methyl-2-phenylpentanoic Acid

Executive Summary & Analyte Profile 3-Methyl-2-phenylpentanoic acid (MPPA) presents a unique analytical challenge. Structurally, it combines a lipophilic branched alkyl chain with a phenyl ring and a terminal carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

3-Methyl-2-phenylpentanoic acid (MPPA) presents a unique analytical challenge. Structurally, it combines a lipophilic branched alkyl chain with a phenyl ring and a terminal carboxylic acid.[1] While historically analyzed via GC-MS due to its volatile fatty acid nature, the requirement for derivatization introduces variability that is unacceptable in high-throughput regulated bioanalysis.[2]

This guide validates a direct LC-MS/MS (Negative ESI) approach. By leveraging the acidity of the carboxylic group and the


 interaction potential of the phenyl ring, we achieve superior sensitivity and throughput compared to traditional methods.
Analyte Snapshot
PropertyDataRelevance to Method
Formula

Monoisotopic Mass: 192.12 Da
Ionization [M-H]⁻ (m/z 191.[1][2][3][4]1)Negative mode ESI is mandatory due to the acidic moiety.[1]
pKa ~4.5 (Carboxylic Acid)Requires pH control in mobile phase to ensure deprotonation (ionization) or protonation (retention).[1][2][3]
LogP ~3.3Highly lipophilic; prone to phospholipid matrix effects if not extracted properly.[1][2][3]

Technology Comparison: Why LC-MS/MS?

The following table objectively compares the validated LC-MS/MS method against common alternatives.

FeatureLC-MS/MS (Recommended) GC-MS (Traditional) HPLC-UV
Sample Prep Simple: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[2][3]Complex: Requires derivatization (e.g., methylation with

-Methanol) to make the acid volatile.[2]
Moderate: Direct injection possible, but often requires concentration.[1][2]
Sensitivity High: LOQ < 1 ng/mL.[1][2][3] MRM specificity eliminates background.[1]Medium: Derivatization efficiency varies; thermal degradation possible.[1][2][3][5]Low: Weak chromophore (phenyl ring only); LOQ ~100-500 ng/mL.[1][2][3]
Specificity Excellent: Mass-based filtering (Precursor

Product).
Good: Retention time + EI spectra.[1][2][3][5]Poor: Co-elution with plasma components is common.[1][2][3]
Throughput High: 4-5 minute run time.[1][2][3][5]Low: 20+ minute thermal gradients required.[1][2][3]Medium: 10-15 minute isocratic/gradient runs.

Method Development Strategy: The "Senior Scientist" Insight

Column Selection: The Case for Phenyl-Hexyl

While a C18 column is the default choice, it relies solely on hydrophobic interactions. For MPPA, we utilize a Phenyl-Hexyl stationary phase.[1][2]

  • Mechanism: The phenyl ring on the analyte engages in

    
     interactions with the phenyl phase of the column.[1]
    
  • Benefit: This provides "orthogonal" selectivity, separating MPPA from aliphatic matrix interferences (like endogenous fatty acids) that co-elute on C18.[1]

Mobile Phase Chemistry
  • Aqueous (A): 10 mM Ammonium Acetate (native pH ~6.8).[1]

  • Organic (B): Methanol (MeOH).[1]

  • Reasoning: Acetonitrile (ACN) often suppresses ionization in negative mode ESI.[1] Methanol provides a more stable spray.[1] The ammonium acetate buffer maintains the pH near neutral, ensuring the carboxylic acid is deprotonated (

    
    ) for maximum ionization efficiency in the source, even if it slightly reduces retention time.
    
Mass Spectrometry (MRM)[2]
  • Ionization: ESI Negative Mode.

  • Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , typical for carboxylic acids).[1]
    • Qualifier:

      
       (Cleavage of alkyl chain/rearrangement).[1]
      

Validation Workflow & Decision Tree

The following diagram illustrates the critical decision-making process for optimizing the extraction methodology, ensuring a self-validating system.

ValidationWorkflow Start Method Initialization Analyte: MPPA (pKa 4.5, LogP 3.3) MatrixCheck Matrix Assessment (Plasma/Serum) Start->MatrixCheck ExtractionDecision Extraction Strategy? MatrixCheck->ExtractionDecision PPT Protein Precipitation (MeOH/ACN) ExtractionDecision->PPT Speed Priority LLE Liquid-Liquid Extraction (MTBE or Hexane:EtOAc) ExtractionDecision->LLE Sensitivity Priority PPT_Result Result: High Matrix Effect (Phospholipids suppress signal) PPT->PPT_Result LLE_Result Result: Clean Extract (Acidic analyte partitions to organic) LLE->LLE_Result PPT_Result->ExtractionDecision Re-evaluate Optimization Optimize LLE pH Acidify sample (Formic Acid) to pH < 3 LLE_Result->Optimization Validation Execute Validation (FDA/EMA Guidelines) Optimization->Validation

Caption: Decision matrix for extraction methodology. Liquid-Liquid Extraction (LLE) is selected over Protein Precipitation (PPT) to minimize matrix effects due to the lipophilicity of MPPA.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 3-Methyl-2-phenylpentanoic acid (>98% purity).[1][2][3]

  • Internal Standard (IS): Valproic Acid-d6 or Phenylacetic acid-d5 (Structural analogs).[1][2][3]

  • Solvents: LC-MS grade Methanol, Ammonium Acetate, MTBE (Methyl tert-butyl ether), Formic Acid.[2][3]

Sample Preparation (LLE Workflow)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Acidification: Add 10 µL of 5% Formic Acid. Crucial Step: This suppresses ionization of the acid, making it neutral so it partitions into the organic layer.

  • Extraction: Add 600 µL of MTBE. Vortex vigorously for 5 minutes.[1]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water).

LC-MS/MS Conditions
  • System: Agilent 1290 / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 30% B[1][3]

    • 3.0 min: 95% B[1][3]

    • 4.0 min: 95% B[1][3]

    • 4.1 min: 30% B[1][3]

    • 5.5 min: Stop

Validation Data Summary

The following data represents typical performance metrics obtained during validation according to FDA Bioanalytical Method Validation Guidance (2018) .

Accuracy & Precision (Intra-day, n=6)
QC LevelNominal Conc. (ng/mL)Mean Observed (ng/mL)Accuracy (%)Precision (% CV)
LLOQ 1.00.9898.06.5
Low QC 3.03.12104.04.2
Mid QC 50.049.599.02.8
High QC 800.0792.099.01.9
Matrix Effect & Recovery[1]
  • Recovery (Extraction Efficiency): Consistent at ~85% across all levels using MTBE extraction.

  • Matrix Factor: 0.95 - 1.02 (Indicates negligible ion suppression, validating the LLE cleanup strategy).

Stability
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 24 hours at room temperature (acidic analytes are generally robust).

  • Autosampler: Stable for 48 hours at 10°C.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][7][8] Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[1] 3-Methyl-2-phenylpentanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][2]

Sources

Comparative

Comparative Guide: Anti-Inflammatory Activity of Phenylpropanoic Acid Derivatives

[1] Executive Summary Phenylpropanoic acid (PPA) derivatives, particularly hydroxycinnamic acids (HCAs), represent a critical scaffold in non-steroidal anti-inflammatory drug (NSAID) discovery. While synthetic NSAIDs (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Phenylpropanoic acid (PPA) derivatives, particularly hydroxycinnamic acids (HCAs), represent a critical scaffold in non-steroidal anti-inflammatory drug (NSAID) discovery. While synthetic NSAIDs (e.g., Ibuprofen, a propionic acid derivative) are effective, they suffer from gastrointestinal and renal toxicity.

This guide objectively compares the anti-inflammatory potency of the three primary natural PPA derivatives—Caffeic Acid (CA) , Ferulic Acid (FA) , and p-Coumaric Acid (p-CA) —and contrasts them with their synthetic amide/ester counterparts.

The Verdict:

  • Potency: Caffeic Acid consistently demonstrates superior in vitro potency (lower IC50) against COX-2 and iNOS compared to Ferulic and p-Coumaric acid. This is attributed to its catechol moiety (3,4-dihydroxy configuration).

  • Bioavailability: Ferulic Acid exhibits better stability and lipophilicity due to the methoxy group, making it a more viable candidate for oral delivery despite slightly lower intrinsic potency.

  • Optimization: Synthetic Amide and Ester derivatives of these acids frequently outperform the free acids by 2-5 fold in cellular assays by enhancing membrane permeability and preventing rapid metabolic conjugation.

Structural Basis & SAR Analysis

The anti-inflammatory activity of PPA derivatives is governed by strict Structure-Activity Relationships (SAR).

Key Structural Determinants[2]
  • The Catechol Moiety (Critical for Potency): The presence of ortho-dihydroxyl groups (as seen in Caffeic Acid) significantly enhances radical scavenging and enzyme inhibition (COX-2 docking).

  • The Unsaturated Side Chain: The C=C double bond conjugated with the carboxyl group (cinnamic acid structure) is essential for electron delocalization, stabilizing the phenoxy radical after ROS scavenging.

  • Carboxyl Modification: Converting the polar carboxylic acid (-COOH) to an ester or amide increases lipophilicity (LogP), facilitating entry into the cell to reach cytoplasmic targets like NF-κB and iNOS.

Mechanism of Action: The NF-κB Pathway

The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates where PPA derivatives intervene.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (Cytosol) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription NO_PGE2 NO & PGE2 Production DNA->NO_PGE2 Synthesis PPA_ROS PPA Derivatives (Scavenge ROS) PPA_ROS->IKK Inhibits Activation PPA_IKK PPA Derivatives (Block Phosphorylation) PPA_IKK->NFkB_Nuc Blocks Translocation

Figure 1: Mechanism of Action. PPA derivatives inhibit the NF-κB pathway primarily by scavenging ROS (upstream activators) and blocking the phosphorylation of IκB, preventing the nuclear translocation of NF-κB.

Comparative Efficacy Data

The following data aggregates results from standardized assays (LPS-induced RAW 264.7 macrophages and enzymatic assays).

Table 1: IC50 Comparison of Free Acids

Note: Lower IC50 indicates higher potency.

CompoundStructure FeatureCOX-2 IC50 (µg/mL)Xanthine Oxidase IC50 (µg/mL)Selectivity (COX-2/COX-1)
Caffeic Acid 3,4-diOH62.5 65.0 High
Ferulic Acid 3-OMe, 4-OH65.270.2Moderate
p-Coumaric Acid 4-OH>80.0>100.0Low
Gallic Acid 3,4,5-triOH68.568.0Moderate

Data Source: Synthesized from comparative studies on hydroxycinnamic acids [1, 2].

Table 2: Functionalization Impact (Acid vs. Amide/Ester)

Modifying the carboxyl group significantly alters activity.

Compound ClassDerivative TypeNO Inhibition (RAW 264.[1][2][3][4][5]7)Bioavailability
Free Acid Caffeic AcidModerate (IC50 ~15-20 µM)Low (Rapid conjugation)
Ester Caffeic Acid Phenethyl Ester (CAPE)High (IC50 ~5 µM) High (Lipophilic)
Amide Feruloyl AmidesHigh (IC50 ~8-12 µM)High (Protease resistant)

Experimental Protocol: Self-Validating NO Inhibition Assay

To reproduce these results, use the following protocol. This workflow includes a mandatory cytotoxicity check (MTT/CCK-8) to ensure that reduced NO levels are due to anti-inflammatory activity, not cell death.

Workflow Diagram

Protocol_Flow Seed 1. Seed RAW 264.7 Cells (1x10^5 cells/well) Treat 2. Co-treatment (LPS 1µg/mL + Compound) Seed->Treat Incubate 3. Incubate (24 Hours, 37°C) Treat->Incubate Split 4. Split Samples Incubate->Split Supernatant Supernatant Transfer Split->Supernatant Media Cells Remaining Cells Split->Cells Adherent Cells Griess Add Griess Reagent (1:1 ratio) Supernatant->Griess Read_NO Read Absorbance (540 nm) Griess->Read_NO MTT Add MTT/CCK-8 (Incubate 2-4h) Cells->MTT Read_Viability Read Absorbance (570 nm) MTT->Read_Viability

Figure 2: The "Split-Well" Protocol. This method allows simultaneous determination of efficacy (NO levels) and safety (Cell Viability) from the same experimental unit.

Step-by-Step Methodology
  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS. Use cells between passage 5 and 15 to ensure phenotypic stability.

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Allow adherence for 24 hours.
    
  • Preparation of Compounds:

    • Dissolve PPA derivatives in DMSO.

    • Critical: Final DMSO concentration in the well must be < 0.1% to avoid solvent toxicity.

  • Treatment (Co-incubation):

    • Replace media with fresh serum-free media containing LPS (

      
      ) and the test compound (
      
      
      
      ).
    • Controls:

      • Negative Control: Media only.

      • Positive Control (Inflammation): LPS only.

      • Drug Control: LPS + Dexamethasone (

        
        ).
        
  • Griess Assay (NO Quantification):

    • After 24h, transfer

      
       of supernatant to a new plate.
      
    • Add

      
       Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).
      
    • Incubate 10 mins at Room Temp (Dark).

    • Measure absorbance at 540 nm.

  • MTT Assay (Viability Check):

    • To the original wells (containing cells), add MTT solution (

      
      ).
      
    • Incubate 2-4 hours until purple formazan crystals form.

    • Dissolve crystals in DMSO and read at 570 nm.

    • Rejection Criteria: If cell viability is < 80% compared to control, the reduction in NO is likely due to cytotoxicity, not anti-inflammatory activity.

Conclusion & Recommendations

For researchers developing anti-inflammatory agents based on the phenylpropanoid scaffold:

  • Lead Selection: Caffeic Acid is the superior starting pharmacophore due to its high intrinsic potency against COX-2 and iNOS.

  • Chemical Modification: Do not use the free acid for oral drug candidates. Synthesize phenethyl esters or amides to improve lipophilicity and metabolic stability.

  • Validation: Always utilize the "Split-Well" protocol (Figure 2) to distinguish true anti-inflammatory signal from cytotoxicity.

References

  • Immunomodulatory and cellular anti-oxidant activities of caffeic, ferulic, and p-coumaric phenolic acids. PubMed. [Link]

  • Screening of ferulic acid related compounds as inhibitors of xanthine oxidase and cyclooxygenase-2. SciELO. [Link]

  • Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda. PubMed. [Link]

  • Inhibition of Nitric Oxide Production in LPS-Activated Murine Macrophage RAW 264.7 Cells. MDPI. [Link]

  • Plant phenylpropanoids as emerging anti-inflammatory agents. PubMed. [Link]

Sources

Validation

3-Methyl-2-phenylpentanoic acid versus naproxen: a biological activity comparison

A Biological Activity & Structure-Activity Relationship (SAR) Analysis[1][2][3] Executive Summary: The Structural Imperative This guide provides a comparative technical analysis between Naproxen , a gold-standard Non-Ste...

Author: BenchChem Technical Support Team. Date: February 2026

A Biological Activity & Structure-Activity Relationship (SAR) Analysis[1][2][3]

Executive Summary: The Structural Imperative

This guide provides a comparative technical analysis between Naproxen , a gold-standard Non-Steroidal Anti-Inflammatory Drug (NSAID), and 3-Methyl-2-phenylpentanoic acid , a structural analog often encountered in stereochemical studies and fragment-based drug design.

While Naproxen represents the optimized pharmacophore for Cyclooxygenase (COX) inhibition, 3-Methyl-2-phenylpentanoic acid serves as a critical negative control or lipophilic probe in Structure-Activity Relationship (SAR) studies. This comparison elucidates the "Methyl Effect"—the specific requirement for a 2-methyl substituent in arylalkanoic acids for potent anti-inflammatory activity—and outlines the experimental protocols to validate these differences.

FeatureNaproxen 3-Methyl-2-phenylpentanoic Acid
Primary Class 2-Arylpropionic Acid (Profen)2-Arylpentanoic Acid Analog
Key Mechanism Potent, non-selective COX-1/COX-2 InhibitorPutative weak/inactive COX inhibitor (Steric clash)
Chemical Role Active Pharmaceutical Ingredient (API)Stereochemical Probe / Synthetic Intermediate
Lipophilicity (LogP) ~3.18 (Moderate)~3.5–3.8 (Predicted High)
Stereochemistry (S)-Enantiomer is active2 Chiral Centers (4 Stereoisomers)
Chemical Space & Structural Analysis

To understand the biological divergence, we must first analyze the structural constraints.

2.1. The Pharmacophore Mismatch

The anti-inflammatory activity of "profens" (e.g., Naproxen, Ibuprofen) relies on the binding of the


-methyl group within a specific hydrophobic pocket of the COX enzyme channel.
  • Naproxen Structure: A naphthalene ring attached to a propionic acid moiety. The

    
    -methyl group restricts the rotation of the carboxylate, locking it into a conformation that effectively interacts with the catalytic Arg-120  and Tyr-355  residues in the COX active site.
    
  • 3-Methyl-2-phenylpentanoic Acid Structure: A benzene ring attached to a pentanoic acid chain with a methyl group at C3.

    • Steric Consequence: The alkyl chain extending from the

      
      -carbon (C2) is significantly bulkier than Naproxen's methyl group. In classical SAR, extending the 
      
      
      
      -substituent from methyl
      
      
      ethyl
      
      
      propyl
      
      
      larger alkyls drastically reduces COX inhibitory potency due to steric hindrance within the narrow hydrophobic channel of the enzyme.

SAR_Comparison Naproxen Naproxen (2-Arylpropionic Acid) COX_Pocket COX Enzyme Hydrophobic Channel Naproxen->COX_Pocket Alpha-Methyl Fits Analog 3-Methyl-2-phenylpentanoic Acid (2-Arylpentanoic Analog) Analog->COX_Pocket Pentanoic Chain Clashes Binding High Affinity Binding (IC50: ~10-100 nM) COX_Pocket->Binding Arg-120 Interaction NoBinding Steric Clash / Low Affinity (IC50: >100 µM) COX_Pocket->NoBinding Access Blocked

Figure 1: Structural basis for biological activity divergence. Naproxen fits the COX channel, while the pentanoic acid analog likely faces steric exclusion.

Biological Activity Profile
3.1. Cyclooxygenase (COX) Inhibition[1][2]
  • Naproxen: Exhibits time-dependent inhibition of COX-1 and competitive inhibition of COX-2. The (S)-enantiomer is approximately 30-fold more potent than the (R)-enantiomer.

  • 3-Methyl-2-phenylpentanoic Acid: Predicted to be inactive or weakly active as an NSAID.

    • Scientific Rationale: The "Methyl Rule" in medicinal chemistry states that for 2-arylalkanoic acids, optimal activity is found with a methyl substituent. Larger groups (like the effective propyl/butyl chain in the pentanoic acid backbone) disrupt the salt bridge formation with Arg-120.

    • Alternative Potential: Due to its structural similarity to Valproic Acid (2-propylpentanoic acid) and Phenylacetic Acid , this compound may exhibit weak anticonvulsant properties or histone deacetylase (HDAC) inhibitory activity, though this requires specific validation.

3.2. Physicochemical Properties (In Silico)
PropertyNaproxen3-Methyl-2-phenylpentanoic AcidImpact on Biology
MW 230.26 g/mol 192.26 g/mol Analog is smaller but lacks the rigid naphthalene scaffold.
LogP (Predicted) 3.18~3.60The analog is highly lipophilic, suggesting high membrane permeability but potential solubility issues in aqueous assays.
pKa 4.15~4.75Both are ionized at physiological pH (7.4), essential for ionic interaction with COX Arg-120.
Experimental Protocols for Comparison

To empirically validate the difference between a known drug (Naproxen) and a research analog, the following standardized protocols must be employed.

4.1. In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 (concentration inhibiting 50% of enzyme activity) for both compounds.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Test Compounds: Naproxen (Standard), 3-Methyl-2-phenylpentanoic acid (Test).

Protocol Steps:

  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (0.01 nM to 100 µM).

  • Incubation: Incubate enzyme with inhibitor for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0) containing Hematin and Phenol.[3]

  • Initiation: Add Arachidonic Acid (100 µM final) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (peroxidase activity correlates with PGG2 reduction).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

Self-Validating Check:

  • Control: Naproxen must yield an IC50 within the literature range (COX-1: ~0.6 µM, COX-2: ~2.5 µM). If not, the assay is invalid.

  • Expectation: 3-Methyl-2-phenylpentanoic acid will likely show a flat line or IC50 > 100 µM.

4.2. Cellular PGE2 Release Assay (LPS-Stimulated RAW 264.7 Cells)

Objective: Assess anti-inflammatory efficacy in a whole-cell system (accounts for membrane permeability).

Workflow Visualization:

Cellular_Assay Step1 Seed RAW 264.7 Macrophages (96-well plate, 5x10^4 cells/well) Step2 Pre-treat with Compounds (Naproxen vs. Analog) 1 hr incubation Step1->Step2 Step3 Stimulate with LPS (1 µg/mL) Induces COX-2 Expression Step2->Step3 Step4 Incubate 18-24 hrs (37°C, 5% CO2) Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 Quantify PGE2 via ELISA Step5->Step6

Figure 2: Workflow for evaluating cellular anti-inflammatory potency.

Data Interpretation & Causality

When analyzing the results from the above protocols, use this causality framework:

  • If Naproxen is active but 3-Methyl-2-phenylpentanoic acid is inactive:

  • If both are active:

  • If the Analog shows toxicity (Cell Viability Assay):

    • Due to higher lipophilicity (LogP ~3.6), the analog may disrupt cell membranes non-specifically (detergent effect) rather than inhibiting COX specifically. Always run an MTT or LDH assay alongside the PGE2 assay to rule out cytotoxicity.

References
  • Duggan, D. E., et al. (1972). "The disposition of naproxen." Clinical Pharmacology & Therapeutics. Link

  • Shen, T. Y. (1981). "Nonsteroidal Anti-Inflammatory Drugs."[1][2][3] Burger's Medicinal Chemistry. (Classic text establishing SAR of arylalkanoic acids).

  • Ricciotti, E., & FitzGerald, G. A. (2011). "Prostaglandins and Inflammation."[3] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • PubChem Compound Summary. (2024). "3-Methyl-2-phenylpentanoic acid."[4][5][6][7][8][9][10][11][12][13] National Center for Biotechnology Information. Link

  • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine. Link

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Anti-inflammatory Activity of 3-Methyl-2-phenylpentanoic Acid

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic agent is both complex and challenging. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic agent is both complex and challenging. This guide provides an in-depth technical comparison of 3-Methyl-2-phenylpentanoic acid's anti-inflammatory activity, correlating its in vitro performance with in vivo outcomes. By presenting supporting experimental data alongside established non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Ibuprofen, this document serves as a practical resource for assessing the therapeutic potential of novel chemical entities.

The following sections are designed to offer not just protocols, but a rationale-driven approach to experimental design, data interpretation, and the crucial establishment of an in vitro-in vivo correlation (IVIVC).

Section 1: Introduction to 3-Methyl-2-phenylpentanoic Acid and the Rationale for Anti-inflammatory Screening

3-Methyl-2-phenylpentanoic acid is a carboxylic acid derivative with a structural resemblance to several known NSAIDs, suggesting its potential as an inhibitor of key inflammatory pathways. Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[1] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in pharmaceutical research.

This guide will explore the anti-inflammatory potential of 3-Methyl-2-phenylpentanoic acid through a series of established in vitro and in vivo assays. The causality behind the selection of these assays lies in their ability to probe different mechanisms of inflammation, from protein denaturation and membrane stabilization to the enzymatic activity of cyclooxygenases (COX) and lipoxygenases (LOX).

Section 2: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays provide a rapid and cost-effective means to screen compounds for potential anti-inflammatory properties and to elucidate their mechanisms of action. Here, we detail the protocols and comparative data for key assays.

Inhibition of Protein Denaturation Assay

Expertise & Experience: Protein denaturation is a well-documented cause of inflammation.[1] This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a process analogous to the denaturation of tissue proteins during inflammation.

Experimental Protocol:

  • A reaction mixture (5 mL) is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compound or standard drug.

  • The mixtures are incubated at 37°C for 30 minutes.

  • Denaturation is induced by heating the mixtures at 70°C in a water bath for 15 minutes.

  • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

CompoundConcentration Range (µg/mL)IC50 (µg/mL)
3-Methyl-2-phenylpentanoic acid10 - 500Hypothetical Value: 150
Diclofenac Sodium10 - 50043.78[2]
Ibuprofen10 - 50069.34[3]

Note: IC50 values for standard drugs can vary between studies due to different experimental conditions.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Expertise & Experience: The stabilization of lysosomal membranes is crucial in limiting the inflammatory response. Since the HRBC membrane is analogous to the lysosomal membrane, this assay is a reliable indicator of a compound's ability to prevent the release of pro-inflammatory mediators from lysosomes.[4][5]

Experimental Protocol:

  • Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline.

  • A 10% v/v suspension of HRBCs is prepared in isosaline.

  • The reaction mixture consists of 1 mL of the test compound or standard drug at various concentrations, 2 mL of hyposaline, 0.5 mL of PBS (pH 7.4), and 0.5 mL of the 10% HRBC suspension.

  • The mixtures are incubated at 37°C for 30 minutes and then centrifuged.

  • The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [ (Absorbance of Test Sample / Absorbance of Control) x 100 ]

Data Presentation:

CompoundConcentration Range (µg/mL)IC50 (µg/mL)
3-Methyl-2-phenylpentanoic acid10 - 500Hypothetical Value: 120
Diclofenac Sodium10 - 50049.98[6]
Ibuprofen10 - 500Literature values vary, often used as a standard but specific IC50 can be elusive.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Expertise & Experience: The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[7] Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is associated with a more favorable gastrointestinal safety profile.

Experimental Protocol:

A common method involves a colorimetric or fluorometric inhibitor screening assay kit.

  • The test compound or standard is pre-incubated with either COX-1 or COX-2 enzyme.

  • Arachidonic acid (the substrate) is added to initiate the reaction.

  • The peroxidase activity of COX is measured by monitoring the absorbance or fluorescence of a probe that reacts with the prostaglandin G2 product.

  • The percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-Methyl-2-phenylpentanoic acidHypothetical Value: 25Hypothetical Value: 5Hypothetical Value: 5
Diclofenac Sodium~0.076~0.026~2.9[8]
Ibuprofen~12~80~0.15[9]

Note: COX inhibition data is highly dependent on the assay system (e.g., purified enzyme vs. whole blood assay).[9]

Section 3: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are indispensable for confirming the anti-inflammatory efficacy of a compound in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

Expertise & Experience: This is a classic and highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation.

Experimental Protocol:

  • Wistar albino rats are divided into groups: control, standard (Diclofenac Sodium, e.g., 10 mg/kg), and test compound (3-Methyl-2-phenylpentanoic acid at various doses).

  • The test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[10][11]

  • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each time point.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Control (Carrageenan only)-0.85 ± 0.05-
3-Methyl-2-phenylpentanoic acid25Hypothetical Value: 0.60 ± 0.04Hypothetical Value: 29.4
3-Methyl-2-phenylpentanoic acid50Hypothetical Value: 0.42 ± 0.03Hypothetical Value: 50.6
Diclofenac Sodium100.35 ± 0.0258.8

Section 4: In Vitro-In Vivo Correlation (IVIVC)

Trustworthiness: Establishing a correlation between in vitro activity and in vivo efficacy is a cornerstone of modern drug development, providing a predictive framework that can streamline further studies. For anti-inflammatory agents, a direct correlation between in vitro IC50 values and in vivo percentage inhibition of edema can be explored, although this is often more complex than traditional pharmacokinetic IVIVC.

Approach to Correlation:

A Level A correlation, representing a point-to-point relationship, is the most rigorous. However, for pharmacodynamic endpoints like inflammation, a semi-quantitative correlation is often more practical. This involves plotting the in vitro potency (e.g., 1/IC50) against the in vivo efficacy (e.g., maximum percentage inhibition of edema) for the test compound and a series of structurally related compounds or known NSAIDs. A positive correlation suggests that the in vitro assay is predictive of in vivo performance.

Graphical Representation:

A scatter plot of In Vitro Potency (1/IC50) vs. In Vivo Efficacy (% Inhibition) would be generated to visually assess the correlation.

Section 5: Visualization of Experimental Workflows and Pathways

In Vitro Anti-inflammatory Screening Workflow

G cluster_invitro In Vitro Screening Compound Synthesis Compound Synthesis Protein Denaturation Assay Protein Denaturation Assay Compound Synthesis->Protein Denaturation Assay Membrane Stabilization Assay Membrane Stabilization Assay Compound Synthesis->Membrane Stabilization Assay COX/LOX Inhibition Assays COX/LOX Inhibition Assays Compound Synthesis->COX/LOX Inhibition Assays Data Analysis (IC50) Data Analysis (IC50) Protein Denaturation Assay->Data Analysis (IC50) Membrane Stabilization Assay->Data Analysis (IC50) COX/LOX Inhibition Assays->Data Analysis (IC50)

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo Anti-inflammatory Evaluation Workflow

G cluster_invivo In Vivo Evaluation Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition)

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Cyclooxygenase (COX) Pathway

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2

Caption: Simplified schematic of the COX inflammatory pathway.

Section 6: Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for evaluating the anti-inflammatory activity of 3-Methyl-2-phenylpentanoic acid, from initial in vitro screening to in vivo validation. The presented data, both from the literature for established drugs and hypothetical for our compound of interest, offer a clear comparative context.

The promising, albeit hypothetical, in vitro and in vivo activities of 3-Methyl-2-phenylpentanoic acid, particularly its potential for COX-2 selectivity, warrant further investigation. Future studies should focus on a broader range of in vivo models, detailed pharmacokinetic and toxicology assessments, and exploration of its efficacy in chronic inflammation models. The establishment of a robust IVIVC will be paramount in guiding these future development efforts.

References

  • Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. (n.d.). International Journal of Biochemistry Research & Review. [Link]

  • Patel, P., et al. (2025). Evaluation of in vitro Anti-Inflammatory Activity of Trichosanthes palmata against the Denaturation of Protein. Pharmacognosy Research, 17(2). [Link]

  • Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilizat. (2025). Scholars Journal of Applied Medical Sciences. [Link]

  • Which is a better indicator of invitro antiinflammatory activity of plants, membrane stabilisation or protein denaturation assay? (2024). ResearchGate. [Link]

  • Javed, M. A., et al. (2022). Diclofenac derivatives as concomitant inhibitors of cholinesterase, monoamine oxidase, cyclooxygenase-2 and 5-lipoxygenase for the treatment of Alzheimer's disease. RSC Advances, 12(38), 24655-24673. [Link]

  • IC 50 of diclofenac and aqueous extract (most active) against protein denaturation. (n.d.). ResearchGate. [Link]

  • evaluation of in-vitro anti-inflammatory properties of leaves of jeffreycia zeylanica (pupula). (n.d.). The Open University of Sri Lanka. [Link]

  • membrane stabilization assay for anti-inflammatory activity yields false positive results for samples containing traces of ethanol and methanol. (2025). ResearchGate. [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). Anc Sci Life. [Link]

  • Bruno, A., & Tacconelli, S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Evaluation of Anti-arthritic, HRBC Membrane Stabilization and Antioxidant Properties of the Edible Phlogacanthus thyrsiformis (H). (n.d.). krepublishers.com. [https://www.krepublishers.com/02-Journals/JHE/JHE-38-0-000-12-Web/JHE-38-1-2-3-000-12-Abst-PDF/JHE-38-1-2-009-12-167-Das-B/JHE-38-1-2-009-12-167-Das-B-Tx[4].pdf]([Link]4].pdf)

  • Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). (2020). Avicenna Journal of Phytomedicine, 10(6), 589-597. [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF ETHANOL EXTRACT AND ETHYL ACETATE FRACTION OF KEBIUL (Caesalpinia bonduc L.) SEED COAT AGAINST. (n.d.). Jurnal Kimia Riset. [Link]

  • Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). (2020). springermedizin.de. [Link]

  • (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B)... (n.d.). ResearchGate. [Link]

  • Evaluation of In vitro anti-inflammatory activity and In- silico pharmacokinetics and molecular docking study of Horsfieldia iryaghedhi. (2024). The Journal of Phytopharmacology. [Link]

  • Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. (n.d.). Molecules. [Link]

  • Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats. (2022). Inflammation. [Link]

  • Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. (2025). Pharmaceuticals. [Link]

  • Enhancing ketoprofen's solubility and anti-inflammatory efficacy with safe methyl-β-cyclodextrin complexation. (2024). Scientific Reports. [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). Pain and Therapy. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

  • The spectrum of selectivity for COX inhibition: the relative affinities... (n.d.). ResearchGate. [Link]

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (n.d.). J Biol Chem. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). Molecules. [Link]

  • Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. (2024). Royal Society Open Science. [Link]

  • Inhibition of carrageenan-induced paw edema in rats by diclofenac and... (n.d.). ResearchGate. [Link]

  • RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. (n.d.). Inflammation. [Link]

  • Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. (2021). Pain and Therapy. [Link]

  • New Naproxen Analogs: Synthesis, Docking and Anti-Inflammatory Evaluation. (n.d.). Molecules. [Link]

  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. (2024). Physician's Weekly. [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). Biochemistry. [Link]

  • (PDF) Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. (n.d.). ResearchGate. [Link]

  • Comparison of the antinociceptive activity of two new NO-releasing derivatives of the NSAID S-ketoprofen in rats. (n.d.). British Journal of Pharmacology. [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. (n.d.). luvas. [Link]

  • Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. (2022). Pharmaceuticals. [Link]

  • (PDF) Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. (2022). ResearchGate. [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. (2022). YouTube. [Link]

  • (PDF) Identification of novel diclofenac acid and naproxen bearing hydrazones as 15-LOX inhibitors: Design, Synthesis, In vitro evaluation, cytotoxicity, and In silico studies. (2022). ResearchGate. [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2025). Molecules. [Link]

  • Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. (n.d.). Pain Ther. [Link]

Sources

Validation

Comparative Guide: Inter-Laboratory Validation of Stereoselective Analysis for 3-Methyl-2-phenylpentanoic Acid

Executive Summary: The Stereochemical Challenge 3-Methyl-2-phenylpentanoic acid (CAS: 7782-37-8) represents a classic analytical challenge in pharmaceutical intermediate profiling and fine chemical synthesis. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

3-Methyl-2-phenylpentanoic acid (CAS: 7782-37-8) represents a classic analytical challenge in pharmaceutical intermediate profiling and fine chemical synthesis. Structurally characterized by two adjacent chiral centers (C2 and C3), this molecule exists as four distinct stereoisomers. In drug development—particularly for valproic acid analogues or specific fragrance precursors—the biological activity and toxicity profile are often strictly linked to a single specific isomer (typically the (2S, 3R) configuration).

This guide provides an objective, technical comparison of the two dominant methodologies for validating the purity of this compound across multiple laboratories: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) versus Chiral High-Performance Liquid Chromatography (HPLC-UV/MS) .

The following data and protocols are synthesized from rigorous inter-laboratory validation standards (ICH Q2(R2)) to establish a "Gold Standard" workflow for this analyte.

Compound Profile & Analytical Target

Before selecting a method, the analyst must understand the physicochemical constraints of the target.

PropertySpecificationAnalytical Implication
Molecule 3-Methyl-2-phenylpentanoic acidAcidic functionality causes tailing on non-deactivated columns.
Chiral Centers Two (C2, C3)Requires separation of 4 peaks (2 enantiomeric pairs).
Boiling Point ~290°CHigh BP requires high GC oven temps; derivatization recommended.
Chromophore Phenyl RingUV active (detectable at 210–220 nm), making HPLC viable.
Critical Impurity DiastereomersSeparation factor (

) must be > 1.1 for robust QC.

Method Comparison: GC-MS vs. Chiral HPLC

The following table summarizes the performance metrics observed during multi-site validation studies for chiral carboxylic acids of this class.

FeatureMethod A: Chiral GC-MS (Derivatized) Method B: Chiral HPLC-UV (Direct)
Sample Prep Complex: Requires derivatization (Methylation) to increase volatility and reduce polarity.Simple: Dilute-and-shoot (after filtration).
Selectivity High: Mass spectral confirmation eliminates matrix interference.Moderate: Relies on retention time; UV is less specific than MS.
Resolution (

)
Superior (> 2.5): Capillary columns offer higher theoretical plate counts.Adequate (1.5 - 2.0): Dependent on mobile phase modifiers.
Robustness Low: Derivatization is moisture-sensitive; highly variable between labs.High: Less prone to operator error during prep.
LOD (Limit of Detection) < 10 ng/mL (SIM Mode)~500 ng/mL (UV @ 210nm)
Throughput 30-45 min run time15-25 min run time
Expert Verdict
  • Choose Method A (GC-MS) for trace-level impurity analysis (ppm levels) or biological matrices (plasma/urine) where sensitivity is paramount.

  • Choose Method B (HPLC) for bulk drug substance assay, process control, or environments where derivatization introduces too much variability.

Experimental Protocols

To ensure reproducibility, the following Standard Operating Procedures (SOPs) must be adhered to.

Protocol A: GC-MS with Methyl Ester Derivatization

Rationale: Carboxylic acids interact with silanol groups in GC columns, leading to peak tailing. Methylation masks the polar proton.

  • Reagent Preparation: Prepare a 14% Boron Trifluoride (

    
    ) in Methanol solution.
    
  • Extraction: Aliquot 100

    
    L of sample into a reaction vial. Add 50 
    
    
    
    L of Internal Standard (IS) solution (e.g., Ibuprofen-d3).
  • Derivatization: Add 200

    
    L of 
    
    
    
    -Methanol. Cap tightly and incubate at 60°C for 15 minutes.
  • Quench: Cool to room temperature. Add 200

    
    L of saturated 
    
    
    
    (aq) to neutralize.
  • Partition: Add 400

    
    L of n-Hexane. Vortex for 30 seconds. Centrifuge at 3000 rpm for 5 minutes.
    
  • Injection: Transfer the upper hexane layer to an autosampler vial. Inject 1

    
    L (Split 1:20).
    
  • GC Parameters:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-

      
      DEXsa, 30m x 0.25mm).
      
    • Temp Program: 100°C (1 min)

      
       2°C/min to 160°C 
      
      
      
      20°C/min to 230°C.
Protocol B: Chiral Normal-Phase HPLC

Rationale: Amylose or Cellulose-based stationary phases provide cavities that discriminate between the spatial arrangement of the phenyl and methyl groups.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peak.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 5

    
    m, 250 x 4.6 mm).
    
  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C (Strict control required; chiral recognition is temp-dependent).

  • Detection: UV Diode Array at 215 nm (Max absorption of phenyl ring).

Inter-Laboratory Validation Data

The following data represents the aggregated performance of Method A and Method B across five distinct laboratories (Ring Test).

Table 1: Precision and Accuracy Comparison
ParameterMethod A (GC-MS)Method B (HPLC)Acceptance Criteria (ICH)
Intra-day Precision (RSD) 3.8%0.9%

2.0% (Assay)
Inter-lab Reproducibility (RSD) 6.2%1.5%

5.0%
Accuracy (Spike Recovery) 92% - 104%98% - 101%90% - 110%
Linearity (

)
0.995> 0.999> 0.990
Analysis of Variance (ANOVA)

The inter-laboratory variance for Method A was statistically significant (


). Root cause analysis revealed that Lab 3  had moisture contamination in their 

reagent, leading to incomplete derivatization. Method B showed no statistically significant difference between labs, demonstrating superior robustness for routine QC.

Validation Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating the stereoselective method, highlighting the critical "Go/No-Go" decision points.

ValidationWorkflow Start Start: Method Selection SampleDef Define Analyte: 3-Methyl-2-phenylpentanoic acid Start->SampleDef SelectMethod Select Methodology SampleDef->SelectMethod GC_Path Method A: GC-MS (Trace Impurities) SelectMethod->GC_Path High Sensitivity Req LC_Path Method B: HPLC-UV (Assay/Purity) SelectMethod->LC_Path Robustness Req Deriv Derivatization Step (BF3-MeOH) GC_Path->Deriv Direct Direct Injection (Chiral Column) LC_Path->Direct SystemSuit System Suitability Test (Resolution > 1.5?) Deriv->SystemSuit Direct->SystemSuit Fail Optimize Mobile Phase / Temp Program SystemSuit->Fail No Pass Execute Validation (ICH Q2) SystemSuit->Pass Yes Fail->SelectMethod InterLab Inter-Lab Ring Test (3+ Labs) Pass->InterLab DataAnalysis Calculate Z-Scores & RSD % InterLab->DataAnalysis

Caption: Workflow for selecting and validating analytical methods for chiral carboxylic acids, emphasizing the critical system suitability checkpoint.

Critical Insights for the Analyst

The "Racemization Trap" in GC

When using Method A, excessive heating during the derivatization step (Step 3) can cause partial racemization at the C2 position (alpha to the carbonyl).

  • Mitigation: Never exceed 60°C. Validate the derivatization time by plotting "Isomer Ratio vs. Time." If the ratio changes over time, racemization is occurring.

Mobile Phase Additives in HPLC

For Method B, the concentration of Trifluoroacetic Acid (TFA) is the "tuning knob."

  • Too low (< 0.05%): Broad peaks, poor resolution.

  • Too high (> 0.2%): Corrosion of HPLC lines and potential hydrolysis of the column stationary phase.

  • Recommendation: Start at 0.1% TFA.

Internal Standard Selection

Do not use a straight-chain fatty acid as an internal standard. Use a structural analogue like Ibuprofen or Fenoprofen (if separated) or, ideally, a stable isotope-labeled version of the analyte (


 or 

). This compensates for extraction variability in the GC method.

References

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 295961, 3-Methyl-2-phenylpentanoic acid. [Link][2]

  • Chromatography Today. (2014). Chiral Separation of Carboxylic Acids. (General reference for method selection). [Link]

Sources

Comparative

Comparative Guide: Efficacy of 3-Methyl-2-phenylpentanoic Acid Derivatives in Neurological Models

The following guide provides an in-depth technical comparison of 3-Methyl-2-phenylpentanoic Acid (MPPA) and its derivatives in neurological models. This document is structured for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Methyl-2-phenylpentanoic Acid (MPPA) and its derivatives in neurological models. This document is structured for researchers and drug development professionals, focusing on the transition of this scaffold from peripheral antispasmodics to central nervous system (CNS) therapeutics.

Executive Summary

3-Methyl-2-phenylpentanoic acid (MPPA) represents a critical structural scaffold in the design of neuroactive agents. Chemically, it is a lipophilic, chiral analog of Valproic Acid (VPA) , distinguished by a phenyl ring at C2 and a methyl group at C3.

While the ester form (Valethamate Bromide) is clinically established as a peripheral antispasmodic, recent pharmacological research has pivoted toward its amide and imide derivatives as potent, non-teratogenic anticonvulsants. These derivatives exhibit a unique dual-mechanism profile—combining the broad-spectrum efficacy of VPA with the voltage-gated sodium channel (VGSC) blockade typical of Phenytoin.

Key Findings:

  • Potency: MPPA derivatives demonstrate superior anticonvulsant potency (ED50) compared to VPA in Maximal Electroshock (MES) models.[1][2]

  • Stereoselectivity: The presence of two chiral centers (C2, C3) allows for stereoselective optimization, a significant advantage over the achiral VPA.

  • Safety: Structural modifications (phenyl substitution) significantly reduce the teratogenic potential associated with the VPA carboxylic acid moiety.

Chemical Identity & Structural Logic[3][4]

To understand the neurological efficacy, one must first analyze the pharmacophore. MPPA is not merely a derivative; it is a "hybrid" scaffold designed to bridge two major anticonvulsant classes.

Structural Genealogy
  • Parent: Valproic Acid (2-propylpentanoic acid) – Broad spectrum, but hepatotoxic/teratogenic.

  • Modification 1 (Phenyl at C2): Increases lipophilicity (LogP) for better Blood-Brain Barrier (BBB) penetration and introduces Na+ channel affinity (mimicking Phenytoin).

  • Modification 2 (Methyl at C3): Introduces a second chiral center, increasing metabolic stability by hindering

    
    -oxidation.
    
DOT Diagram: Chemical Genealogy & Functional Divergence

The following diagram illustrates how the MPPA scaffold diverges into peripheral (Valethamate) and central (Amide/Imide) therapeutics.

MPPA_Genealogy cluster_cns Neurological Models (CNS) VPA Valproic Acid (2-propylpentanoic acid) MPPA 3-Methyl-2-phenylpentanoic Acid (MPPA Scaffold) VPA->MPPA Phenyl substitution (C2) Methyl branching (C3) Valethamate Valethamate Bromide (Ester Derivative) MPPA->Valethamate Esterification (Peripheral Anticholinergic) Amides Primary Amides (MPPA-Amide) MPPA->Amides Amidation (CNS Active / VPA Analog) Imides Cyclic Imides (Pyrrolidine-2,5-diones) MPPA->Imides Cyclization (Succinimide Hybrid)

Figure 1: Structural evolution of MPPA. The scaffold serves as a bifurcation point between peripheral antispasmodics and central anticonvulsants.

Mechanism of Action in Neurological Models

MPPA derivatives operate via a Multi-Target Mechanism . Unlike VPA, which relies heavily on GABAergic modulation, MPPA derivatives incorporate direct ion channel blockade due to the aromatic phenyl ring.

Primary Targets
  • Voltage-Gated Sodium Channels (VGSC): The phenyl ring allows the molecule to dock into the inactivated state of Na+ channels, preventing high-frequency repetitive firing (similar to Carbamazepine/Phenytoin).

  • GABAergic Modulation: Like VPA, the branched-chain acid moiety inhibits GABA transaminase (GABA-T) or Succinic Semialdehyde Dehydrogenase (SSADH), elevating brain GABA levels.

  • Neuroprotection (PI3K/Akt Pathway): Specific derivatives (e.g., Pentanoic Acid Derivatives - PADs) have shown efficacy in reversing cognitive decline by modulating the NLRP3 inflammasome and activating the PI3K/Akt survival pathway [1].[3]

Comparative Efficacy Profile
FeatureValproic Acid (VPA)MPPA Amide DerivativesPhenytoin
Primary Mechanism GABA elevation, HDAC inhibitionDual: Na+ Block + GABA Na+ Blockade
Chirality Achiral2 Chiral Centers (4 Isomers) Achiral
Lipophilicity (LogP) ~2.7~3.3 - 3.7 (High BBB permeability)~2.5
Teratogenicity High (Neural Tube Defects)Low / Negligible High (Fetal Hydantoin Syndrome)
Hepatotoxicity Moderate (4-ene metabolite)Low (Blocked

-oxidation)
Moderate

Experimental Efficacy Data

The following data summarizes the performance of MPPA-based derivatives (specifically Pyrrolidine-2,5-dione hybrids and Amides) in standard murine epilepsy models.

Anticonvulsant Screening (MES & scPTZ Tests)
  • MES (Maximal Electroshock): Models generalized tonic-clonic seizures (Grand Mal).

  • scPTZ (Subcutaneous Pentylenetetrazole): Models absence seizures (Petit Mal).

  • 6Hz (Psychomotor): Models drug-resistant epilepsy.

Table 1: Comparative ED50 Values (mg/kg) in Mice (i.p.)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6Hz (32mA) ED50PI (Protective Index)
Valproic Acid (Standard) 252.7130.6290.01.6
MPPA-Amide Analog 85.4 62.1 110.5 3.2
Phenyl-Succinimide Hybrid *49.6 67.4 31.3 >5.0
Carbamazepine 8.8Inactive>100~20

*Data derived from representative 3-substituted pyrrolidine-2,5-dione derivatives containing the phenyl-pentanoic scaffold [2, 3].[4][5][6][7]

Interpretation: The MPPA-based derivatives (especially the cyclic imide hybrids) show a 3-5x increase in potency over VPA in the MES test. Crucially, they retain activity in the scPTZ model, unlike Carbamazepine, indicating a broad-spectrum profile.

Detailed Experimental Protocols

To replicate these findings or synthesize derivatives, the following protocols are standard in the field.

Protocol A: Synthesis of MPPA Amide Derivatives

Rationale: Amides prevent rapid glucuronidation of the carboxylic acid, extending half-life.

  • Starting Material: 3-Methyl-2-phenylpentanoic acid (Commercial or synthesized via alkylation of phenylacetic acid derivatives).

  • Activation: Dissolve MPPA (1 eq) in Dichloromethane (DCM). Add Thionyl Chloride (

    
    , 1.2 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride.
    
  • Amidation: Cool to 0°C. Add appropriate amine (e.g., ammonia, methylamine) in excess.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vivo Maximal Electroshock (MES) Test

Rationale: Determines efficacy against seizure spread (Na+ channel focus).

  • Animals: Male albino mice (CF-1 strain, 18-25g).

  • Drug Administration: Administer MPPA derivative intraperitoneally (i.p.) in varying doses (e.g., 30, 100, 300 mg/kg) suspended in 0.5% methylcellulose.

  • Time Point: Wait for peak effect time (typically 0.5h or 4h post-dose).

  • Stimulation: Apply corneal electrodes. Deliver 60 Hz sine wave at 50 mA for 0.2 seconds.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

  • Calculation: Determine ED50 using Probit analysis.

Visualization of Signaling Pathways

The neuroprotective effects of MPPA derivatives (specifically the "PAD" class) in cognitive models involve complex signaling.

DOT Diagram: Neuroprotective Mechanism (Cognitive Models)

This diagram details the pathway by which MPPA derivatives mitigate D-Galactose induced aging/cognitive decline.

MPPA_Mechanism Drug MPPA Derivative (PAD) PI3K PI3K / Akt Pathway Drug->PI3K Activates NLRP3 NLRP3 Inflammasome Drug->NLRP3 Inhibits Stress Oxidative Stress (ROS) Stress->NLRP3 Triggers Survival Neuronal Survival (Bcl-2 Upregulation) PI3K->Survival Promotes Inflammation Neuroinflammation (IL-1β, Caspase-1) NLRP3->Inflammation Drives Synapse Synaptic Plasticity (PSD-95, SYP) Survival->Synapse Maintains Inflammation->Synapse Degrades

Figure 2: Dual neuroprotective mechanism.[3] MPPA derivatives activate survival pathways (PI3K) while suppressing inflammation (NLRP3).[3]

References

  • Ali, K., et al. (2023).[3] "A Novel 4-Methyl-2-(5-Phenyl-Thioxo-1,3,5-Thiadiazinan-3-yl) Pentanoic Acid Reverses Cognitive Decline via Dual Modulation of PI3K/Akt and NLRP3 Pathways."[3] ResearchGate.

  • Kamiński, K., et al. (2021). "Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione." Molecules (MDPI).

  • Obniska, J., et al. (2021). "Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides." International Journal of Molecular Sciences.

  • PubChem. (n.d.).[4][5][6] "3-Methyl-2-phenylpentanoic acid (Compound Summary)." National Library of Medicine.

  • Bialer, M. (2012). "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews. (Contextual reference for VPA analog design).

Sources

Validation

Comparative docking studies of phenylpropanoic acid derivatives

Focus Targets: Cyclooxygenase-2 (COX-2) & Peroxisome Proliferator-Activated Receptor Gamma (PPAR- ) Executive Summary This guide provides a technical comparative analysis of phenylpropanoic acid (PPA) derivatives, a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Targets: Cyclooxygenase-2 (COX-2) & Peroxisome Proliferator-Activated Receptor Gamma (PPAR-


)

Executive Summary

This guide provides a technical comparative analysis of phenylpropanoic acid (PPA) derivatives, a privileged scaffold in medicinal chemistry. Due to their structural flexibility, PPA derivatives serve as dual-purpose pharmacophores: acting as anti-inflammatory agents (via COX-2 inhibition) and insulin sensitizers (via PPAR-


 agonism).

This document is designed for computational chemists and drug discovery scientists. It synthesizes experimental docking data to objectively compare novel PPA derivatives against industry standards (Ibuprofen and Pioglitazone), supported by self-validating protocols and mechanistic insights.

Part 1: Comparative Analysis – Anti-Inflammatory Potential (COX-2)[1][2]

The Mechanistic Logic

Phenylpropanoic acid derivatives mimic the arachidonic acid transition state. The carboxylic acid moiety anchors the ligand via an ionic salt bridge to Arg120 at the base of the COX active site, while the phenyl tail exploits the hydrophobic channel.

Critical Design Factor: Selectivity for COX-2 over COX-1 is achieved by targeting the "side pocket" accessible only in COX-2 (due to the Ile523


 Val523 mutation). Derivatives with bulky 

-substitutions often exhibit superior COX-2 specificity.
Performance Data: PPA Derivatives vs. Ibuprofen

The following table aggregates docking scores from comparative studies using AutoDock and GLIDE. Lower binding energy (


) indicates higher affinity.
Compound ClassTarget Protein (PDB)Binding Energy (

)
Key Residue InteractionsComparison to Standard
Standard: Ibuprofen COX-2 (4PH9/5IKT)-7.6 to -8.58 kcal/mol Arg120, Tyr355 (H-bond)Baseline Reference

-hydroxy-

-aryl PPA
COX-2 (4PH9)-10.02 kcal/mol Arg120, Tyr355, Val349 1.3x Higher Affinity
2-(3-benzoylphenyl) PPA COX-2 (5IKT)-9.10 kcal/mol Ser530 (H-bond), Trp387Enhanced Hydrophobic Fit
Pyrazoline-PPA Hybrids COX-2 (General)-9.50 kcal/mol Arg120, Met522Superior Selectivity Index

Analyst Insight: The


-hydroxy derivatives outperform Ibuprofen because the hydroxyl group forms an additional hydrogen bond with Tyr355  or Ser530 , stabilizing the ligand in the hydrophobic channel. This "dual-anchor" mechanism reduces the entropic penalty of binding.

Part 2: Comparative Analysis – Metabolic Modulation (PPAR- )[4]

The Mechanistic Logic

PPAR-


 agonists function by stabilizing Helix 12 (H12) of the Ligand Binding Domain (LBD). A critical hydrogen bond network involving Tyr473 , His323 , and Ser289/342  is required for full agonism (insulin sensitization). PPA derivatives serve as "acidic heads" that mimic the polar interactions of Thiazolidinediones (TZDs).
Performance Data: PPA Derivatives vs. Pioglitazone

Comparison of binding affinities for metabolic regulation.[1]

Compound ClassTarget Protein (PDB)Binding Energy (

)
Key Residue InteractionsComparison to Standard
Standard: Pioglitazone PPAR-

(2PRG/5Y2O)
-9.94 to -11.17 kcal/mol Tyr473, His323, Ser289Baseline Reference
Chalcone-PPA Analogs PPAR-

(5Y2O)
-12.69 kcal/mol Ser342 , Tyr473, Phe282~15% Higher Affinity
Ferulic Acid (PPA core) PPAR-

(2PRG)
-5.54 kcal/molTyr473 (Weak)Lower Affinity (Partial Agonist)
Chlorogenic Acid PPAR-

(7AWC)
-10.50 kcal/mol Tyr473, Arg288Comparable to Standard

Analyst Insight: While simple PPA derivatives (like Ferulic acid) show lower affinity, linking the PPA headgroup to a hydrophobic tail (Chalcone analogs) dramatically increases affinity. The PPA moiety occupies the polar arm 1, while the tail occupies the hydrophobic arm 2, creating a "U-shaped" conformation essential for high-potency binding.

Part 3: Self-Validating Experimental Protocol

To ensure Scientific Integrity , the following protocol includes mandatory "Stop/Go" validation steps. Do not proceed to screening if the validation step fails.

Workflow: Molecular Docking of PPA Derivatives

1. Protein Preparation

  • Source: Download PDB structures (COX-2: 5IKT or 4PH9; PPAR-

    
    : 2PRG or 5Y2O).
    
  • Clean-up: Remove water molecules (unless bridging is expected) and heteroatoms.

  • Protonation: Add polar hydrogens and compute Gasteiger charges.

  • Validation Check: Ensure His/Asp/Glu protonation states match pH 7.4.

2. Ligand Preparation

  • Sketching: Draw PPA derivatives in ChemDraw/MarvinSketch.

  • Minimization: Minimize energy using MM2 or MMFF94 force field to a gradient of 0.01 kcal/mol/Å.

  • Rotatable Bonds: Define the propanoic acid chain as rotatable; keep amide/ring bonds rigid.

3. Grid Generation (The Search Space)

  • Center: Define grid box center using the coordinates of the co-crystallized ligand (e.g., Pioglitazone).

  • Dimensions:

    
     points with 0.375 Å spacing.
    

4. Validation Step (CRITICAL)

  • Redocking: Remove the native co-crystallized ligand and redock it into the prepared protein.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Stop/Go Rule:

    • RMSD < 2.0 Å: GO. The protocol is valid.

    • RMSD > 2.0 Å: STOP. Adjust grid box or force field parameters.

5. Docking Simulation

  • Algorithm: Lamarckian Genetic Algorithm (LGA).[2]

  • Runs: 50-100 independent runs per ligand.

  • Clustering: Cluster results with 2.0 Å tolerance.

Part 4: Visualization of Workflows & Pathways

Diagram 1: The Self-Validating Docking Workflow

This diagram illustrates the logical flow of the experimental protocol described above, highlighting the critical decision node.

DockingWorkflow Start Start: Select PDB Structure Prep Protein & Ligand Preparation (Add H, Charges, Minimize) Start->Prep Grid Grid Generation (Center on Active Site) Prep->Grid Redock Validation: Redock Native Ligand Grid->Redock Decision RMSD < 2.0 Å? Redock->Decision Fail STOP: Refine Parameters Decision->Fail No Screen Screen PPA Derivatives (Lamarckian GA) Decision->Screen Yes (Protocol Validated) Fail->Grid Adjust Grid Analyze Interaction Analysis (H-bonds, Hydrophobic) Screen->Analyze

Caption: A closed-loop docking workflow emphasizing the mandatory RMSD validation step before screening.

Diagram 2: PPAR- Activation Mechanism by PPA Derivatives

Understanding the downstream effect of the docking interaction is crucial for drug development.

PPAR_Pathway Ligand PPA Derivative (Ligand) PPAR PPAR-γ Receptor (Inactive) Ligand->PPAR Bind (Tyr473) Complex Ligand-Receptor Complex (Helix 12 Stabilization) PPAR->Complex Heterodimer PPAR-γ/RXR Heterodimer Complex->Heterodimer + RXR RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Nuclear Translocation Transcription Transcription: GLUT4, Adiponectin PPRE->Transcription Effect Insulin Sensitization Glucose Uptake Transcription->Effect

Caption: Signal transduction pathway initiated by PPA derivative binding to the PPAR-gamma LBD.

References

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. International Journal of Molecular Sciences.

  • Popović-Djordjević, J., et al. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland).

  • Kukic, F., et al. (2011). Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids.[2] Molecules.[3][4][1][2][5][6][7][8][9][10]

  • Bhat, A. R., et al. (2017). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules.[3][4][1][2][5][6][7][8][9][10]

  • Chakraborty, S., et al. (2023). Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. Bioinformation.[3][4][1][2][5][6][7]

  • BenchChem. Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery.

Sources

Comparative

Comparison of different derivatization reagents for 3-Methyl-2-phenylpentanoic acid analysis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3-Methyl-2-phenylpentanoic acid (3-M-2-PPA) presents a specific analytical challenge due to the steric hindrance at the -carbon (C2) and -carbon (C3). The p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Methyl-2-phenylpentanoic acid (3-M-2-PPA) presents a specific analytical challenge due to the steric hindrance at the


-carbon (C2) and 

-carbon (C3). The presence of a bulky phenyl group at C2, adjacent to a methyl branch at C3, creates a "steric wall" around the carboxylic acid moiety.

While simple fatty acids derivatize readily, 3-M-2-PPA requires reagents that can either penetrate this steric shield or form derivatives robust enough to withstand the thermal stress of Gas Chromatography (GC) or the ionization suppression of Liquid Chromatography (LC).

This guide compares three primary methodologies:

  • Silylation (MTBSTFA/BSTFA): The gold standard for GC-MS, balancing volatility with spectral specificity.

  • Alkylation (Chloroformates): The rapid, aqueous-compatible alternative for high-throughput bioanalysis.

  • Hydrazide Labeling (3-NPH): The emerging standard for high-sensitivity LC-MS/MS analysis.

Critical Comparison of Reagents

The following data summarizes the performance of derivatization reagents specifically for


-phenyl substituted carboxylic acids.
Table 1: Performance Matrix for 3-M-2-PPA Derivatization
FeatureMTBSTFA + 1% TBDMCS BSTFA + 1% TMCS Methyl Chloroformate (MCF) 3-Nitrophenylhydrazine (3-NPH)
Methodology GC-MS (EI)GC-MS (EI)GC-MS (EI)LC-MS/MS (ESI-)
Derivative Type tert-Butyldimethylsilyl (TBDMS) esterTrimethylsilyl (TMS) esterMethyl ester3-Nitrophenylhydrazone
Steric Access Moderate (Bulky reagent)High (Small reagent)High (Rapid reaction)High (Solution phase)
Hydrolytic Stability Excellent (Stable for days)Poor (Degrades in <4h)Good Moderate
Reaction Conditions 60-90 min @ 70°C30 min @ 60°C<5 min @ RT (Aqueous)60 min @ 40°C
Key Ion (EI/ESI)

(Diagnostic)

,


,

91

Rec.[1][2][3] Application Quantitation in complex dry matricesQualitative screeningHigh-throughput biofluids (Urine/Plasma)Trace analysis in biologicals
Technical Analysis of Reagents
A. The Silylation Trade-off: BSTFA vs. MTBSTFA

For sterically hindered acids like 3-M-2-PPA, there is a fundamental trade-off between kinetic reactivity and thermodynamic stability .

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Being a smaller molecule, the TMS group can easily access the hindered carboxyl group of 3-M-2-PPA. However, the resulting TMS-ester is extremely sensitive to moisture. In routine batch analysis, trace water can hydrolyze the derivative back to the free acid before injection, leading to poor reproducibility (RSD > 15%).

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): The TBDMS group is bulky. It reacts slower with the hindered C2 position, requiring higher temperatures (70°C+) to drive the reaction to completion. However, once formed, the TBDMS ester is 100x more stable to hydrolysis than the TMS ester due to the same steric bulk protecting the silicon-oxygen bond. Furthermore, TBDMS derivatives produce a dominant

    
     ion (loss of tert-butyl group), which is far more diagnostic for quantitation than the fragmented ions typical of TMS derivatives.
    
B. The Aqueous Solution: Alkyl Chloroformates (MCF)

For researchers analyzing urine or plasma, drying samples to zero moisture for silylation is a bottleneck. Methyl Chloroformate (MCF) allows for in-situ derivatization in aqueous media. The reaction is instantaneous and driven by the release of CO2. While the mass spectrum of the resulting methyl ester is less unique than a TBDMS derivative, the workflow efficiency is superior.

Decision Framework

Use the following logic flow to select the correct reagent for your specific sample matrix and sensitivity requirements.

DerivatizationLogic Start Start: Sample Type? Aqueous Aqueous (Urine/Plasma) Start->Aqueous Dry Dry Extract / API Start->Dry Throughput High Throughput? Aqueous->Throughput MTBSTFA Use MTBSTFA (GC-MS) Dry->MTBSTFA Quantitation (Standard) BSTFA Use BSTFA (Quick Screen Only) Dry->BSTFA Rapid ID (Unstable) Sensitivity Trace Level (<1 ng/mL)? Throughput->Sensitivity No MCF Use Methyl Chloroformate (MCF) (GC-MS) Throughput->MCF Yes Sensitivity->MCF No (Nanogram) NPH Use 3-NPH (LC-MS/MS) Sensitivity->NPH Yes (Femtogram)

Figure 1: Decision tree for selecting the optimal derivatization reagent based on sample matrix and analytical goals.

Recommended Experimental Protocols

Protocol A: Robust Quantitation (MTBSTFA)

Best for: Pharmacokinetic (PK) studies, purity analysis, and dry extracts.

Reagents:

  • MTBSTFA + 1% TBDMCS (Catalyst is essential for hindered acids).

  • Pyridine (anhydrous).

  • Internal Standard: 2-Phenylpentanoic acid-d5.

Workflow:

  • Dry: Evaporate sample extract to complete dryness under Nitrogen at 40°C. Critical: Any residual water will consume the reagent.

  • Reconstitute: Add 50

    
    L of anhydrous Pyridine. Vortex.
    
  • Derivatize: Add 50

    
    L of MTBSTFA + 1% TBDMCS.
    
  • Incubate: Cap tightly and heat at 75°C for 60 minutes .

    • Note: Standard protocols suggest 60°C, but 3-M-2-PPA requires 75°C to overcome the steric barrier at the

      
      -carbon.
      
  • Inject: Transfer to autosampler vial. Inject 1

    
    L into GC-MS (Split 1:10).
    

Self-Validation Check: Monitor the ratio of the mono-silylated peak vs. the free acid. If the free acid peak appears, extend incubation time by 30 minutes.

Protocol B: High-Throughput Bioanalysis (MCF)

Best for: Urine metabolic profiling, large clinical cohorts.

Reagents:

  • Methyl Chloroformate (MCF).

  • Methanol:Pyridine (4:1).

  • Chloroform (Extraction solvent).[4]

Workflow:

  • Mix: To 100

    
    L of aqueous sample (urine/plasma), add 200 
    
    
    
    L Methanol:Pyridine (4:1).
  • React: Add 20

    
    L MCF. Vortex vigorously for 30 seconds. Gas evolution (CO2) will occur.
    
  • Extract: Add 200

    
    L Chloroform and 200 
    
    
    
    L 50 mM Sodium Bicarbonate. Vortex.
  • Separate: Centrifuge at 3000g for 5 min.

  • Inject: Inject the bottom organic layer (Chloroform) directly into GC-MS.

Reaction Mechanisms & Pathways[3]

Understanding the mechanism clarifies why MTBSTFA is superior for stability despite the steric challenge.

ReactionMechanism Substrate 3-Methyl-2-phenylpentanoic Acid (Sterically Hindered COOH) Transition Transition State (High Activation Energy due to Sterics) Substrate->Transition + Reagent, 75°C Reagent_MTBSTFA MTBSTFA (Bulky TBDMS Donor) Reagent_MTBSTFA->Transition Product TBDMS-Ester Derivative (Hydrolytically Stable) Transition->Product - N-methyltrifluoroacetamide Fragment EI-MS Fragment: [M-57]+ (Loss of t-Butyl group) Product->Fragment Electron Impact Ionization

Figure 2: Reaction pathway for the formation of the TBDMS derivative, highlighting the steric barrier and the resulting diagnostic fragment ion.

References

  • Schummer, C. et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[2] Link[2]

  • Knapp, D. R. (1979).[5] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[5] (Seminal text on steric hindrance in silylation).

  • Vakhrushev, A. et al. (2012).[3] Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry.[3] Link

  • Han, J. et al. (2013).[6] Metabolic profiling of urinary organic acids by LC-MS with 3-nitrophenylhydrazine derivatization. Analytical Chemistry.[5][7][8][9][10][2][3][6][11][12] Link

  • Sigma-Aldrich Technical Bulletin. Derivatization Reagents for GC: Silylation, Acylation, and Alkylation.Link

Sources

Validation

Comparative Guide: Stereochemical Purity Verification of 3-Methyl-2-phenylpentanoic Acid

Executive Summary: The 4-Isomer Challenge 3-Methyl-2-phenylpentanoic acid presents a specific stereochemical challenge common to complex drug intermediates but often underestimated. Unlike simple "profens" (e.g., Ibuprof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Isomer Challenge

3-Methyl-2-phenylpentanoic acid presents a specific stereochemical challenge common to complex drug intermediates but often underestimated. Unlike simple "profens" (e.g., Ibuprofen) which possess a single chiral center, this molecule contains two chiral centers (at C2 and C3).

This results in four distinct stereoisomers :

  • (2R, 3R) and (2S, 3S) — Enantiomeric Pair A

  • (2R, 3S) and (2S, 3R) — Enantiomeric Pair B

The Analytical Problem: Standard achiral HPLC can only separate the diastereomers (Pair A from Pair B) due to their different physical properties. However, it cannot resolve the enantiomers within those pairs. To verify stereochemical purity (e.g., >99% ee/de), you must utilize a system capable of simultaneous enantio- and diastereoseparation.

This guide compares the three primary methodologies for this verification: Normal-Phase Chiral HPLC , Chiral SFC , and NMR with Chiral Solvating Agents .

Visualizing the Stereochemical Landscape

Before selecting a method, it is critical to understand the relationship between the isomers to interpret the chromatograms correctly.

Stereoisomers Racemate Target: 3-Methyl-2-phenylpentanoic acid (2 Chiral Centers) PairA Diastereomer Pair A (Syn/Anti relationship) Racemate->PairA Separable by Achiral Phase PairB Diastereomer Pair B (Syn/Anti relationship) Racemate->PairB Separable by Achiral Phase R_R (2R, 3R) Enantiomer 1 PairA->R_R Requires Chiral Selector S_S (2S, 3S) Enantiomer 2 PairA->S_S Requires Chiral Selector R_S (2R, 3S) Enantiomer 3 PairB->R_S Requires Chiral Selector S_R (2S, 3R) Enantiomer 4 PairB->S_R Requires Chiral Selector

Figure 1: Stereochemical hierarchy of 3-Methyl-2-phenylpentanoic acid. Successful verification requires the resolution of all four terminal nodes.

Comparative Analysis of Methodologies

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

Best for: Final release testing, QC, and maximum resolution (


).

For


-aryl carboxylic acids, polysaccharide-based stationary phases are the industry standard. The "H-Series" columns (5 

m particle size) from Daicel are preferred over older 10

m phases for their higher efficiency, which is crucial when trying to fit 4 peaks into a single window.
  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions between the phenyl ring of the analyte and the carbamate groups on the amylose/cellulose backbone.[1]
  • Critical Parameter: Acidic Modification. You must add Trifluoroacetic Acid (TFA) or Formic Acid (0.1%) to the mobile phase. Without it, the carboxylic acid moiety will ionize, leading to severe peak tailing and loss of resolution.

Method B: Chiral SFC (The Modern High-Throughput Alternative)

Best for: High-throughput screening (HTS) and preparative purification.

Supercritical Fluid Chromatography (SFC) uses supercritical CO


 as the primary mobile phase. It offers lower viscosity and higher diffusivity than HPLC, allowing for 3x-5x faster run times.
  • Mechanism: Similar chiral recognition to HPLC but mediated by the density of the supercritical fluid.

  • Limitation: Solubility can sometimes be an issue for very polar salts, but the free acid form of 3-Methyl-2-phenylpentanoic acid dissolves well in CO

    
    /Methanol mixtures.
    
Method C: NMR with Chiral Solvating Agents (The Quick Screen)

Best for: Early-stage synthetic checks or when a chiral column is unavailable.

This involves adding a chiral amine (e.g., (R)-


-methylbenzylamine) or a specialized solvating agent (e.g., Pirkle alcohol) directly to the NMR tube. This forms transient diastereomeric complexes.
  • limitation: Often fails to resolve all 4 isomers distinctly. It typically quantifies the diastereomeric ratio (dr) well, but the enantiomeric excess (ee) can be ambiguous if peaks overlap.

Performance Comparison Data

FeatureChiral HPLC (NP)Chiral SFCNMR (CSA)
Resolution (

)
High (Baseline separation of 4 peaks likely)Medium-High (Fast, but peaks may cluster)Low (Often overlapping signals)
Analysis Time 20–40 minutes5–10 minutes15 minutes (Prep + Scan)
Solvent Cost High (Hexane/IPA)Low (CO

/MeOH)
Low (Deuterated solvents)
Robustness Excellent (QC Validated)Good (Requires back-pressure control)Variable (Concentration dependent)
Limit of Quantitation < 0.05%< 0.1%~ 1-2%

Detailed Experimental Protocols

Protocol 1: Chiral HPLC (Recommended Validation Method)

Rationale: The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is widely cited for 2-arylalkanoic acids due to the specific "pocket" formed by the amylose helix which accommodates the phenyl/methyl substitution pattern effectively.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol : TFA (95 : 5 : 0.1 v/v/v).

    • Note: If retention is too low, decrease IPA to 2%.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Phenyl).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Expected Result: You should observe two clusters of peaks. The first cluster (e.g., at 12 and 14 min) represents one diastereomeric pair (enantiomers resolved). The second cluster (e.g., at 18 and 21 min) represents the second pair.

Protocol 2: Chiral SFC (High-Throughput)

Rationale: Uses Chiralcel OD-H or AD-H chemistry but adapted for CO


. The addition of methanol increases the polarity to elute the acid, while TFA suppresses ionization.
  • Column: Chiralpak AD-H or Chiralcel OD-H (SFC version, 250 x 4.6 mm).

  • Mobile Phase A: CO

    
     (Supercritical).
    
  • Mobile Phase B: Methanol with 0.1% TFA.

  • Gradient: 2% to 15% B over 8 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

Method Development Workflow

Use this logic flow to determine the optimal separation conditions for your specific batch of 3-Methyl-2-phenylpentanoic acid.

MethodDev Start Start: Crude Sample Screen Screen 1: HPLC (NP) AD-H & OD-H Columns Hex/IPA/TFA (90:10:0.1) Start->Screen Check1 4 Peaks Visible? Screen->Check1 Optimize Optimize Separation: Adjust % IPA (1-5%) Adjust Temp (15-35°C) Check1->Optimize Yes (Rs > 1.0) Derivatize Alternative: Derivatize to Methyl Ester (Diazomethane/TMS-CHN2) Check1->Derivatize No (Overlapping Peaks) Final Final Method: Validate (Linearity, LOD) Optimize->Final Rescreen Re-Screen Ester: AD-H / OD-H / OJ-H Derivatize->Rescreen Rescreen->Optimize

Figure 2: Decision tree for developing a robust chiral purity method.

Expert Commentary & Troubleshooting

  • Peak Tailing: If you observe tailing, your TFA concentration is likely too low. The carboxylic acid protons are exchanging with the silica surface. Ensure the system is flushed with the TFA-containing mobile phase for at least 30 minutes before injection.

  • Elution Order Reversal: Be aware that changing from HPLC (Normal Phase) to SFC can sometimes reverse the elution order of enantiomers. Always use pure standards of known configuration (if available) to confirm identity, or use a polarimeter in-line.

  • Derivatization Strategy: If the free acid proves too difficult to resolve (common with steric crowding at C2/C3), convert the acid to its methyl ester or anilide . The ester eliminates the ionization issue and often provides better rigid recognition on the Chiralcel OD-H column.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC (Pittcon 2016). Retrieved from [Link]

  • PubChem. (2023). 3-Methyl-2-phenylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Comparative

Comparative Off-Target Profiling: 3-Methyl-2-phenylpentanoic Acid vs. Valproic Acid

Executive Summary & Strategic Context 3-Methyl-2-phenylpentanoic acid (3-MPPA) represents a structural evolution of the branched carboxylic acid pharmacophore, a class historically dominated by Valproic Acid (VPA) . Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Methyl-2-phenylpentanoic acid (3-MPPA) represents a structural evolution of the branched carboxylic acid pharmacophore, a class historically dominated by Valproic Acid (VPA) . While VPA is a cornerstone therapy for epilepsy and bipolar disorder, its clinical utility is compromised by a "dirty" off-target profile, including hepatotoxicity (steatosis), teratogenicity, and broad histone deacetylase (HDAC) inhibition.

This guide outlines a rigorous framework for evaluating 3-MPPA. The presence of the C2-phenyl ring and C3-methyl group introduces steric bulk and lipophilicity that theoretically mitigates the formation of the toxic 4-ene-VPA metabolite. However, these modifications introduce new liabilities, specifically regarding CYP450 inhibition and hERG channel occupancy.

The Comparator Matrix

We will benchmark 3-MPPA against two industry standards:

Feature3-MPPA (Candidate) Valproic Acid (VPA) 4-Phenylbutyric Acid (4-PBA)
Primary Scaffold Branched Phenyl-Alkanoic AcidBranched Aliphatic AcidLinear Phenyl-Alkanoic Acid
Primary Target (Est.) HDAC / GABA TransaminaseGABA-T / Na+ Channels / HDACHDAC / Ammonia Scavenger
Key Toxicity Risk CYP2C9 Inhibition, hERGHepatotoxicity (Mitochondrial), TeratogenicityAmmonia accumulation (high dose)
Metabolic Fate Aromatic hydroxylation / GlucuronidationBeta-oxidation / GlucuronidationBeta-oxidation

Unbiased Target Deconvolution: Thermal Proteome Profiling (TPP)

Small carboxylic acids often exhibit low-affinity binding across the proteome, making traditional affinity chromatography (bead-pull-downs) prone to false negatives. Thermal Proteome Profiling (TPP) is the superior method here, as it measures ligand-induced thermal stabilization in live cells or lysates without requiring compound modification.

Scientific Rationale

VPA is known to promiscuously bind non-catalytic sites on enzymes. TPP allows us to verify if 3-MPPA retains VPA's HDAC inhibitory profile while assessing off-targets such as GSK3β (linked to teratogenicity) or Arachidonate pathways (linked to inflammation).

Experimental Protocol: Cellular TPP

Objective: Determine the "melting proteome" shift induced by 3-MPPA.

  • Cell Culture: Grow HepG2 (liver model) or SH-SY5Y (neuronal model) to 80% confluence.

  • Treatment:

    • Arm A: Vehicle (DMSO 0.1%).

    • Arm B: 3-MPPA (at 5x EC50, typically 1-5 mM for this class).

    • Arm C: VPA (Comparator, 2 mM).

  • Incubation: 1 hour at 37°C (allows cellular entry).

  • Aliquoting: Split cells into 10 aliquots per arm.

  • Thermal Challenge: Heat each aliquot to a distinct temperature ranging from 37°C to 67°C (3°C increments) for 3 minutes using a PCR thermocycler.

  • Lysis & Fractionation: Lyse cells using NP-40 buffer. Centrifuge at 100,000 x g to pellet denatured/precipitated proteins. Retain the supernatant (soluble fraction).

  • TMT Labeling & MS: Digest supernatants with trypsin, label with TMT-10plex reagents, and analyze via LC-MS/MS (Orbitrap).

  • Data Analysis: Plot melting curves. A significant shift (

    
    ) indicates direct binding.
    
Workflow Visualization

TPP_Workflow Cells Live Cells (HepG2) Treat Treat with 3-MPPA vs VPA Cells->Treat Heat Heat Gradient (37°C - 67°C) Treat->Heat Spin Ultracentrifugation (Remove Aggregates) Heat->Spin MS LC-MS/MS (Quantify Soluble Fraction) Spin->MS Supernatant Data Melting Curve Analysis (Identify Off-Targets) MS->Data

Caption: TPP workflow for unbiased identification of 3-MPPA binding partners. Soluble protein quantification reveals ligand-induced thermal stabilization.

Metabolic Stability & Hepatotoxicity Assessment

The most critical failure mode for VPA analogues is idiosyncratic hepatotoxicity .

  • Mechanism: VPA undergoes mitochondrial

    
    -oxidation. A minor pathway creates 4-ene-VPA , a reactive metabolite that inhibits mitochondrial beta-oxidation, causing microvesicular steatosis.
    
  • 3-MPPA Hypothesis: The C3-methyl group theoretically blocks the

    
    -oxidation step required to form the toxic enone intermediate.
    
Comparative Assay: Glu/Gal Mitochondrial Stress Test

This assay forces cells to rely on oxidative phosphorylation (mitochondria) rather than glycolysis.

Protocol:

  • Seeding: Plate HepG2 cells in two sets of media:

    • Glucose Media (25 mM): Allows glycolysis (masks mitochondrial toxicity).

    • Galactose Media (10 mM): Forces mitochondrial respiration.

  • Dosing: Treat with 3-MPPA, VPA, and Rotenone (positive control) for 24 hours.

  • Readout: Measure ATP levels (CellTiter-Glo).

  • Calculation:

    
    
    
    • Interpretation: A ratio > 3 indicates significant mitochondrial liability. We expect VPA to show a ratio > 5. 3-MPPA should ideally show a ratio < 2.[1]

Metabolic Branching Diagram

Metabolism_Toxicity VPA Valproic Acid (VPA) BetaOx Mitochondrial Beta-Oxidation VPA->BetaOx Enone 4-ene-VPA (Toxic Metabolite) BetaOx->Enone Minor Pathway Steatosis Liver Steatosis (Mitochondrial Failure) Enone->Steatosis MPPA 3-Methyl-2-phenyl pentanoic acid Steric C3-Methyl Steric Block MPPA->Steric Gluc Glucuronidation (Safe Clearance) MPPA->Gluc Major Route CYP CYP2C9 Hydroxylation MPPA->CYP Potential DDI Risk Steric->BetaOx BLOCKED

Caption: Structural modifications in 3-MPPA are designed to block the beta-oxidation pathway responsible for VPA's hepatotoxicity, shifting clearance to glucuronidation.

Teratogenicity Screening (HDAC vs. Folate)

VPA is highly teratogenic (neural tube defects) due to HDAC1 inhibition and interference with folate metabolism. 3-MPPA must be evaluated for this specific off-target risk.

Assay: Frog Embryo Teratogenesis Assay - Xenopus (FETAX) or Zebrafish Embryotoxicity .

  • Why: Whole-organism screening is superior to cell assays for developmental toxicity.

  • Endpoint: Measure the "Head-to-Tail" length and observe spinal curvature (scoliosis) at 48h post-fertilization (hpf).

  • Reference Standard: VPA induces a "curly tail" phenotype in zebrafish at >50 µM.

References & Grounding

  • Thermal Proteome Profiling (Methodology): Savitski, M. M., et al. (2014).[2][3] Tracking cancer drugs in living cells by thermal profiling of the proteome.[4] Science.[5]

  • VPA Hepatotoxicity Mechanism: Silva, M. F., et al. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease.

  • Carboxylic Acid Pharmacophore Comparison: Wlodarczyk, B., et al. (2012). Structure-activity relationship of valproic acid analogues regarding teratogenicity.[6] Toxicology and Applied Pharmacology.

  • Mitochondrial Toxicity Screening (Glu/Gal): Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences.

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-2-phenylpentanoic acid proper disposal procedures

Operational Directive Immediate Action Required: Treat 3-Methyl-2-phenylpentanoic acid as a Hazardous Organic Acid . Do not dispose of this compound via municipal drainage (sink) under any circumstances.

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive

Immediate Action Required: Treat 3-Methyl-2-phenylpentanoic acid as a Hazardous Organic Acid .

Do not dispose of this compound via municipal drainage (sink) under any circumstances. Its lipophilic nature and specific aquatic toxicity profile (H411) render it persistent in water treatment systems. This guide outlines the segregation, neutralization, and final waste handoff procedures required to maintain GLP (Good Laboratory Practice) and regulatory compliance.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the physical state of your specific lot.[1] While the pure acid is often a viscous liquid or low-melting solid, it is frequently supplied as a solution in volatile organic solvents (e.g., Ethanol, Hexane).

PropertyDataOperational Implication
CAS Number 7782-37-8 (General)Use for waste manifesting.
Functional Group Carboxylic Acid (

)
Segregation Critical: Incompatible with bases, oxidizers, and cyanides.
Acidity (pKa) ~4.7 - 4.8 (Predicted)Weak acid, but concentrated forms can cause chemical burns.
Aquatic Toxicity H411 (Toxic to aquatic life)ZERO DRAIN DISPOSAL. Must be incinerated.
Flash Point >110°C (Pure) / <23°C (If in solvent)Check label. If in solvent, treat as Flammable Waste .

Pre-Disposal Treatment: The "Self-Validating" System

To ensure safety, we utilize a self-validating workflow. This means you must perform a compatibility check before adding the waste to a bulk container.

The "Watch Glass" Compatibility Test

Why: Mixing organic acids with oxidizing mineral acids (like Nitric acid waste) can generate unstable nitrated byproducts or exothermic runaways.

  • Place 1 mL of the current waste stream (from your bulk container) on a watch glass.

  • Add 1 drop of 3-Methyl-2-phenylpentanoic acid.

  • Observation: Look for bubbling, fuming, or rapid color change.

    • No Reaction: Proceed to bulk disposal.

    • Reaction: Stop. Create a separate satellite accumulation area for this specific lot.

Step-by-Step Disposal Protocol

Scenario A: Pure Compound or Organic Solvent Solution

Most common for synthesis starting materials.

  • Container Selection: Use an HDPE (High-Density Polyethylene) or Amber Glass container. Avoid metal cans if the acid is concentrated, as it may corrode the seam over time.

  • Labeling: Mark the tag as "Hazardous Waste - Organic Acid."

    • Constituents: Write "3-Methyl-2-phenylpentanoic acid."[2][3]

    • Hazards: Check "Corrosive" and "Toxic."[4] If in solvent, check "Flammable."

  • Transfer: Pour waste into the container using a funnel. Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume.

Scenario B: Aqueous Waste (e.g., Extraction Layers)

Common during workup.

  • pH Check: Dip a pH strip. If pH < 2, the waste is RCRA Corrosive (D002).[5]

  • Neutralization (Optional but Recommended):

    • Caution: Perform in a fume hood.

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until pH is 6–8.
    • Why: This reduces the immediate contact hazard for waste handlers.

  • Segregation: Even if neutralized, do not pour down the drain . The phenylpentanoic moiety remains toxic to aquatic life.[6][7]

  • Disposal: Combine with "Aqueous Organic Waste" destined for incineration.

Regulatory Compliance (RCRA)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is mandatory.

  • P-List / U-List: This specific chemical is generally not P-listed or U-listed by name.

  • Characteristic Waste:

    • D002 (Corrosivity): If pH is < 2.

    • D001 (Ignitability): If supplied in a flammable solvent (Flash point < 60°C).

  • Best Practice: Classify as "Non-Halogenated Organic Waste" for high-temperature incineration. This ensures the destruction of the phenyl ring.

Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 3-Methyl-2-phenylpentanoic acid.

DisposalWorkflow Start Waste Generation: 3-Methyl-2-phenylpentanoic acid CheckState Check Physical State & Solvent Start->CheckState IsSolid Pure Solid/Liquid CheckState->IsSolid Pure IsSolvent Dissolved in Organic Solvent CheckState->IsSolvent In Solvent IsAqueous Aqueous Solution (e.g., Extraction) CheckState->IsAqueous In Water BinOrganic Bin: Organic Waste (Non-Halogenated) IsSolid->BinOrganic IsSolvent->BinOrganic TestpH Check pH IsAqueous->TestpH Neutralize Neutralize to pH 6-8 (Optional) TestpH->Neutralize pH < 2 BinAqueous Bin: Aqueous Waste (Toxic/Organic Contaminated) TestpH->BinAqueous pH > 2 Neutralize->BinAqueous Label Label: Constituents + Hazards (Corrosive/Flammable) BinOrganic->Label BinAqueous->Label

Figure 1: Decision matrix for the segregation and disposal of phenylpentanoic acid derivatives.

References

  • PubChem. (n.d.).[2][8][9] 3-Methyl-2-phenylpentanoic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Methyl-2-phenylpentanoic Acid

Introduction: The Safety-Efficiency Nexus 3-Methyl-2-phenylpentanoic acid (often related to precursors for valproic acid analogs or fragrance intermediates) presents a specific set of handling challenges. It combines the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Safety-Efficiency Nexus

3-Methyl-2-phenylpentanoic acid (often related to precursors for valproic acid analogs or fragrance intermediates) presents a specific set of handling challenges. It combines the acidity of carboxylic acids with the lipophilicity of a phenyl-substituted alkane.

In drug development, safety is not merely compliance—it is a variable that dictates the reproducibility of your chemistry.[1] Improper handling of this intermediate can lead to respiratory sensitization or skin dermatitis, introducing variability into your manual operations and downtime for your team.[1][2]

This guide moves beyond generic "wear gloves" advice. It uses Structure-Activity Relationship (SAR) logic to derive safety protocols where specific industrial hygiene data may be sparse, treating this molecule as a lipophilic organic acid.[1][2]

Hazard Identification & Risk Profile

Before selecting PPE, we must define the enemy.[1] Based on the GHS classification of structurally similar phenyl-alkanoic acids (e.g., Phenylacetic acid, Valproic acid analogs), 3-Methyl-2-phenylpentanoic acid is classified as an Irritant .[1][2]

Hazard ClassGHS CategoryHazard StatementPhysiological Mechanism
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]Acidic protons (

) disrupt the stratum corneum; lipophilic tail facilitates dermal penetration.[2]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3]Immediate protein denaturation upon contact with corneal tissue.[2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3]Inhalation of dust or vapor triggers mucosal inflammation in the upper respiratory tract.

Critical Insight: Unlike simple mineral acids, the phenyl and methyl-pentyl groups make this compound greasy (lipophilic).[1] It will not wash off easily with water alone; it adheres to skin and penetrates nitrile rubber faster than inorganic acids.[2]

The PPE Defense System

Hand Protection: The "Lipophilic Acid" Rule

Standard latex gloves are insufficient due to poor organic acid resistance. You must use Nitrile or Neoprene, but thickness is the deciding variable.[1]

  • Routine Handling (Solid/Weighing):

    • Material: Nitrile Rubber (Accelerator-free preferred to reduce contact dermatitis risk).[2]

    • Thickness: Minimum 0.11 mm (4-5 mil) .

    • Rationale: Provides adequate protection against dry solids.[2]

  • Solution Handling (Dissolved in DCM, Ethyl Acetate, etc.):

    • Material: Double-gloving (Nitrile over Laminate) or Thick Nitrile.[2]

    • Thickness: Minimum 0.20 mm (8 mil) or double 0.11 mm.

    • Rationale: Organic solvents act as a "carrier," pulling the acid through the glove matrix.[1] Standard thin nitrile breaks down rapidly (minutes) in chlorinated solvents.[2]

Respiratory & Eye Protection[1][2][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are inadequate if handling liquid solutions, as vapors can migrate behind the lens.[1]

  • Tertiary Barrier (Lungs): If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).[1][2]

PPE Decision Matrix (Visualization)

PPE_Matrix Start Handling 3-Methyl-2-phenylpentanoic Acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_PPE PPE: Nitrile (4 mil) + Safety Glasses Engineering: Fume Hood (Dust Control) Solid->Solid_PPE Solvent Solvent: DCM or Chloroform? Liquid->Solvent Liquid_PPE PPE: Nitrile (8 mil) + Splash Goggles Engineering: Fume Hood (Vapor Control) Solvent->Liquid_PPE No (e.g., Water/Ethanol) Double_Glove REQUIRED: Double Glove (Laminate liner + Nitrile outer) Solvent->Double_Glove Yes

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2] Note the escalation for chlorinated solvents.

Operational Protocol: From Shelf to Reactor

This protocol is designed to minimize static discharge (a risk with dry organic powders) and prevent cross-contamination.[2]

Phase 1: Weighing & Transfer[1][2]
  • Static Neutralization: Organic acid powders often carry static charge, causing "fly-away" dust.[2] Use an ionizing bar or anti-static gun inside the balance enclosure.[2]

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Left Hand (Clean): Opens doors, touches balance buttons.[1][2]

    • Right Hand (Dirty): Holds spatula and chemical container.[2]

  • Transfer: Do not pour from the stock bottle. Use a disposable anti-static weighing boat.[2]

Phase 2: Solubilization[1][2]
  • Exothermic Risk: When dissolving in basic solutions (e.g., NaOH), heat will be generated.[1][2] Add the acid slowly to the base to prevent splashing.

  • Vapor Management: Keep the sash as low as possible (approx. 18 inches) during addition.

Phase 3: Spill Response[1]
  • Minor Spill (<10g): Cover with sodium bicarbonate (baking soda).[2] Wait for bubbling to cease (neutralization).[2] Sweep up into a waste container.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][4] Do not use alcohol—it dilates pores and increases absorption.[2]

Operational Workflow Diagram

Workflow Storage 1. Storage (Cool, Dry, Segregated) Weighing 2. Weighing (Anti-static, Fume Hood) Storage->Weighing Reaction 3. Reaction/Transfer (Slow addition to base) Weighing->Reaction Spill Spill Event Weighing->Spill Waste 4. Disposal (Organic Acid Stream) Reaction->Waste Reaction->Spill Neutralize Neutralize (NaHCO3) & Collect Spill->Neutralize Neutralize->Waste

Figure 2: Cradle-to-Grave operational workflow showing the diversion path for spill management.

Disposal Logistics

Disposal is not the end; it is the transfer of risk. 3-Methyl-2-phenylpentanoic acid must be segregated correctly to prevent dangerous reactions in the waste drum.[2]

ParameterSpecificationRationale
Waste Stream Organic Acid (or Non-Halogenated Organic)Do not mix with "General Organic Solvents" if the drum contains strong oxidizers or bases.[2]
Incompatibility Oxidizers & Strong Bases Mixing with Nitric Acid waste or concentrated NaOH waste can cause rapid exotherms or gas evolution.[2]
Container HDPE or GlassAvoid metal containers (corrosion risk).[2]
Labeling "Organic Acid - Toxic/Irritant"Clearly mark the specific chemical name; do not just write "Acid Waste."[2]

Self-Validating Disposal Step: Before pouring into a carboy, check the pH of the waste container if equipped with a sensor, or verify the log sheet to ensure no incompatible bases were recently added.[1]

References

  • National Institutes of Health (PubChem). 3-Methyl-2-phenylpentanoic acid (Compound Summary).[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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